Product packaging for DBCO-PEG4-TFP ester(Cat. No.:)

DBCO-PEG4-TFP ester

Cat. No.: B15290342
M. Wt: 714.7 g/mol
InChI Key: LZNKWVVGJIFJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DBCO-PEG4-TFP Ester is a heterobifunctional and bioorthogonal crosslinker designed to join azide- and amine-containing molecules across a short (17.9 Å), flexible, and hydrophilic discrete PEG (dPEG) spacer . This reagent features a tetrafluorophenyl (TFP) ester that reacts specifically with free amines (e.g., on proteins, peptides, or other biomolecules) to form stable amide bonds under optimal pH conditions of 7.5 to 8.0 . At the opposite end of the spacer, the dibenzylcyclooctyne (DBCO) moiety selectively engages with azide groups via a strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction, to form a stable triazole linkage . The copper-free nature of this reaction prevents copper-induced damage to cells or proteins, preserving their function and viability . The integrated PEG4 spacer not only increases the hydrodynamic volume of the resulting conjugates but also improves water solubility and provides a flexible connection to reduce steric hindrance, which is particularly useful in creating space in sterically crowded supramolecular constructs . This two-step, bioorthogonal coupling strategy enables researchers to first label an amine-containing molecule with the DBCO group and, after removing excess reagent, subsequently conjugate it with an azide-modified partner under physiological conditions without the need for catalytic additives . This compound is supplied as a powder and should be stored desiccated at -20°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H38F4N2O8 B15290342 DBCO-PEG4-TFP ester

Properties

Molecular Formula

C37H38F4N2O8

Molecular Weight

714.7 g/mol

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[5-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-5-oxopentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C37H38F4N2O8/c38-29-24-30(39)36(41)37(35(29)40)51-34(46)14-16-47-18-20-49-22-23-50-21-19-48-17-15-42-32(44)10-5-11-33(45)43-25-28-8-2-1-6-26(28)12-13-27-7-3-4-9-31(27)43/h1-4,6-9,24H,5,10-11,14-23,25H2,(H,42,44)

InChI Key

LZNKWVVGJIFJND-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCC(=O)NCCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F

Origin of Product

United States

Foundational & Exploratory

The Dual-Action Mechanism of DBCO-PEG4-TFP Ester: A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The DBCO-PEG4-TFP ester is a heterobifunctional crosslinker that has become an indispensable tool in bioconjugation, enabling the precise and efficient covalent linking of molecules. Its mechanism relies on two distinct and highly selective chemical reactions, facilitated by its three key components: a Dibenzocyclooctyne (DBCO) group, a Tetrafluorophenyl (TFP) ester, and a polyethylene glycol (PEG4) spacer. This guide provides an in-depth exploration of the core mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to empower researchers in their applications.

Core Components and Their Roles

The functionality of the this compound is rooted in the independent reactivity of its terminal groups, connected by a flexible linker.

  • Dibenzocyclooctyne (DBCO): This moiety is a strained alkyne that is highly reactive towards azides.[1][2] This reactivity is the cornerstone of copper-free "click chemistry," specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] The inherent ring strain of the DBCO group drives the reaction forward, eliminating the need for cytotoxic copper catalysts often required in traditional click chemistry.[2] This bioorthogonal nature makes it ideal for use in complex biological systems without interfering with native biochemical processes.[5][6]

  • Tetrafluorophenyl (TFP) Ester: The TFP ester is an amine-reactive functional group.[7] It readily reacts with primary amines, such as those found on the side chains of lysine residues in proteins, to form stable amide bonds.[5][7] A key advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability in aqueous solutions, particularly at basic pH, where they are less susceptible to spontaneous hydrolysis.[7][8]

  • Polyethylene Glycol (PEG4) Linker: The PEG4 spacer is a short, hydrophilic chain of four ethylene glycol units. This linker serves multiple purposes: it increases the overall water solubility of the crosslinker and the resulting conjugate, provides a flexible connection to minimize steric hindrance between the conjugated molecules, and can help to reduce aggregation.[9][10]

The Two-Step Conjugation Mechanism

The utility of this compound lies in its ability to facilitate a sequential, two-step conjugation process. This allows for the controlled linking of two different molecules, one bearing a primary amine and the other an azide group.

Step 1: Amine Acylation

The first step involves the reaction of the TFP ester with a primary amine on the first molecule of interest (e.g., a protein, peptide, or amine-modified surface). This reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the TFP ester. The tetrafluorophenol group is an excellent leaving group, facilitating the formation of a stable amide bond and covalently attaching the DBCO-PEG4 moiety to the molecule. This reaction is typically carried out in an amine-free buffer at a pH range of 7-9.[5][11]

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Once the first molecule is "DBCO-functionalized," it is introduced to the second molecule, which has been modified to contain an azide group. The DBCO and azide groups then undergo a [3+2] cycloaddition reaction to form a stable triazole linkage.[12] This reaction is highly specific and bioorthogonal, meaning it proceeds efficiently in complex biological media without cross-reactivity with other functional groups.[5][6] The reaction is driven by the release of ring strain in the DBCO molecule and does not require any external catalysts.[3]

Quantitative Data for Reaction Optimization

The efficiency and success of bioconjugation reactions using this compound are influenced by several factors, including reaction kinetics and the stability of the reactive groups.

Table 1: Comparative Hydrolysis of Activated Esters

A critical consideration in amine labeling is the hydrolytic stability of the activated ester. TFP esters exhibit significantly greater stability in aqueous buffers compared to NHS esters, especially as the pH increases. This allows for more controlled and efficient labeling with less reagent loss to hydrolysis.

Activated EsterpHHalf-life (t½)
TFP Ester7.0~10 hours
NHS Ester7.0Hours
TFP Ester8.0~4-6 hours
NHS Ester8.0Minutes
TFP Ester10.0~6.5 hours
NHS Ester10.0~39 minutes

Data adapted from studies on self-assembled monolayers.

Table 2: Second-Order Rate Constants for DBCO SPAAC Reactions

The kinetics of the SPAAC reaction are a key advantage of copper-free click chemistry. The reaction between DBCO and various azides is rapid, with second-order rate constants indicating high efficiency.

CyclooctyneAzide PartnerSolvent/BufferSecond-Order Rate Constant (M⁻¹s⁻¹)
DIBOBenzyl azideMethanol0.31
DIBAC/DBCOBenzyl azideAcetonitrile0.06 - 0.1
BARACBenzyl azideAcetonitrile0.9
DIBOBenzyl azideCDCl30.12

Note: DIBO (dibenzocyclooctynol) and DIBAC/DBCO are structurally related to the DBCO moiety in the crosslinker. BARAC is a faster, but less stable cyclooctyne. Reaction rates can be influenced by the specific azide, solvent, and temperature.[13]

Experimental Protocols

The following are generalized protocols for the two-step conjugation using this compound. Optimization is often necessary for specific applications.

Protocol for Amine Labeling with this compound

Materials:

  • Molecule with primary amines (e.g., protein) at 1-5 mg/mL in an amine- and azide-free buffer (e.g., PBS, pH 7.2-8.0).

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Desalting column for purification.

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[14]

  • Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.[3]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[3][5]

  • Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with the desired buffer for the subsequent click reaction.[5]

  • Quantification (Optional but Recommended): Determine the degree of labeling (DOL), i.e., the average number of DBCO molecules per protein. This can be achieved by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and ~309 nm (for DBCO concentration).[3]

Protocol for Copper-Free Click Chemistry (SPAAC)

Materials:

  • DBCO-labeled molecule from the previous protocol.

  • Azide-containing molecule.

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reaction Setup: Mix the DBCO-labeled molecule with the azide-containing molecule in the reaction buffer. A 1.5- to 10-fold molar excess of one component can be used to drive the reaction to completion.[5]

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[5][6] Higher temperatures (up to 37°C) can increase the reaction rate.[11]

  • Analysis and Purification: The resulting conjugate can be analyzed by techniques such as SDS-PAGE to confirm the increase in molecular weight. Further purification to remove unreacted starting materials may be necessary depending on the downstream application.

Visualizing the Mechanism and Workflow

Graphical representations of the chemical reactions and experimental processes can aid in understanding the core concepts.

Chemical_Structure cluster_DBCO Dibenzocyclooctyne (DBCO) cluster_PEG4 PEG4 Linker cluster_TFP TFP Ester DBCO DBCO PEG4 PEG4 DBCO->PEG4 TFP TFP Ester PEG4->TFP

Core components of the this compound crosslinker.

Two_Step_Mechanism MoleculeA Molecule A (with -NH2) DBCO_MoleculeA DBCO-labeled Molecule A MoleculeA->DBCO_MoleculeA Step 1: Amine Acylation (pH 7-9) DBCO_Linker This compound DBCO_Linker->DBCO_MoleculeA Final_Conjugate Molecule A - Molecule B Conjugate DBCO_MoleculeA->Final_Conjugate Step 2: SPAAC (Copper-Free Click) TFP_leaving_group Tetrafluorophenol (byproduct) DBCO_MoleculeA->TFP_leaving_group MoleculeB Molecule B (with -N3) MoleculeB->Final_Conjugate Experimental_Workflow start Start prep_reagents Prepare Protein (-NH2) and DBCO-TFP Ester start->prep_reagents amine_labeling Incubate for Amine Labeling (1-2h RT or O/N 4°C) prep_reagents->amine_labeling purify1 Purify DBCO-labeled Protein (Desalting Column) amine_labeling->purify1 quantify_dol Quantify Degree of Labeling (A280 / A309) purify1->quantify_dol click_reaction Incubate for SPAAC Reaction (4-12h RT or O/N 4°C) purify1->click_reaction Proceed without quantification prep_click Prepare Azide-Molecule (-N3) quantify_dol->prep_click prep_click->click_reaction analyze_purify Analyze and/or Purify Final Conjugate click_reaction->analyze_purify end End analyze_purify->end

References

An In-depth Technical Guide to DBCO-PEG4-TFP Ester: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dibenzocyclooctyne-Polyethylene Glycol-Tetrafluorophenyl (DBCO-PEG4-TFP) ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, diagnostics, and therapeutic development. This document details its chemical structure, physicochemical properties, and delineates experimental protocols for its use in creating stable bioconjugates.

Core Concepts: Chemical Structure and Reactivity

DBCO-PEG4-TFP ester is a versatile molecule designed for two-step bioconjugation reactions. Its structure consists of three key functional components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide groups via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction is notable for its high efficiency, specificity, and biocompatibility, as it proceeds rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[1][2]

  • Polyethylene Glycol (PEG4): A short, hydrophilic tetra-ethylene glycol spacer. The PEG linker enhances the solubility of the crosslinker and the resulting bioconjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance, providing a flexible connection between the conjugated molecules.[3][4]

  • Tetrafluorophenyl (TFP) Ester: A highly reactive amine-specific functional group. The TFP ester readily reacts with primary amines (such as the N-terminus of proteins or the side chain of lysine residues) to form stable amide bonds.[2] This reaction is most efficient at a near-neutral to slightly basic pH (6-9).[1]

A variation of this molecule, Sulfo-DBCO-PEG4-TFP ester, includes a sulfonate group to further increase its water solubility, making it particularly suitable for applications in aqueous biological environments.[4][5][6][7]

Physicochemical Properties

The properties of this compound and its sulfonated analog are summarized below. It is important to note that slight variations in molecular weight and formula may exist between different commercial suppliers.

PropertyThis compoundSulfo-DBCO-PEG4-TFP Ester
Chemical Formula C₃₇H₃₈F₄N₂O₈[2][8]C₃₉H₄₁F₄N₃O₁₂S[5][6][7]
Molecular Weight ~714.70 g/mol [2][8]~851.8 g/mol [5][6]
Purity > 98%[2]> 95% (HPLC)[6][7]
Appearance Solid or viscous liquidGrey amorphous solid[7]
Solubility Methylene Chloride, DMSO, DMF, Methanol, Acetonitrile[2]Water, DMSO, DMF[7]
Storage Conditions -20°C, desiccated.[2][8][9] It is recommended to allow the vial to reach room temperature before opening to prevent moisture condensation.[2][10]-20°C, desiccated.[5][7]
Spacer Arm Length 16 atoms, 17.9 Å[2][8]Not explicitly specified, but contains a PEG4 spacer.
Reactivity TFP ester reacts with primary amines; DBCO reacts with azides.[2]TFP ester reacts with primary amines; DBCO reacts with azides.[5]

Experimental Protocols and Methodologies

The use of this compound in bioconjugation typically involves a two-step process: 1) labeling of an amine-containing molecule with the TFP ester, and 2) the subsequent "click" reaction of the now DBCO-labeled molecule with an azide-containing molecule.

General Considerations
  • Buffer Selection: For the initial amine labeling step, use an amine-free buffer at a pH of 6-9, such as phosphate-buffered saline (PBS).[1][10] Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for reaction with the TFP ester and should be avoided.[10][11] Azide-containing buffers must also be avoided as they will react with the DBCO group.[10][11]

  • Reagent Preparation: this compound is moisture-sensitive.[1][10] It should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[1][10][11] Any unused portion of the reconstituted reagent should be discarded.[1]

  • Molar Excess: The efficiency of the conjugation can be increased by using a molar excess of one of the coupling partners.[1] For protein labeling, a 10- to 50-fold molar excess of the this compound is often recommended, depending on the protein concentration.[10][11]

Protocol for Labeling a Protein with this compound
  • Protein Preparation: Prepare the protein to be labeled at a concentration of 1-5 mg/mL in an amine-free and azide-free buffer (e.g., PBS, pH 7.4).[1]

  • Reagent Preparation: Immediately before use, prepare a 3.5 mM solution of this compound in anhydrous DMSO or DMF.[1]

  • Labeling Reaction: Add the calculated volume of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight on ice.[1]

  • Purification: Remove the unreacted this compound using a desalting column or dialysis.[1][10]

  • Storage: Store the DBCO-labeled protein at 2-8°C, protected from light.[1]

Protocol for Copper-Free Click Chemistry (SPAAC)
  • Azide-Molecule Preparation: Prepare the azide-containing molecule in an azide-free buffer like PBS.[1]

  • Click Reaction: Add the DBCO-labeled molecule to the azide-containing molecule. A molar excess of 1.5-10 equivalents of one of the coupling partners can be used to drive the reaction to completion.[1]

  • Incubation: Incubate the reaction at room temperature for 4-12 hours.[1] The reaction can also be performed at 4°C, but may require a longer incubation time (at least 12 hours).[1]

  • Analysis and Storage: The resulting conjugate can be used directly or purified as needed for the specific application. The efficiency of the conjugation can be monitored by measuring the absorbance of the DBCO group at its excitation maximum of 309 nm.[1] For long-term storage, sodium azide can be added to a final concentration of 0.02% (w/v).[1]

Visualizing the Workflow and Molecular Logic

The following diagrams illustrate the experimental workflow and the functional relationships within the this compound molecule.

experimental_workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Copper-Free Click Chemistry (SPAAC) Protein Protein mix1 Protein->mix1 DBCO_reagent This compound DBCO_reagent->mix1 DBCO_labeled_protein DBCO-Labeled Protein mix2 DBCO_labeled_protein->mix2 incubation1 Reaction mix1->incubation1 Incubate (RT, 2h or 4°C, overnight) purification1 Desalting Column incubation1->purification1 Purify purification1->DBCO_labeled_protein Azide_molecule Azide-Containing Molecule Azide_molecule->mix2 Final_conjugate Final Bioconjugate incubation2 SPAAC Reaction mix2->incubation2 Incubate (RT, 4-12h) incubation2->Final_conjugate

This compound Bioconjugation Workflow

functional_relationships cluster_properties Functional Properties DBCO_PEG4_TFP This compound DBCO (Dibenzocyclooctyne) PEG4 (Polyethylene Glycol) TFP Ester (Tetrafluorophenyl) Azide Azide Group (-N3) DBCO_PEG4_TFP:f1->Azide reacts with via SPAAC Amine Primary Amine (-NH2) DBCO_PEG4_TFP:f3->Amine reacts with Spacer Hydrophilic Spacer (Improves Solubility) DBCO_PEG4_TFP:f2->Spacer Triazole Stable Triazole Linkage Azide->Triazole forms Amide Stable Amide Bond Amine->Amide forms

Functional Moieties of this compound

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of applications:

  • Antibody-Drug Conjugates (ADCs): This crosslinker can be used to attach potent drug molecules to antibodies, enabling targeted drug delivery to cancer cells.[3]

  • Protein-Protein Conjugation: The creation of well-defined protein conjugates for studying protein interactions or creating bifunctional fusion proteins.[1]

  • Surface Modification: Immobilization of proteins, peptides, or other biomolecules onto surfaces for applications in diagnostics and biomaterials.[3]

  • Fluorescent Labeling: Attachment of fluorescent dyes to biomolecules for imaging and tracking studies.

  • PROTACs: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[12]

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of DBCO-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bioconjugation landscape relies heavily on the precise and efficient coupling of molecules. Among the array of tools available, DBCO-PEG4-TFP ester has emerged as a key player in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. However, a critical parameter that dictates its utility is its solubility in aqueous buffers, the native environment for most biological molecules. This technical guide provides an in-depth analysis of the solubility characteristics of this compound and its sulfonated counterpart, offering practical protocols and insights for its successful application.

Understanding the Solubility Challenge

The standard this compound molecule, while featuring a hydrophilic polyethylene glycol (PEG) spacer, possesses a largely hydrophobic dibenzocyclooctyne (DBCO) core. This inherent hydrophobicity significantly limits its direct solubility in aqueous solutions. As a result, researchers must employ specific strategies to achieve a homogenous reaction mixture for effective bioconjugation.

The Sulfo-DBCO-PEG4-TFP Ester Advantage

To address the solubility limitations of the standard reagent, a sulfonated version, Sulfo-DBCO-PEG4-TFP ester, has been developed. The introduction of a sulfonate group (-SO3-) dramatically increases the molecule's polarity, rendering it readily soluble in water and common aqueous buffers.[1][2][3][4][5] This modification simplifies experimental workflows by eliminating the need for organic co-solvents, which can be detrimental to sensitive proteins.

Quantitative Solubility Overview

While precise, lot-specific quantitative solubility data can vary, the following table summarizes the available information for this compound and its sulfonated analog. It is important to note that for the standard ester, the "aqueous solubility" refers to its working concentration after initial dissolution in an organic solvent.

CompoundOrganic Solvent SolubilityAqueous Buffer SolubilityRecommended Buffers (pH 6-9)
This compound High (DMSO, DMF)Not directly soluble. Used at low mM concentrations after dilution from organic stock.[6]Phosphate-Buffered Saline (PBS), HEPES, Carbonate, Borate[6][7]
Sulfo-DBCO-PEG4-TFP Ester Soluble (Water, DMSO, DMF)[1]Readily soluble in aqueous media.[1][2][3][4][5]Phosphate-Buffered Saline (PBS), HEPES, Carbonate, Borate

Note: For comparison, related DBCO-PEG4-NHS esters have reported aqueous solubilities of up to 1.5 mM and 5.5 mM, which may provide a general reference range.[7][8]

Experimental Protocols

Dissolution of Standard this compound

This protocol outlines the essential steps for preparing a working solution of the standard, non-sulfonated this compound.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. The TFP ester is moisture-sensitive.[6]

  • Initial Dissolution: Add a precise volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-50 mM). Vortex thoroughly to ensure complete dissolution.

  • Dilution into Aqueous Buffer: Immediately before use, dilute the organic stock solution into the desired aqueous reaction buffer to achieve the final working concentration. It is crucial to add the organic stock to the aqueous buffer and not the other way around to prevent precipitation.

  • Important Considerations:

    • The final concentration of the organic solvent in the reaction mixture should be minimized, ideally below 10-15%, to avoid potential precipitation or denaturation of proteins.[8]

    • Use the reconstituted reagent immediately, as the TFP ester can hydrolyze in the presence of moisture.[6]

    • Avoid buffers containing primary amines (e.g., Tris, glycine) or azides, as they will react with the TFP ester and DBCO group, respectively.[6][7]

Dissolution of Sulfo-DBCO-PEG4-TFP Ester

The dissolution of the sulfonated variant is significantly more straightforward.

Materials:

  • Sulfo-DBCO-PEG4-TFP ester

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Direct Dissolution: Add the desired volume of aqueous reaction buffer directly to the vial containing the Sulfo-DBCO-PEG4-TFP ester.

  • Mixing: Vortex the solution until the reagent is completely dissolved. The sulfonated compound should readily dissolve in aqueous media.[1][2][3][4][5]

  • Important Considerations:

    • As with the standard ester, avoid buffers containing primary amines or azides.

Logical Workflow for Bioconjugation

The following diagram illustrates the decision-making process and general workflow for using this compound in a typical bioconjugation experiment.

G This compound Bioconjugation Workflow cluster_start Reagent Selection & Preparation cluster_reaction Conjugation Reaction cluster_downstream Downstream Processing start Start: Select Target Biomolecule reagent_choice Choose Reagent: Standard or Sulfo-DBCO-PEG4-TFP Ester start->reagent_choice dissolve_standard Dissolve Standard Ester in Anhydrous DMSO/DMF reagent_choice->dissolve_standard Standard dissolve_sulfo Dissolve Sulfo-Ester directly in Aqueous Buffer reagent_choice->dissolve_sulfo Sulfo add_reagent Add DBCO-Ester Solution to Biomolecule dissolve_standard->add_reagent dissolve_sulfo->add_reagent prepare_biomolecule Prepare Biomolecule in Amine/Azide-Free Buffer (pH 6-9) prepare_biomolecule->add_reagent incubate Incubate (e.g., RT, 1-2 hours) add_reagent->incubate purification Purify Conjugate (e.g., Desalting Column, Dialysis) incubate->purification characterization Characterize Conjugate (e.g., Mass Spec, SDS-PAGE) purification->characterization final_product Final DBCO-Labeled Biomolecule characterization->final_product

Bioconjugation workflow using this compound.

Signaling Pathway Analogy: The Click Chemistry Reaction

While not a biological signaling pathway, the "signal" of the DBCO group finding and reacting with an azide can be visualized in a similar manner, highlighting the specificity of the interaction.

Conceptual diagram of the SPAAC reaction.

Conclusion

The solubility of this compound in aqueous buffers is a critical factor for its successful application in bioconjugation. While the standard form necessitates the use of an organic co-solvent, the sulfonated version offers the convenience of direct dissolution in aqueous media. By understanding the properties of each and following the appropriate dissolution protocols, researchers can effectively leverage this powerful click chemistry reagent for a wide range of applications in drug development, diagnostics, and fundamental research. Careful consideration of buffer composition and pH will further ensure the stability and reactivity of the ester, leading to efficient and reproducible conjugation outcomes.

References

The Pivotal Role of the PEG4 Spacer in Modern Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the precise engineering of molecular architecture is paramount to achieving desired efficacy and safety profiles. Among the critical components in bioconjugation, the linker technology employed plays a pivotal role. This technical guide delves into the core functions of the tetra-ethylene glycol (PEG4) spacer, a hydrophilic linker that has become instrumental in the development of sophisticated bioconjugates, including antibody-drug conjugates (ADCs). Through an examination of its impact on physicochemical properties, pharmacokinetics, and biological activity, this document provides a comprehensive overview for professionals in the field.

Core Functions and Advantages of the PEG4 Spacer

The primary function of a PEG4 spacer in bioconjugation is to covalently link two molecular entities, such as an antibody and a cytotoxic payload, while imparting specific, beneficial properties to the resulting conjugate. The inclusion of this hydrophilic spacer addresses several key challenges encountered in the development of biotherapeutics.

Increased Hydrophilicity and Solubility: Many potent cytotoxic drugs used in ADCs are inherently hydrophobic. This hydrophobicity can lead to aggregation of the final conjugate, reducing its stability and making it difficult to formulate and administer. The PEG4 spacer, with its repeating ethylene glycol units, is highly hydrophilic and increases the overall water solubility of the bioconjugate. This enhanced solubility mitigates aggregation, improves formulation stability, and can lead to more predictable and favorable in vivo behavior.[1][2]

Reduced Immunogenicity: The PEG "shield" can mask potential immunogenic epitopes on the protein or drug, thereby reducing the likelihood of an immune response against the bioconjugate.[2] This "stealth" effect can prolong the circulation time of the therapeutic, allowing it to reach its target more effectively.

Improved Pharmacokinetics: The hydrophilic nature and flexible structure of the PEG4 spacer can significantly impact the pharmacokinetic (PK) profile of a bioconjugate. By increasing the hydrodynamic radius and masking the hydrophobic payload, PEGylation can reduce renal clearance and non-specific uptake by the reticuloendothelial system, leading to a longer circulation half-life.[3][4][5] This extended exposure can enhance the therapeutic window and efficacy of the drug.

Steric Hindrance and Optimized Spacing: The defined length of the PEG4 spacer provides critical spatial separation between the conjugated molecules. This separation can be crucial for several reasons:

  • Maintaining Biological Activity: It prevents the payload from sterically hindering the binding of the antibody to its target antigen.

  • Facilitating Payload Release: In the case of cleavable linkers, the spacer can provide better access for enzymes to cleave the linker and release the active drug at the target site.[6][7]

Quantitative Impact of PEG4 Spacers

The incorporation of a PEG4 spacer can have a measurable impact on various properties of a bioconjugate. The following tables summarize key quantitative data, providing a comparative overview.

Table 1: Impact of PEG Spacer on In Vitro Cytotoxicity and Half-Life

ConjugateSpacerIn Vitro Cytotoxicity (IC50)Half-life Extension (fold)Reference
ZHER2-SMCC-MMAENoneLower (more potent)1[3][4][5]
ZHER2-PEG4K-MMAE4 kDa PEG4.5-fold higher (less potent)2.5[3][4][5]
ZHER2-PEG10K-MMAE10 kDa PEG22-fold higher (less potent)11.2[3][4][5]

Note: While this data is for a larger PEG chain, it illustrates the general trend of PEGylation on cytotoxicity and half-life.

Table 2: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

Antibody ConjugatePEG Spacer LengthAverage DARReference
Trastuzumab-maleimide-MMADPEG42.5[8]
Trastuzumab-maleimide-MMADPEG65.0[8]
Trastuzumab-maleimide-MMADPEG84.8[8]
Trastuzumab-maleimide-MMADPEG123.7[8]
Trastuzumab-maleimide-MMADPEG243.0[8]

Note: This data highlights that an optimal PEG spacer length can maximize drug loading.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates incorporating PEG4 spacers.

General Protocol for Antibody Labeling with a PEG4-NHS Ester

This protocol describes the conjugation of a PEG4-N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine residues) on an antibody.

Materials:

  • Antibody solution (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • PEG4-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS.

  • Reagent Preparation: Immediately before use, dissolve the PEG4-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG4-NHS ester to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes.

  • Purification: Remove unreacted PEG4-NHS ester and byproducts by SEC or dialysis against PBS.

  • Characterization: Characterize the resulting antibody-PEG4 conjugate to determine the degree of labeling (e.g., using MALDI-TOF mass spectrometry) and confirm its purity and integrity (e.g., using SDS-PAGE and SEC-HPLC).

In Vitro Cytotoxicity (MTT) Assay for an ADC with a PEG4 Linker

This protocol outlines the steps to assess the cell-killing activity of an antibody-drug conjugate.

Materials:

  • Target cancer cell line (e.g., HER2-positive cell line for a Trastuzumab-based ADC)

  • Antigen-negative control cell line

  • Complete cell culture medium

  • ADC with PEG4 linker

  • Untreated antibody (control)

  • Free drug (control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the ADC, untreated antibody, and free drug in complete medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include wells with medium only as a blank control.

  • Incubation: Incubate the plates for a period determined by the mechanism of action of the payload (typically 72-120 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C in the dark.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex biological processes and experimental procedures.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Antibody Reaction_Mixture Reaction_Mixture Antibody->Reaction_Mixture PEG4-NHS_Ester PEG4-NHS_Ester PEG4-NHS_Ester->Reaction_Mixture DMSO DMSO DMSO->PEG4-NHS_Ester Incubation Incubation Reaction_Mixture->Incubation Quenching Quenching Incubation->Quenching Purification Purification Quenching->Purification Characterization Characterization Purification->Characterization

General workflow for antibody conjugation with a PEG4-NHS ester.

ADC_Internalization_Pathway ADC ADC Receptor Receptor ADC->Receptor Binding Tumor_Cell Tumor_Cell Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload_Release Lysosome->Payload_Release Degradation/Cleavage Apoptosis Apoptosis Payload_Release->Apoptosis Cellular Target Interaction

Simplified signaling pathway of ADC internalization and payload release.

SPPS_Workflow Resin Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 PEG4-Spacer Coupling Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 Amino Acid Coupling Deprotection3->Coupling3 Cleavage Cleavage from Resin Coupling3->Cleavage Purification Purification Cleavage->Purification

Experimental workflow for solid-phase peptide synthesis incorporating a PEG4 spacer.

Conclusion

The PEG4 spacer is a versatile and powerful tool in the bioconjugation toolbox. Its ability to enhance solubility, reduce immunogenicity, and improve the pharmacokinetic profile of biotherapeutics has made it a cornerstone of modern drug development, particularly in the field of antibody-drug conjugates. A thorough understanding of its functions, coupled with robust experimental design and execution, is essential for harnessing its full potential to create safer and more effective targeted therapies. The data and protocols presented in this guide offer a foundational resource for researchers and developers working to advance the next generation of bioconjugates.

References

DBCO-PEG4-TFP ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, molecular specifications, and a typical application of DBCO-PEG4-TFP ester for researchers, scientists, and professionals in drug development.

Core Molecular Information

This compound is a heterobifunctional crosslinker containing a dibenzocyclooctyne (DBCO) group and a 2,3,5,6-tetrafluorophenyl (TFP) ester. The DBCO moiety allows for copper-free click chemistry reactions with azide-containing molecules, a bioorthogonal reaction that is highly specific and efficient in biological systems. The TFP ester is an amine-reactive functional group that forms stable amide bonds with primary amines. The polyethylene glycol (PEG) spacer is a short, hydrophilic chain of four ethylene glycol units that enhances solubility and provides flexibility.

A variation of this molecule, Sulfo this compound, includes a sulfonate group to further increase water solubility.

Quantitative Data Summary

For clarity and ease of comparison, the key molecular and physical properties of this compound and its sulfonated analogue are presented in the table below.

PropertyThis compoundSulfo this compound
Molecular Weight 714.71 g/mol [1]851.8 g/mol [2][3]
Chemical Formula C₃₇H₃₈F₄N₂O₈[1][4]C₃₉H₄₁F₄N₃O₁₂S[2][3]
Purity ≥95%[1]>95% (HPLC)[5]
CAS Number 2247993-79-7[1][4]Not available
Storage Conditions -20°C, keep in dry and avoid sunlight[1][4]-20°C, desiccate[5]
Solubility Methylene Chloride, DMSO, DMAC, Methanol, or Acetonitrile[6]Water, DMSO, DMF[5]
Appearance Solid or viscous liquidGrey amorphous solid[5]

Experimental Protocol: Labeling of Proteins with this compound

The following is a generalized protocol for the covalent labeling of a protein with this compound. The specific concentrations and reaction times may need to be optimized for different proteins.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.5 - 8.0.

  • This compound.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Size-exclusion chromatography column for purification.

Procedure:

  • Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Protein Preparation: Ensure the protein solution is at the optimal pH for the reaction of the TFP ester with primary amines (pH 7.5 - 8.0).

  • Reaction: Add a molar excess of the this compound stock solution to the protein solution. The exact molar ratio will depend on the number of available primary amines on the protein and the desired degree of labeling.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography.

  • Characterization: The successful labeling of the protein can be confirmed by methods such as mass spectrometry or by a subsequent copper-free click chemistry reaction with an azide-containing fluorescent probe followed by SDS-PAGE analysis.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the protein labeling protocol described above.

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein Protein in Buffer (pH 7.5-8.0) mix Mix and Incubate protein->mix dbco This compound in DMF/DMSO dbco->mix purify Size-Exclusion Chromatography mix->purify analyze Characterization (e.g., Mass Spec) purify->analyze

Caption: Workflow for labeling proteins with this compound.

References

An In-depth Technical Guide to Copper-Free Click Chemistry with DBCO Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Copper-Free Click Chemistry: A Bioorthogonal Revolution

Click chemistry, a concept introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2] However, the cytotoxicity of the copper catalyst limits its application in living systems.[1][2] This limitation spurred the development of copper-free click chemistry, a bioorthogonal ligation method that has revolutionized the field of bioconjugation.[3]

At the forefront of this innovation is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), to react spontaneously with azides.[2][4][5] The inherent ring strain of the DBCO molecule significantly lowers the activation energy of the reaction, obviating the need for a toxic metal catalyst.[2] This allows for the rapid and specific formation of a stable triazole linkage in complex biological environments, including on the surface of, or inside, living cells.[6][7][8]

The biocompatibility, high specificity, and rapid kinetics of the DBCO-azide reaction have made it an indispensable tool in a wide array of applications, from fundamental biological research to the development of novel therapeutics and diagnostics.[6][9][10] This guide provides an in-depth technical overview of copper-free click chemistry with DBCO linkers, including key quantitative data, detailed experimental protocols, and visualizations of relevant workflows.

Core Principles and Advantages of DBCO-Mediated Click Chemistry

The SPAAC reaction between a DBCO linker and an azide-functionalized molecule is a [3+2] cycloaddition that proceeds readily under physiological conditions (aqueous environment, neutral pH, and ambient temperature).[2][5] The primary driving force for this reaction is the release of approximately 18 kcal/mol of ring strain from the cyclooctyne ring upon forming the more stable triazole product.

Key Advantages:

  • Biocompatibility: The elimination of the cytotoxic copper catalyst is the most significant advantage, enabling applications in live cells and whole organisms.[4][7]

  • High Specificity and Bioorthogonality: DBCO and azide groups are essentially absent in biological systems and react selectively with each other, minimizing off-target reactions.[4][5]

  • Rapid Kinetics: The reaction is fast, with second-order rate constants that can reach up to 1 M⁻¹s⁻¹.[9][11] This allows for efficient labeling even at low concentrations.

  • High Yields: SPAAC reactions typically proceed with high efficiency, often resulting in near-quantitative yields of the conjugate.[4][5]

  • Stability: The resulting triazole linkage is highly stable, ensuring the integrity of the bioconjugate under physiological conditions.[4][5] DBCO-modified antibodies have been shown to lose only 3-5% of their reactivity towards azides over four weeks when stored at 4°C or -20°C.[7]

Quantitative Data for DBCO-Mediated Click Chemistry

The following tables summarize key quantitative data related to the performance of DBCO linkers in copper-free click chemistry reactions.

Cyclooctyne DerivativeSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
DBCO~1[11]
DBCO10⁻² - 1[9]
DIBO0.3[1]
ALO0.045[1]
MOFO0.0043[1]
OCT0.0024[1]
ParameterConditionObservationReference
Reaction Time High concentrations and temperatures (4-37°C)More efficient, typically less than 12 hours.[7]
Stability of DBCO-IgG 4 weeks at 4°C or -20°C3-5% loss of reactivity towards azides.[7]
Stability of DBCO in Phagocytes 24 hours in RAW264.7 cells36% ± 0.8% degradation.[12]
Conjugation Efficiency 3-fold molar excess of DBCO to amine groups on liposomes~20% modification efficiency.[13]
Stability of DBCO on Liposomes 7 days in aqueous solution>50% decrease in the number of DBCO groups.[13][14]

Key Applications and Experimental Protocols

DBCO linkers have been instrumental in advancing various fields of research and development. Below are some key applications with detailed experimental protocols.

Antibody-Drug Conjugate (ADC) Synthesis

ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. Copper-free click chemistry provides a robust method for the site-specific conjugation of drugs to antibodies, resulting in more homogeneous and effective ADCs.

Experimental Protocol: DBCO-Labeling of an Antibody and Conjugation to an Azide-Drug

Materials:

  • Antibody solution (e.g., 1-10 mg/mL in PBS, pH 7.4)

  • DBCO-NHS ester (10 mM in DMSO)

  • Azide-modified drug

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or dialysis equipment

  • Reaction buffer (e.g., PBS)

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody buffer to a non-amine-containing buffer at pH 7-9, such as PBS.

  • DBCO Activation: Add a 20-30 fold molar excess of DBCO-NHS ester to the antibody solution. The final DMSO concentration should be kept below 20%.[4]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[4]

  • Quenching (Optional): Add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to stop the reaction.[7]

  • Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column or through dialysis.

  • Click Conjugation: Add the azide-modified drug to the purified DBCO-labeled antibody. A 1.5 to 10-fold molar excess of the azide-drug is recommended.[15]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[7][16]

  • Final Purification: Purify the resulting ADC using an appropriate method, such as size-exclusion chromatography, to remove any unreacted drug.

Diagram: Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis Ab Antibody Activation Activation (Amine Reaction) Ab->Activation DBCO_NHS DBCO-NHS Ester DBCO_NHS->Activation DBCO_Ab DBCO-Antibody Activation->DBCO_Ab Purification1 Purification (Desalting) DBCO_Ab->Purification1 Click_Reaction Click Reaction (SPAAC) Purification1->Click_Reaction Azide_Drug Azide-Drug Azide_Drug->Click_Reaction ADC Antibody-Drug Conjugate (ADC) Click_Reaction->ADC Purification2 Purification (Chromatography) ADC->Purification2 Final_ADC Purified ADC Purification2->Final_ADC Cell_Tracking Cells Cells Metabolic_Labeling Metabolic Glycoengineering Cells->Metabolic_Labeling Azide_Sugar Azide Sugar (e.g., Ac4ManNAz) Azide_Sugar->Metabolic_Labeling Azide_Cells Azide-Labeled Cells Metabolic_Labeling->Azide_Cells Transplantation Transplantation (In Vivo) Azide_Cells->Transplantation InVivo_Click In Vivo Click Reaction Transplantation->InVivo_Click DBCO_Dye DBCO-Dye (e.g., DBCO-Cy5) Injection Intravenous Injection DBCO_Dye->Injection Injection->InVivo_Click Imaging Fluorescence Imaging InVivo_Click->Imaging Drug_Delivery Nanoparticle Nanoparticle (with Drug) Functionalization Functionalization Nanoparticle->Functionalization DBCO_Linker DBCO Linker DBCO_Linker->Functionalization DBCO_NP DBCO-Nanoparticle Functionalization->DBCO_NP Click_Conjugation Click Conjugation (SPAAC) DBCO_NP->Click_Conjugation Azide_Ligand Azide-Targeting Ligand Azide_Ligand->Click_Conjugation Targeted_NP Targeted Nanoparticle Click_Conjugation->Targeted_NP Binding Receptor Binding & Drug Release Targeted_NP->Binding Target_Cell Target Cell (with Receptor) Target_Cell->Binding

References

A Technical Guide to the Reactivity of Tetrafluorophenyl (TFP) Esters with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of bioconjugation and synthetic chemistry, the covalent modification of primary amines is a cornerstone for creating complex biomolecules, antibody-drug conjugates (ADCs), and functionalized materials. Activated esters are among the most utilized reagents for this purpose. This technical guide provides an in-depth analysis of 2,3,5,6-Tetrafluorophenyl (TFP) esters, a class of amine-reactive reagents noted for their enhanced stability and high reactivity. We will explore the kinetics and mechanism of their reaction with primary amines, present key quantitative data in comparison to the more traditional N-hydroxysuccinimide (NHS) esters, and provide detailed experimental protocols for their synthesis and application.

Introduction to TFP Esters

Tetrafluorophenyl esters are activated esters used to form stable amide bonds with primary and secondary amines.[1][2] They serve as a crucial tool for labeling and crosslinking biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][3] The primary advantage of TFP esters over the commonly used NHS esters lies in their significantly improved resistance to spontaneous hydrolysis, especially in aqueous media at the basic pH values typically required for efficient amine acylation.[4][5] This enhanced stability leads to more reproducible and efficient conjugation reactions.[5]

While NHS esters have a short half-life measured in minutes at pH 8, TFP esters remain stable for several hours under similar conditions, allowing for more controlled and higher-yield conjugations.[4][6] However, TFP esters are generally more hydrophobic than their NHS counterparts, which may necessitate the use of co-solvents like DMSO or DMF for molecules with poor water solubility.[6][7]

Reaction Mechanism and Kinetics

The reaction between a TFP ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The primary amine, in its unprotonated state, acts as the nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate, which then collapses, expelling the 2,3,5,6-tetrafluorophenoxide as a good leaving group to form a stable amide bond.

The Competing Reaction: Hydrolysis

The primary competing reaction in aqueous environments is the hydrolysis of the TFP ester, where a water molecule or hydroxide ion acts as the nucleophile.[8] This reaction is highly dependent on pH, with the rate of hydrolysis increasing significantly at higher pH values.[9] The key to successful conjugation is to ensure that the rate of aminolysis is substantially greater than the rate of hydrolysis.

dot

G General Reaction Scheme: Aminolysis vs. Hydrolysis TFP_Ester R-CO-OTFP (TFP Ester) Amide R-CO-NH-R' (Stable Amide Bond) TFP_Ester->Amide Aminolysis (Desired Reaction) k_amine Carboxylic_Acid R-COOH (Hydrolysis Product) TFP_Ester->Carboxylic_Acid Hydrolysis (Side Reaction) k_hydrolysis

Caption: Reaction pathways for a TFP ester with an amine versus water.

For a successful conjugation, the concentration of the deprotonated amine must be high enough for the aminolysis reaction to dominate. Since the pKa of primary alkyl amines is around 10, reactions are typically performed at a pH of 7.5 to 9.0 to ensure a sufficient population of the nucleophilic free amine.[1][7]

Quantitative Data: TFP vs. NHS Esters

The primary advantage of TFP esters is their superior hydrolytic stability. The data below, derived from studies on activated ester self-assembled monolayers (SAMs), demonstrates the significant difference in stability between TFP and NHS esters at various pH levels.[9]

Table 1: Comparison of Hydrolysis Rates for TFP and NHS Esters
pHEster TypePseudo First-Order Rate Constant (k', s⁻¹)Half-Life (t₁/₂) (minutes)
7.0TFP 1.3 (± 0.2) x 10⁻⁵884
7.0NHS2.5 (± 0.4) x 10⁻⁵462
8.0TFP 4.4 (± 0.3) x 10⁻⁵263
8.0NHS1.3 (± 0.1) x 10⁻⁴88
10.0TFP 3.3 (± 0.2) x 10⁻⁴35
10.0NHS2.9 (± 0.2) x 10⁻³4
Data adapted from a study on self-assembled monolayers, which shows relative stability trends applicable to solution-phase chemistry.[9]

As the data illustrates, the TFP ester exhibits a nearly 10-fold longer half-life at pH 10 compared to the NHS ester.[9] This increased stability provides a wider window for the conjugation reaction to proceed, resulting in higher yields and more consistent product profiles. While TFP esters are highly reactive towards amines, some studies suggest they are slightly less reactive than NHS esters.[10] However, the significantly lower rate of hydrolysis often leads to a higher overall yield of the desired amide product.[10]

Experimental Protocols

Protocol 1: Synthesis of a TFP Ester from a Carboxylic Acid

This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, a method known as Steglich esterification.[11]

Materials:

  • Carboxylic acid (1.0 eq)

  • 2,3,5,6-Tetrafluorophenol (TFP) (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid (1.0 eq), 2,3,5,6-tetrafluorophenol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the carboxylic acid mixture dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate with 0.5 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude TFP ester product by flash column chromatography on silica gel.

dot

G Workflow: Synthesis of TFP Ester start Start: Carboxylic Acid, TFP, DMAP in DCM step1 Cool to 0 °C start->step1 step2 Add DCC Solution (in DCM) step1->step2 step3 Stir at RT (4-12 hours) step2->step3 step4 Filter DCU Precipitate step3->step4 step5 Aqueous Workup (Acid, Base, Brine) step4->step5 step6 Dry & Concentrate step5->step6 step7 Purify by Chromatography step6->step7 end_node End: Pure TFP Ester step7->end_node

Caption: Step-by-step workflow for TFP ester synthesis via DCC/DMAP coupling.

Protocol 2: Labeling a Protein with a TFP Ester

This protocol provides a general method for conjugating a TFP ester-activated molecule (e.g., a fluorescent dye) to a protein.

Materials:

  • Protein solution (2-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, Borate).

  • TFP ester reagent.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.0-9.0.[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[8]

  • Purification column (e.g., desalting or size-exclusion chromatography).

Procedure:

  • Prepare Protein: Dissolve or buffer-exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Prepare TFP Ester Stock: Immediately before use, dissolve the TFP ester reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.[8] TFP esters are moisture-sensitive, so minimize exposure to air.[8]

  • Reaction: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the dissolved TFP ester.[8] The optimal ratio may need to be determined empirically. For lower protein concentrations (< 2 mg/mL), a higher molar excess (up to 50-fold) may be required.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4 °C for 2-4 hours.[8] Protect from light if using a light-sensitive dye.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[8] This step removes any unreacted TFP ester.

  • Purification: Remove excess, non-reacted labeling reagent and quenching buffer from the conjugated protein using a desalting column, size-exclusion chromatography, or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule at its specific maximum absorbance wavelength.

Logical Comparison: TFP vs. NHS Esters

The choice between TFP and NHS esters depends on the specific requirements of the conjugation reaction.

dot

G Decision Logic: TFP vs. NHS Ester start Start: Need to Label a Primary Amine q1 Is Hydrolytic Stability a Critical Concern? (e.g., long reaction time, high pH) start->q1 q2 Are Reagents Highly Hydrophobic? q1->q2 No use_tfp Choose TFP Ester q1->use_tfp Yes use_nhs Choose NHS Ester (or Sulfo-NHS) q2->use_nhs Yes q2->use_nhs No (either can be used) prop_tfp Properties: + High stability + High efficiency at pH > 8 - More hydrophobic use_tfp->prop_tfp prop_nhs Properties: + High reactivity + More hydrophilic options - Prone to hydrolysis use_nhs->prop_nhs

Caption: A decision-making flowchart for selecting between TFP and NHS esters.

Conclusion

TFP esters represent a significant advancement in the field of bioconjugation, offering a superior alternative to NHS esters in applications where hydrolytic stability is paramount. Their ability to withstand basic aqueous conditions for extended periods allows for more controlled, efficient, and reproducible labeling of primary amines. While considerations such as hydrophobicity must be taken into account, the advantages offered by TFP esters make them an invaluable tool for researchers in drug development, proteomics, and materials science. This guide provides the foundational knowledge and practical protocols to successfully implement TFP ester chemistry in the laboratory.

References

An In-depth Technical Guide to DBCO-PEG4-TFP Ester for Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DBCO-PEG4-TFP ester, a key reagent in bioorthogonal chemistry for the targeted labeling of cell surfaces. We will delve into its mechanism of action, provide detailed experimental protocols, present quantitative data for optimizing labeling procedures, and offer troubleshooting guidance.

Introduction: The Power of Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2] The strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, allows for the specific covalent ligation of an azide-modified molecule with a strained alkyne, such as dibenzocyclooctyne (DBCO).[1] This reaction is highly efficient and proceeds under physiological conditions without the need for cytotoxic copper catalysts.[3]

This compound is a heterobifunctional crosslinker designed to leverage this powerful chemistry for cell surface labeling.[1] It comprises three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that reacts specifically and efficiently with azides via SPAAC.[3]

  • Polyethylene Glycol (PEG4): A short, hydrophilic PEG spacer that enhances water solubility and minimizes non-specific binding.

  • Tetrafluorophenyl (TFP) Ester: An amine-reactive functional group that forms stable amide bonds with primary amines (e.g., lysine residues) on cell surface proteins. TFP esters are generally more stable to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, particularly at higher pH, leading to more efficient and reproducible labeling.[3]

The use of this compound enables a two-step labeling strategy. First, the TFP ester reacts with primary amines on the cell surface, covalently attaching the DBCO moiety. Subsequently, an azide-modified molecule of interest (e.g., a therapeutic agent, an imaging probe) can be introduced and will specifically "click" onto the DBCO-tagged cell surface. This modular approach is invaluable for a wide range of applications, from basic research to drug development.

Mechanism of Action and Experimental Workflow

The overall process involves two main stages: the initial labeling of the cell surface with this compound and the subsequent bioorthogonal reaction with an azide-functionalized molecule.

G cluster_0 Step 1: Cell Surface DBCO Functionalization cluster_1 Step 2: Bioorthogonal Ligation (SPAAC) Cell Live Cells DBCO_Cell DBCO-Labeled Cells Cell->DBCO_Cell Incubation (Primary Amine Reaction) DBCO_TFP This compound DBCO_TFP->DBCO_Cell Labeled_Cell Specifically Labeled Cells DBCO_Cell->Labeled_Cell Strain-Promoted Alkyne-Azide Cycloaddition Azide_Molecule Azide-Modified Molecule of Interest Azide_Molecule->Labeled_Cell

Figure 1: Experimental workflow for cell surface labeling.

Quantitative Data for Optimal Labeling

The efficiency of cell surface labeling is dependent on several factors, including the concentration of the labeling reagent, incubation time, and the specific cell type. The following tables summarize key quantitative parameters to guide your experimental design.

ParameterRecommended RangeSource
This compound Concentration 10 - 100 µM[4][5]
Incubation Time 30 - 120 minutes[6][7]
Incubation Temperature Room Temperature or 37°C[7]
pH of Labeling Buffer 7.2 - 8.0[1]

Table 1: Recommended Reaction Conditions for Live Cell Labeling

Cell LineDBCO Reagent ConcentrationLabeling EfficiencyMethod of QuantificationSource
BT-54910 µM (DBCO-ABM16)Dose-dependent increase in fluorescenceFlow Cytometry[4]
RAW 264.75 - 10 µM (CHOL-PEG-DBCO)~78-81% of cells labeledFlow Cytometry[5]
A54950 µM (DBCO-Cy5)Concentration-dependent bindingFlow Cytometry[6]
T cells1 mM (DBCO liposomes)Concentration-dependent MFIFlow Cytometry[8]

Table 2: Examples of Cell Surface Labeling Efficiency

Detailed Experimental Protocols

Protocol 1: General Labeling of Live Cells with this compound

This protocol provides a general procedure for labeling primary amines on the surface of live mammalian cells.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium appropriate for your cells

  • Live cells in suspension or adherent culture

Procedure:

  • Prepare a stock solution of this compound: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution. Vortex to ensure it is fully dissolved.

  • Cell Preparation:

    • Suspension cells: Centrifuge the cells and resuspend the pellet in ice-cold PBS at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

    • Adherent cells: Wash the cells twice with ice-cold PBS.

  • Labeling Reaction:

    • Dilute the 10 mM this compound stock solution into ice-cold PBS to the desired final concentration (start with a range of 10-100 µM).

    • For suspension cells, add the diluted labeling reagent to the cell suspension. For adherent cells, add the diluted labeling reagent to cover the cell monolayer.

    • Incubate for 30-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically for your specific cell line and experimental goals.

  • Washing:

    • Suspension cells: Centrifuge the cells and wash the pellet three times with ice-cold PBS to remove any unreacted labeling reagent.

    • Adherent cells: Gently aspirate the labeling solution and wash the cells three times with ice-cold PBS.

  • Proceed to SPAAC Reaction: The DBCO-labeled cells are now ready for the strain-promoted alkyne-azide cycloaddition with your azide-modified molecule of interest.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) on Labeled Cells

This protocol describes the "click" reaction to attach an azide-modified molecule to your DBCO-labeled cells.

Materials:

  • DBCO-labeled cells (from Protocol 1)

  • Azide-modified molecule of interest (e.g., fluorescent probe, biotin, drug molecule)

  • PBS or appropriate cell culture medium

Procedure:

  • Prepare the azide-modified molecule: Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO, water) and then dilute to the desired final concentration in PBS or cell culture medium. A typical starting concentration is 1.5 to 10-fold molar excess over the estimated number of DBCO sites.

  • Click Reaction:

    • Resuspend the DBCO-labeled cells in the solution containing the azide-modified molecule.

    • Incubate for 30-60 minutes at room temperature or 37°C. The reaction is typically rapid, but longer incubation times may improve efficiency.

  • Washing: Wash the cells three times with PBS to remove any unreacted azide-modified molecule.

  • Analysis: The cells are now labeled and ready for downstream applications such as flow cytometry, fluorescence microscopy, or in vivo studies.

Visualization of Signaling Pathways and Logical Relationships

The application of this compound in drug development often involves targeting specific cell surface receptors to modulate signaling pathways. The following diagram illustrates a generic signaling cascade that can be investigated using this technology.

G cluster_0 Cell Surface cluster_1 Intracellular Signaling Cascade cluster_2 Therapeutic Intervention Receptor Cell Surface Receptor (e.g., GPCR, RTK) Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) TranscriptionFactor->CellularResponse Gene Expression AzideDrug Azide-Modified Drug AzideDrug->Receptor Targeted Delivery via SPAAC DBCO_Linker This compound DBCO_Linker->Receptor Initial Labeling

Figure 2: Generic signaling pathway targeted by a DBCO-labeled therapeutic.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Insufficient concentration of this compound.- Short incubation time.- Hydrolysis of the TFP ester.- Low abundance of primary amines on the cell surface.- Increase the concentration of the labeling reagent.- Increase the incubation time.- Prepare the this compound solution immediately before use.- Confirm protein expression on the cell surface.
High Background/Non-specific Binding - Inadequate washing.- Hydrophobic interactions of the DBCO group.- Increase the number and volume of washes.- Include a blocking step with a protein like BSA before labeling.- Consider using a more hydrophilic variant if available.
Cell Viability Issues - High concentration of DMSO in the final labeling solution.- Toxicity of the this compound at high concentrations.- Ensure the final DMSO concentration is below 1%.- Perform a dose-response curve to determine the optimal, non-toxic concentration of the labeling reagent.
No "Click" Reaction - Degradation of the azide-modified molecule.- Incomplete initial DBCO labeling.- Use a fresh solution of the azide-modified molecule.- Optimize the initial DBCO labeling step (see "Low Labeling Efficiency").

Table 3: Troubleshooting Guide for Cell Surface Labeling

Conclusion

This compound is a powerful and versatile tool for the specific and efficient labeling of live cell surfaces. Its bioorthogonal reactivity, coupled with the stability of the TFP ester, provides researchers and drug development professionals with a robust method for a wide array of applications, including targeted drug delivery, in vivo imaging, and the fundamental study of cell surface biology. By carefully optimizing the experimental parameters outlined in this guide, users can achieve reliable and reproducible results, advancing our understanding and manipulation of cellular processes.

References

A Deep Dive into Bioorthogonal Labeling: A Technical Guide to DBCO Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biological research and therapeutic development, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for achieving this, enabling specific chemical reactions to occur within living systems without interfering with endogenous biochemical processes. Among the most prominent of these reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of modern bioconjugation. This technical guide delves into the core of SPAAC, focusing on the versatile and highly reactive dibenzocyclooctyne (DBCO) reagents.

The Principle of Bioorthogonal Chemistry and SPAAC

Bioorthogonal chemistry refers to a class of chemical reactions that can proceed within a living system without interfering with or being interfered by the native biological processes.[][2][3] These reactions are characterized by:

  • High Selectivity: The reacting functional groups are abiotic and do not cross-react with biological molecules.

  • Biocompatibility: The reagents and reaction conditions are non-toxic to cells and organisms.[][2]

  • Favorable Kinetics: The reactions proceed efficiently at physiological temperatures and pH.[2]

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a prime example of a bioorthogonal reaction. It is a type of copper-free "click chemistry" that involves the reaction between a strained cyclooctyne, such as DBCO, and an azide.[][2] The inherent ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst that is required in the conventional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[][2][4] This makes SPAAC particularly well-suited for applications in living cells and whole organisms.[][2]

The Role and Mechanism of DBCO Reagents

Dibenzocyclooctyne (DBCO) and its derivatives are the most widely used class of cyclooctynes for SPAAC.[5] The key features of DBCO reagents include their high reactivity towards azides, thermal stability, and a well-defined reaction mechanism.[4]

The reaction between a DBCO reagent and an azide-modified molecule proceeds via a [3+2] cycloaddition mechanism to form a stable triazole linkage.[] The reaction is highly specific, with the azide and DBCO groups reacting exclusively with each other, even in the complex milieu of a cell.[6]

Below is a diagram illustrating the general mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction with a DBCO reagent.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO-Functionalized Molecule (R1) Triazole Stable Triazole Conjugate (R1-Triazole-R2) DBCO->Triazole + Azide Azide-Functionalized Molecule (R2) Azide->Triazole Strain-Promoted Cycloaddition Pretargeted_Drug_Delivery cluster_step1 Step 1: Administration of Targeting Agent cluster_step2 Step 2: Clearance of Unbound Agent cluster_step3 Step 3: Administration of Drug Carrier cluster_step4 Step 4: Targeted Drug Release Targeting_Agent DBCO-functionalized Antibody Tumor_Cell Tumor Cell with Target Antigen Targeting_Agent->Tumor_Cell Binding Clearance Unbound Antibody Cleared from Circulation Drug_Carrier Azide-functionalized Drug-loaded Nanoparticle Drug_Carrier->Tumor_Cell SPAAC Reaction Drug_Release Drug Release at Tumor Site Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Prep_Biomolecule Prepare Azide- or DBCO- functionalized Biomolecule Reaction Incubate Biomolecule and Reagent under Optimized Conditions (pH, Temp, Time) Prep_Biomolecule->Reaction Prep_Reagent Prepare DBCO or Azide Labeling Reagent Prep_Reagent->Reaction Purification Remove Excess Unreacted Reagent (e.g., Desalting Column) Reaction->Purification Analysis Characterize and Analyze the Labeled Product Purification->Analysis

References

Methodological & Application

Application Note: DBCO-PEG4-TFP Ester Antibody Labeling Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with DBCO-PEG4-TFP ester. This heterobifunctional crosslinker is designed for a two-step conjugation strategy. First, the tetrafluorophenyl (TFP) ester group reacts efficiently with primary amines, such as the side chain of lysine residues on an antibody, to form a stable amide bond.[1][2][3] This process attaches a dibenzocyclooctyne (DBCO) moiety to the antibody.

The DBCO group is a key component for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][4] This bioorthogonal reaction allows the DBCO-labeled antibody to be conjugated to any azide-containing molecule (e.g., fluorophores, drugs, or biotin) with high specificity and efficiency in aqueous environments, without the need for a cytotoxic copper catalyst.[2][4] The hydrophilic PEG4 spacer enhances the solubility of the labeled antibody and minimizes steric hindrance.[1][3]

This protocol covers the preparation of the antibody, the labeling reaction, and the purification and characterization of the resulting DBCO-antibody conjugate.

Signaling Pathway and Experimental Workflow

The labeling process involves the acylation of primary amines on the antibody with the TFP ester, followed by purification. The resulting DBCO-activated antibody is then ready for conjugation to an azide-modified molecule.

AntibodyLabelingWorkflow cluster_preparation Step 1: Preparation cluster_reaction Step 2: Labeling cluster_downstream Step 3: Post-Reaction Ab_Prep Antibody Purification (Amine-free buffer) Reaction Labeling Reaction (Incubate Ab + Reagent) Ab_Prep->Reaction Reagent_Prep Reagent Preparation (DBCO-PEG4-TFP in DMSO) Reagent_Prep->Reaction Purification Purification (Remove excess reagent) Reaction->Purification Characterization Characterization (Calculate DOL) Purification->Characterization Storage Storage (2-8°C, protected from light) Characterization->Storage

Caption: Workflow for this compound Antibody Labeling.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the antibody labeling protocol. Specific applications may require further optimization.[1]

ParameterRecommended ValueNotes
Antibody Concentration 0.5 - 5 mg/mLHigher concentrations can improve conjugation efficiency.[1][2][5]
Molar Excess (DBCO:Antibody) 10- to 40-foldA 20-fold molar excess is a common starting point.[1][2]
Reaction Buffer Amine- and Azide-free (e.g., PBS), pH 7.0 - 9.0Buffers containing Tris or glycine will interfere with the reaction.[2][5]
Reaction Time (Room Temp.) 1 - 2 hours[1][2]
Reaction Time (On Ice / 4°C) 2 hours - Overnight[2][6]
Purification Method Desalting Spin Columns or DialysisSpin columns typically provide >85% protein recovery.[1][7]
Storage of Conjugate 2 - 8°C, protected from lightFor long-term storage, -20°C can be used, but DBCO reactivity may decrease over time.[1][8]

Experimental Protocol

4.1. Materials Required

  • Antibody (in an appropriate buffer)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)[1]

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (amine- and azide-free)[2]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0[6][9]

  • Desalting Spin Columns (e.g., Zeba™ Dye and Biotin Removal Spin Columns, 7K MWCO)[1][6]

  • Microcentrifuge tubes

  • UV-Vis Spectrophotometer

4.2. Antibody Preparation

  • Ensure the antibody solution is free of amine-containing buffers (e.g., Tris, glycine) and stabilizers like BSA.[8][10]

  • If necessary, perform a buffer exchange into the Reaction Buffer (PBS) using a desalting column or dialysis.[8]

  • Adjust the antibody concentration to 0.5 - 5 mg/mL using the Reaction Buffer.[1]

4.3. This compound Reagent Preparation Note: The TFP ester is moisture-sensitive.[2]

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1][2]

  • Immediately before use, reconstitute the reagent in anhydrous DMSO to a desired stock concentration (e.g., 10 mM).[7][8] Vortex until fully dissolved.[2]

  • Discard any unused portion of the reconstituted reagent.[2]

4.4. Calculation of Reagent Volume

  • Calculate the millimoles of antibody in your reaction volume.

    • mmoles of Antibody = (Volume of Ab in L) × (Concentration of Ab in mg/mL) / (MW of Ab in g/mol )

    • Note: The molecular weight (MW) of a typical IgG antibody is ~150,000 g/mol .[1]

  • Determine the millimoles of DBCO reagent needed for the desired molar excess (e.g., 20-fold).

    • mmoles of DBCO = mmoles of Antibody × 20

  • Calculate the volume of DBCO stock solution to add to the reaction.

    • Volume of DBCO (µL) = (mmoles of DBCO × 1,000,000) / (Concentration of DBCO stock in mM)

    Example: For 100 µL of a 1 mg/mL IgG antibody solution with a 20-fold molar excess using a 3.5 mM DBCO stock:

    • mmoles of IgG = (0.0001 L) × (1 mg/mL) / (150,000,000 mg/mol) = 6.67 × 10⁻⁷ moles = 0.000667 mmoles

    • mmoles of DBCO = 0.000667 mmoles × 20 = 0.01334 mmoles

    • Volume of DBCO = (0.01334 mmoles × 1,000,000) / 3.5 mM ≈ 3.8 µL[1]

4.5. Antibody Labeling Reaction

  • Add the calculated volume of the this compound stock solution to the prepared antibody solution.

  • Mix gently by pipetting.

  • Incubate the reaction for 1 hour at room temperature or for 2 hours on ice.[1][8]

  • (Optional) To quench the reaction, add Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes on ice.[5][6]

4.6. Purification of Labeled Antibody

  • Prepare a desalting spin column according to the manufacturer’s instructions. This typically involves twisting off the bottom closure, removing the cap, and centrifuging to remove the storage buffer.[1]

  • Equilibrate the column with the Reaction Buffer (PBS).[1]

  • Slowly apply the antibody labeling reaction mixture to the center of the resin bed.[1]

  • Centrifuge the column according to the manufacturer's protocol (e.g., 1,000 × g for 2 minutes) to collect the purified, DBCO-labeled antibody.[1]

  • The purified antibody is now ready for characterization and downstream use. Store at 2-8°C, protected from light.[1]

4.7. Characterization: Determination of Degree of Labeling (DOL) The DOL, or the average number of DBCO molecules per antibody, can be determined spectrophotometrically.[4]

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 309 nm (A309).[1][11]

  • Calculate the concentration of the antibody using the following formula, which corrects for the absorbance of DBCO at 280 nm:

    • Concentration of Antibody (M) = [A280 – (A309 × Correction Factor)] / ε_Antibody

    • Where:

      • ε_Antibody = Molar extinction coefficient of the antibody at 280 nm (e.g., ~203,000 M⁻¹cm⁻¹ for IgG).[1]

      • Correction Factor ≈ 0.90.[1]

  • Calculate the concentration of DBCO molecules:

    • Concentration of DBCO (M) = A309 / ε_DBCO

    • Where:

      • ε_DBCO = Molar extinction coefficient of DBCO at 309 nm (12,000 M⁻¹cm⁻¹).[4][7]

  • Calculate the Degree of Labeling (DOL):

    • DOL = Concentration of DBCO (M) / Concentration of Antibody (M)

References

Application Notes and Protocols for Protein Conjugation with DBCO-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the conjugation of proteins with DBCO-PEG4-TFP ester. This process is a cornerstone of modern bioconjugation, enabling the site-specific attachment of a dibenzocyclooctyne (DBCO) moiety to a protein of interest. The incorporated DBCO group can then participate in a highly efficient and bioorthogonal copper-free click chemistry reaction with azide-tagged molecules, facilitating the creation of advanced protein conjugates for various applications, including antibody-drug conjugates (ADCs), imaging agents, and targeted therapeutics.

The protocol outlined below details the necessary reagents, equipment, and procedures for successful protein modification. It also includes information on reaction optimization, purification of the conjugate, and quantification of the degree of labeling.

Principle of the Reaction

The conjugation chemistry relies on the reaction between the tetrafluorophenyl (TFP) ester of the DBCO-PEG4-TFP reagent and primary amines (e.g., the N-terminus and the side chain of lysine residues) on the protein. This reaction forms a stable amide bond, covalently linking the DBCO-PEG4 moiety to the protein. The polyethylene glycol (PEG) spacer enhances the solubility of the hydrophobic DBCO group and provides a flexible linker, minimizing potential steric hindrance.

Experimental Protocols

Materials and Reagents
  • Protein of Interest: Purified and at a known concentration (typically 1-5 mg/mL).

  • This compound: Store desiccated at -20°C and protect from moisture.

  • Reaction Buffer: Amine-free and azide-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-7.4. Buffers containing primary amines like Tris or glycine are not suitable.[1][2]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): For reconstituting the this compound.

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0.

  • Purification System: Desalting columns (e.g., Zeba™ Spin Desalting Columns), size-exclusion chromatography (SEC), or dialysis cassettes.[3]

Step 1: Preparation of Protein Sample
  • Ensure the protein sample is in an appropriate amine-free and azide-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.[4]

  • If the buffer contains interfering substances like Tris, glycine, or sodium azide, exchange it with the recommended reaction buffer using dialysis or a desalting column.

  • Calculate the molar concentration of the protein.

Step 2: Reconstitution of this compound

Note: this compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[2][4]

  • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 10 mM stock solution is commonly used.[2][5]

  • Vortex the solution until the reagent is completely dissolved.[4]

  • Use the reconstituted reagent immediately and discard any unused portion of the solution.[4]

Step 3: Protein Conjugation Reaction
  • Determine the desired molar excess of this compound to the protein. A 10- to 50-fold molar excess is a common starting point, with lower protein concentrations generally requiring a higher excess.[2][3]

  • Add the calculated volume of the this compound stock solution to the protein solution. It is recommended to add the DMSO/DMF solution dropwise while gently vortexing to ensure efficient mixing and to avoid protein precipitation. The final concentration of the organic solvent should ideally be kept below 10-15% (v/v).[1]

  • Incubate the reaction mixture. The incubation time and temperature can be optimized, but common conditions are:

    • 30-60 minutes at room temperature.[2][3]

    • 2-4 hours at 4°C or on ice.[2][3]

    • For some applications, incubation can be extended up to 12 hours or overnight.[3][4]

Step 4: Quenching the Reaction (Optional but Recommended)
  • To stop the reaction and quench any unreacted TFP ester, add a quenching buffer such as Tris-HCl to a final concentration of 50-100 mM.[2][5]

  • Incubate for an additional 15-30 minutes at room temperature.[2][5]

Step 5: Purification of the DBCO-Conjugated Protein
  • Remove the excess, unreacted this compound and reaction byproducts from the conjugated protein. Common purification methods include:

    • Desalting Columns: A rapid method for buffer exchange and removal of small molecules. Follow the manufacturer's protocol for the specific column being used.[3]

    • Dialysis: Effective for larger sample volumes. Dialyze the reaction mixture against the desired storage buffer (e.g., PBS) at 4°C with several buffer changes.

    • Size-Exclusion Chromatography (SEC): Provides high-purity separation of the conjugated protein from unreacted reagents.

Step 6: Characterization and Storage
  • Determine the concentration of the purified DBCO-conjugated protein using a standard protein assay (e.g., BCA or Bradford) or by measuring the absorbance at 280 nm.

  • The degree of labeling (DOL), which is the average number of DBCO molecules per protein, can be determined by UV-Vis spectrophotometry. Measure the absorbance at 280 nm (for the protein) and 309 nm (for the DBCO group).[4] The following formulas can be used:

    • Protein Concentration (M) = [A280 - (A309 x Correction Factor)] / ε_protein

    • DBCO Concentration (M) = A309 / ε_DBCO

    • DOL = DBCO Concentration / Protein Concentration

    • Note: The extinction coefficient (ε) for DBCO at 309 nm is approximately 12,000 M⁻¹cm⁻¹. A correction factor is needed for the DBCO's contribution to the A280 reading.[4]

  • Store the purified DBCO-conjugated protein at 2-8°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the protein conjugation protocol.

ParameterRecommended Range/ValueNotes
Protein Concentration 1 - 5 mg/mLHigher concentrations can improve reaction efficiency.[1][4]
Reaction Buffer pH 6.0 - 9.0Near neutral to slightly alkaline pH is optimal for the reaction with primary amines.[1][4]
Molar Excess of DBCO Reagent 10 to 50-foldFor protein concentrations > 5 mg/mL, a 10-fold excess is often sufficient. For concentrations < 5 mg/mL, a 20- to 50-fold excess is recommended.[2]
Incubation Time 30 minutes - 12 hoursShorter times at room temperature, longer times at 4°C.[2][3][4]
Quenching Reagent Concentration 50 - 100 mMe.g., Tris-HCl.[2]
DBCO Absorbance Maximum ~309 nmFor determining the degree of labeling.[4]
DBCO Molar Extinction Coefficient ~12,000 M⁻¹cm⁻¹ at 309 nm

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the conjugation of a protein with this compound.

Protein_Conjugation_Workflow Protein_Prep Step 1: Protein Preparation (1-5 mg/mL in Amine-Free Buffer) Conjugation Step 3: Conjugation Reaction (RT for 30-60 min or 4°C for 2-12h) Protein_Prep->Conjugation Reagent_Prep Step 2: this compound Reconstitution in Anhydrous DMSO Reagent_Prep->Conjugation Quenching Step 4: Quench Reaction (e.g., Tris-HCl) Conjugation->Quenching Purification Step 5: Purification (Desalting, Dialysis, or SEC) Quenching->Purification Characterization Step 6: Characterization (Concentration, DOL) Purification->Characterization Final_Product Purified DBCO-Conjugated Protein Characterization->Final_Product

Caption: Workflow for Protein Conjugation with this compound.

Downstream Application: Copper-Free Click Chemistry

The purified DBCO-conjugated protein is now ready for the next step: a strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free click chemistry" reaction.[4] This involves reacting the DBCO-labeled protein with a molecule containing an azide group. This reaction is highly specific and efficient, proceeding readily under physiological conditions without the need for a copper catalyst, which can be toxic to cells.[4][6][7]

To perform the click reaction, the azide-containing molecule is typically added in a 1.5- to 10-fold molar excess over the DBCO-protein.[4] The reaction is incubated for 4-12 hours at room temperature or overnight at 4°C.[3] Following the click reaction, further purification may be necessary to remove any unreacted azide molecule.

References

Application Notes and Protocols: DBCO-PEG4-TFP Ester for Optimal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the optimal use of DBCO-PEG4-TFP ester in labeling primary amine-containing molecules such as proteins, antibodies, and peptides. This reagent is a heterobifunctional crosslinker containing a tetrafluorophenyl (TFP) ester that reacts with primary amines, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.[1] The inclusion of a hydrophilic PEG4 spacer minimizes aggregation, reduces steric hindrance, and enhances solubility.[2]

Overview of the Labeling Chemistry

The labeling process is a two-step procedure. First, the TFP ester of the DBCO-PEG4-TFP reagent reacts with primary amines on the target molecule to form a stable amide bond. This covalently attaches the DBCO moiety to the biomolecule.[1] Subsequently, the DBCO-labeled molecule can react with an azide-containing molecule via a strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry, to form a stable triazole linkage.[1][3] This bioorthogonal reaction is highly specific and occurs efficiently under mild, aqueous conditions without the need for a toxic copper catalyst.[2]

Recommended Reaction Conditions

Optimal labeling of primary amines with this compound is achieved by carefully controlling the reaction conditions. The following table summarizes the key parameters for successful conjugation.

ParameterRecommended ConditionNotes
pH 7.0 - 9.0[1]The optimal pH range for the reaction of TFP esters with primary amines is between 7.5 and 8.0.[3]
Temperature Room temperature (20-25°C) or on ice (4°C)[1]Incubation at room temperature is generally faster.
Reaction Time 30 minutes to 2 hours at room temperature; 2 hours to overnight on ice.[1][4]Longer incubation times can improve efficiency, especially at lower temperatures.[4]
Buffer Composition Amine-free and azide-free buffers.Recommended buffers include Phosphate Buffered Saline (PBS), HEPES, carbonate/bicarbonate, or borate buffer.[1][4] Avoid buffers containing primary amines like Tris or glycine, as they will compete for reaction with the TFP ester.[4][5]
Molar Excess 10- to 50-fold molar excess of this compound to the protein.[4][6]For protein concentrations >5 mg/mL, a 10-fold molar excess is recommended. For concentrations <5 mg/mL, a 20- to 50-fold molar excess is advised.[4][5] The optimal molar excess may require empirical determination based on the number of available primary amines and the desired degree of labeling.[1]
Reagent Preparation Dissolve this compound in an anhydrous water-miscible organic solvent such as DMSO or DMF immediately before use.[1][4]The reagent is moisture-sensitive and should be brought to room temperature before opening to prevent condensation.[3][4]

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • Protein to be labeled

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Amine-free and azide-free conjugation buffer (e.g., 20 mM sodium phosphate, 150 mM sodium chloride, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns for purification

Procedure:

  • Protein Preparation: Prepare the protein at a concentration of 1-5 mg/mL in the conjugation buffer.[1] If the protein is in a buffer containing primary amines, exchange it into the conjugation buffer using a desalting column or dialysis.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[4] Vortex to ensure it is fully dissolved.[1]

  • Labeling Reaction: Add the calculated amount of the this compound stock solution to the protein solution. For a protein concentration of ≤ 5 mg/mL, use a 10-fold molar excess of the reagent. For protein concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.[4][5]

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or on ice for 2 hours to overnight.[1][4]

  • Quenching (Optional but Recommended): Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[4] Incubate for 5 minutes at room temperature or 15 minutes on ice.[4]

  • Purification: Remove the excess and unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[1]

  • Storage: Store the purified DBCO-labeled protein at 2-8°C, protected from light.[1]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the subsequent reaction of the DBCO-labeled protein with an azide-containing molecule.

Materials:

  • Purified DBCO-labeled protein

  • Azide-containing molecule

  • Azide-free reaction buffer (e.g., PBS)

Procedure:

  • Reactant Preparation: Prepare the azide-containing molecule in the azide-free reaction buffer.[1]

  • SPAAC Reaction: Add the DBCO-labeled protein to the solution of the azide-containing molecule. A molar excess of 1.5 to 10 equivalents of one of the coupling partners can be used to drive the reaction to completion.[1][7]

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours.[1][7] Alternatively, the reaction can be incubated at 4°C for 12 hours or longer.[1][7]

  • Purification (Optional): Depending on the application, the final conjugate may be used directly or purified to remove any unreacted components.

Visualized Workflows and Pathways

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the labeling and purification of a protein with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage p_prep Prepare Protein in Amine-Free Buffer mix Mix Protein and This compound p_prep->mix r_prep Prepare DBCO-PEG4-TFP Ester in DMSO/DMF r_prep->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify via Desalting Column quench->purify store Store Labeled Protein purify->store

Caption: Workflow for this compound protein labeling.

Application Example: EGFR Signaling Pathway

DBCO-labeled antibodies can be used for targeted imaging or drug delivery to cells expressing specific surface receptors. The diagram below depicts a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a common target in cancer research and therapy. A DBCO-labeled anti-EGFR antibody, conjugated to a payload (e.g., a fluorescent dye or a drug) via click chemistry, can be used to specifically target cancer cells overexpressing EGFR.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space egf EGF Ligand egfr EGFR egf->egfr Binds ab Anti-EGFR Antibody (DBCO-labeled) ab->egfr Targets ras RAS egfr->ras Activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus response Cell Proliferation, Survival nucleus->response Gene Expression

Caption: Simplified EGFR signaling pathway targeted by a DBCO-labeled antibody.

References

Application Notes and Protocols for Surface Functionalization using DBCO-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DBCO-PEG4-TFP ester for the functionalization of surfaces and biomolecules. This heterobifunctional crosslinker is a powerful tool for creating stable and specific bioconjugates through a two-step process involving an amine-reactive TFP ester and a bioorthogonal DBCO group for copper-free click chemistry.

Introduction to this compound

This compound is a versatile crosslinker designed for the covalent modification of amine-containing molecules and surfaces. It features three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that reacts specifically with azide-functionalized molecules or surfaces via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that does not require a cytotoxic copper catalyst.[1][2]

  • Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic four-unit polyethylene glycol spacer that enhances water solubility, reduces steric hindrance, and provides flexibility to the conjugated molecule.

  • Tetrafluorophenyl (TFP) Ester: A highly reactive functional group that readily forms stable amide bonds with primary amines at or near physiological pH. TFP esters are known to be more resistant to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, offering greater flexibility in reaction conditions.[3][4][5][6]

This unique combination of features makes this compound an ideal reagent for a variety of applications, including antibody-drug conjugate (ADC) development, nanoparticle functionalization for targeted drug delivery, and the preparation of functionalized surfaces for biosensing and cell adhesion studies.

Key Applications

  • Antibody and Protein Labeling: Introduction of DBCO groups onto antibodies and other proteins for subsequent conjugation to azide-modified payloads such as drugs, imaging agents, or nanoparticles.

  • Nanoparticle Functionalization: Surface modification of nanoparticles (e.g., gold, silica, liposomes) to enable the attachment of targeting ligands, therapeutic agents, or imaging probes.[7][8][9]

  • Cell Surface Engineering: Modification of cell surface amines to introduce DBCO handles for subsequent labeling or cell-cell conjugation.

  • Immobilization of Biomolecules: Covalent attachment of proteins, peptides, or other amine-containing biomolecules to solid supports for applications in diagnostics and affinity chromatography.

Data Presentation

Table 1: Quantitative Data on this compound Functionalization
ParameterValue/RangeConditionsSource
Optimal pH for TFP ester reaction 7.5 - 8.2Amine-reactive conjugation[2][7][9]
Degree of Labeling (DOL) of IgG Dependent on molar excessSee Protocol 1 for calculation[1][10]
DBCO Groups per Liposome ~1500 - 45001:1 to 6:1 DBCO:NH2 ratio, pH 7.1-8.2[7][9]
DBCO Group Stability on Liposomes >50% decrease after 7 daysStorage at 4°C[9]
TFP Ester Hydrolysis Half-life (pH 10) ~10-fold longer than NHS esterAqueous buffer[5]
Molar Extinction Coefficient of DBCO ~12,000 M⁻¹cm⁻¹ at 309 nmFor quantification[1][10]
Table 2: Comparison of TFP Ester and NHS Ester for Amine Conjugation
FeatureTFP EsterNHS EsterSource
Reactivity with Amines Comparable to NHS esterHigh[3]
Hydrolytic Stability More stable, especially at basic pHLess stable, prone to hydrolysis[3][4][5][6]
Optimal Reaction pH Broader range (up to pH 10)7.0 - 8.5[5]
Byproduct Nucleophilicity Lower (TFP-OH)Higher (NHS)[3]
Surface Density on Gold (pH 10) ~5-fold greaterLower due to hydrolysis[6]

Experimental Protocols

Protocol 1: General Procedure for Antibody Labeling with this compound

This protocol describes a general method for labeling an antibody with this compound. The degree of labeling can be controlled by adjusting the molar ratio of the crosslinker to the antibody.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

  • UV-Vis spectrophotometer

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in the amine-free reaction buffer at a concentration of 1-5 mg/mL.

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer using a desalting column or dialysis.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Vortex to ensure complete dissolution.

  • Reaction:

    • Add the desired molar excess of the this compound stock solution to the antibody solution. A 5-10 fold molar excess is a good starting point.[10]

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching (Optional but Recommended):

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagents using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization (Degree of Labeling - DOL):

    • Measure the absorbance of the purified DBCO-labeled antibody at 280 nm and 309 nm.

    • Calculate the concentration of the antibody and the DBCO groups using the Beer-Lambert law.

    • The DOL is the molar ratio of DBCO to antibody.[1][10]

    Calculation of DOL:

    • Concentration of DBCO (M) = A₃₀₉ / 12,000

    • Corrected A₂₈₀ = A₂₈₀ - (A₃₀₉ * Correction Factor)

      • Note: The correction factor for the contribution of DBCO to the absorbance at 280 nm should be determined empirically if high accuracy is required, but a value of ~0.2 can be used for estimation.

    • Concentration of Antibody (M) = Corrected A₂₈₀ / ε₂₈₀ (antibody)

    • DOL = [DBCO] / [Antibody]

Protocol 2: Surface Functionalization of Amine-Modified Nanoparticles

This protocol provides a general method for functionalizing amine-modified nanoparticles (e.g., silica or polymer nanoparticles) with DBCO groups.

Materials:

  • Amine-modified nanoparticles suspended in an appropriate buffer (e.g., ethanol for silica nanoparticles, or an aqueous amine-free buffer for polymer nanoparticles)

  • This compound

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.0)

  • Centrifuge and appropriate tubes

  • Washing buffer (e.g., ethanol or water)

Procedure:

  • Prepare Nanoparticles:

    • Suspend the amine-modified nanoparticles in the amine-free reaction buffer at a known concentration.

  • Prepare this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.

  • Reaction:

    • Add the this compound stock solution to the nanoparticle suspension. The optimal molar ratio of this compound to surface amine groups should be determined empirically, but a starting point of a 3:1 to 6:1 molar ratio is recommended.[9]

    • Incubate the reaction for 2-4 hours at room temperature with continuous mixing (e.g., on a rotator or shaker).

  • Washing:

    • Pellet the nanoparticles by centrifugation.

    • Remove the supernatant containing unreacted crosslinker.

    • Resuspend the nanoparticle pellet in the washing buffer.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unreacted reagents.

  • Resuspension and Storage:

    • Resuspend the final DBCO-functionalized nanoparticle pellet in the desired storage buffer.

    • Store at 4°C for short-term storage. For long-term storage, the stability of the DBCO group should be considered.[9]

  • Characterization (Optional):

    • The presence of DBCO groups on the surface can be confirmed by reacting the nanoparticles with an azide-functionalized fluorescent dye and measuring the fluorescence.

    • The surface density of DBCO groups can be quantified using methods like the anthracene-azide assay described in the literature.[7][9]

Visualizations

G General Workflow for Surface Functionalization and Bioconjugation cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Purification cluster_step3 Step 3: Copper-Free Click Chemistry cluster_step4 Step 4: Final Product AmineSurface Amine-containing Surface (e.g., Protein, Nanoparticle) Reaction1 Amine-TFP Ester Reaction (pH 7.5-8.2) AmineSurface->Reaction1 DBCO_reagent This compound (in DMSO/DMF) DBCO_reagent->Reaction1 Purification Purification (Desalting Column / Centrifugation) Reaction1->Purification DBCO_Surface DBCO-Functionalized Surface Purification->DBCO_Surface Reaction2 SPAAC Reaction (Bioorthogonal) DBCO_Surface->Reaction2 Azide_Molecule Azide-containing Molecule (e.g., Drug, Fluorophore) Azide_Molecule->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate

Caption: General workflow for surface functionalization and bioconjugation.

G Two-Step Bioconjugation using this compound Protein Protein with Primary Amines (-NH2) Reaction1 Step 1: Amine Reaction (Stable Amide Bond Formation) Protein->Reaction1 DBCO_Linker This compound DBCO_Linker->Reaction1 DBCO_Protein DBCO-Labeled Protein Reaction1->DBCO_Protein Reaction2 Step 2: Copper-Free Click Chemistry (SPAAC Reaction) DBCO_Protein->Reaction2 Azide_Payload Azide-Modified Payload (e.g., Drug, Imaging Agent) Azide_Payload->Reaction2 Final_ADC Final Bioconjugate (e.g., Antibody-Drug Conjugate) Reaction2->Final_ADC

Caption: Two-step bioconjugation using this compound.

G Influence of pH on TFP and NHS Ester Reactivity TFP_pH7 pH 7: Moderate Reaction TFP_pH8 pH 8: Good Reaction TFP_pH7->TFP_pH8 Increasing pH NHS_pH7 pH 7: Moderate Reaction TFP_pH9 pH 9-10: High Reaction, Low Hydrolysis TFP_pH8->TFP_pH9 Increasing pH NHS_pH8 pH 8: Good Reaction, Some Hydrolysis NHS_pH9 pH 9-10: High Hydrolysis, Reduced Yield NHS_pH7->NHS_pH8 Increasing pH NHS_pH8->NHS_pH9 Increasing pH Conclusion TFP esters offer a wider effective pH range due to greater hydrolytic stability.

Caption: Influence of pH on TFP and NHS Ester Reactivity.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Creation using DBCO-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals designed for targeted cancer therapy. They combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. The linker, which connects the antibody to the drug, is a critical component influencing the ADC's stability, efficacy, and safety. This document provides a detailed protocol for the creation of ADCs using a DBCO-PEG4-TFP ester linker. This two-step process involves the initial modification of the antibody with the linker, followed by the conjugation of an azide-modified cytotoxic drug via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry".

The this compound linker offers several advantages. The tetrafluorophenyl (TFP) ester provides high reactivity and stability for efficient conjugation to primary amines (lysine residues) on the antibody.[1] The polyethylene glycol (PEG) spacer enhances hydrophilicity, which can help to mitigate aggregation and improve the pharmacokinetic properties of the resulting ADC.[2] The dibenzocyclooctyne (DBCO) group allows for a highly specific and bioorthogonal "click" reaction with an azide-functionalized drug, proceeding efficiently under mild, aqueous conditions without the need for a copper catalyst.[3][4][5][][7]

Experimental Workflow Overview

The overall process for creating an ADC with a this compound linker can be divided into three main stages: Antibody Modification, Drug Conjugation (Click Chemistry), and Purification and Characterization.

ADC_Workflow cluster_prep Stage 1: Antibody Preparation & Modification cluster_conjugation Stage 2: Drug Conjugation (Click Chemistry) cluster_purification Stage 3: ADC Purification & Characterization mAb Monoclonal Antibody (mAb) Buffer_Exchange Buffer Exchange into Amine-Free Buffer mAb->Buffer_Exchange Linker_Addition Addition of this compound Buffer_Exchange->Linker_Addition Incubation1 Incubation Linker_Addition->Incubation1 Quenching1 Quenching of Unreacted Linker Incubation1->Quenching1 Purification1 Purification of DBCO-mAb Quenching1->Purification1 DBCO_mAb Purified DBCO-mAb Purification1->DBCO_mAb Azide_Drug Azide-Modified Drug Click_Reaction SPAAC Reaction Azide_Drug->Click_Reaction DBCO_mAb->Click_Reaction Incubation2 Incubation Click_Reaction->Incubation2 Crude_ADC Crude ADC Mixture Incubation2->Crude_ADC Purification2 Purification of ADC Crude_ADC->Purification2 Characterization Characterization (DAR, etc.) Purification2->Characterization Final_ADC Final ADC Characterization->Final_ADC

Figure 1: General experimental workflow for ADC synthesis.

Experimental Protocols

Materials and Reagents
  • Monoclonal Antibody (mAb)

  • This compound

  • Azide-modified cytotoxic drug

  • Amine-free and azide-free buffers (e.g., PBS, HEPES, Borate buffer) at pH 7-9[8][9][10]

  • Anhydrous DMSO or DMF[8][9][10]

  • Quenching reagent (e.g., Tris buffer)[7][9][10][11]

  • Purification columns (e.g., size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC))[12][13][]

  • Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, mass spectrometer)

Protocol 1: Antibody Modification with this compound

This protocol describes the conjugation of the this compound linker to the lysine residues of the antibody.

  • Antibody Preparation:

    • Perform a buffer exchange of the antibody solution into an amine-free and azide-free buffer (e.g., PBS, pH 7.4-8.5).[8][9][] This is crucial as amine-containing buffers will compete with the antibody for reaction with the TFP ester.

    • Adjust the antibody concentration to 1-5 mg/mL.[8]

  • Linker Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[9][10] The TFP ester is moisture-sensitive and will hydrolyze over time.[10]

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the antibody solution. A 10- to 20-fold molar excess is a common starting point, but the optimal ratio should be determined empirically.[10]

    • Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C overnight.[8][9][10]

  • Quenching:

    • Add a quenching reagent such as Tris buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP ester.[9][10]

    • Incubate for 15-30 minutes at room temperature.[7][9]

  • Purification of DBCO-modified Antibody:

    • Remove excess, unreacted linker and quenching reagent using a desalting column or size-exclusion chromatography (SEC).[4][7]

TFP_Ester_Reaction cluster_reactants Reactants cluster_products Products Antibody Antibody-NH2 (Lysine Residue) Reaction + Antibody->Reaction Linker This compound Linker->Reaction Modified_Antibody Antibody-NH-CO-PEG4-DBCO (DBCO-modified Antibody) Byproduct Tetrafluorophenol Reaction->Modified_Antibody Reaction->Byproduct

Figure 2: Reaction of TFP ester with an antibody lysine residue.

Protocol 2: Drug Conjugation via SPAAC (Click Chemistry)

This protocol outlines the conjugation of an azide-modified drug to the DBCO-modified antibody.

  • Reactant Preparation:

    • The purified DBCO-modified antibody should be in an azide-free buffer like PBS.

    • Dissolve the azide-modified drug in a suitable solvent (e.g., DMSO).

  • Click Chemistry Reaction:

    • Add the azide-modified drug to the DBCO-modified antibody solution. A 1.5 to 10-fold molar excess of the drug is recommended to drive the reaction to completion.[8][16]

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[8][16] The reaction can also be performed at 37°C to increase the rate.[16]

  • Purification of the ADC:

    • The final ADC product must be purified to remove excess drug-linker and any unconjugated antibody.

    • Common purification techniques include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), and tangential flow filtration (TFF).[12][13][][17][18] HIC is particularly useful for separating ADC species with different drug-to-antibody ratios (DARs).[18]

SPAAC_Reaction cluster_reactants Reactants cluster_product Product DBCO_Antibody DBCO-modified Antibody Reaction + DBCO_Antibody->Reaction Azide_Drug Azide-modified Drug Azide_Drug->Reaction ADC Antibody-Drug Conjugate (ADC) Reaction->ADC

Figure 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Data Presentation and Characterization

The successful synthesis of an ADC requires thorough characterization to determine key quality attributes.

Key ADC Characteristics
ParameterDescriptionTypical Analytical Method(s)
Drug-to-Antibody Ratio (DAR) The average number of drug molecules conjugated to a single antibody.Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS)
Conjugation Efficiency The percentage of antibody molecules that have been successfully conjugated with the drug.HIC, MS
Purity The percentage of the desired ADC product, free from unconjugated antibody, free drug, and aggregates.Size-Exclusion Chromatography (SEC), HIC
Aggregation The amount of high molecular weight species formed during the conjugation process.Size-Exclusion Chromatography (SEC)
Stability The ability of the ADC to remain intact in relevant biological matrices (e.g., plasma).Incubation in plasma followed by HIC or ELISA

This table summarizes the critical quality attributes of an ADC and the common analytical techniques used for their assessment.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive TFP ester due to hydrolysis.- Suboptimal reaction conditions (pH, temperature, time).- Insufficient molar excess of linker or drug.- Use fresh, anhydrous DMSO/DMF for linker dissolution.- Optimize reaction pH (7-9) and incubation time/temperature.- Increase the molar excess of the limiting reagent.[8][16]
High Aggregation - Hydrophobic nature of the drug-linker.- High DAR.- Optimize the DAR by adjusting the linker-to-antibody ratio.- Use hydrophilic linkers (e.g., with PEG spacers).- Optimize buffer conditions during conjugation and purification.
Heterogeneous Product - Non-specific conjugation to multiple lysine residues.- This is inherent to lysine conjugation. HIC can be used to isolate species with a specific DAR.[18]

This table provides guidance on common issues encountered during ADC synthesis and potential solutions.

Conclusion

The use of this compound provides a robust and efficient method for the creation of antibody-drug conjugates. The TFP ester allows for reliable modification of antibodies, while the DBCO group enables a highly specific and catalyst-free click reaction with azide-modified drugs. Careful control of reaction conditions and thorough purification and characterization are essential to produce high-quality ADCs with desirable therapeutic properties. This protocol serves as a comprehensive guide for researchers in the field of targeted drug delivery.

References

Application Notes and Protocols: DBCO-PEG4-TFP Ester for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG4-TFP ester is a versatile heterobifunctional crosslinker that has emerged as a powerful tool in chemical biology and live-cell imaging. This reagent facilitates a two-step labeling strategy rooted in bioorthogonal chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry.[1][2] This approach allows for the precise and stable labeling of biomolecules in their native environment with minimal perturbation to cellular processes, making it ideal for dynamic studies in living systems.[1][2]

The this compound molecule features three key components:

  • Dibenzocyclooctyne (DBCO): A cyclooctyne that reacts specifically and efficiently with azide groups without the need for a cytotoxic copper catalyst.[2] This bioorthogonal reaction forms a stable triazole linkage.[3]

  • Tetrafluorophenyl (TFP) ester: An amine-reactive functional group that readily forms stable amide bonds with primary amines, such as those found on proteins and other biomolecules.[4]

  • Polyethylene glycol (PEG4) spacer: A short, hydrophilic PEG linker that enhances solubility and minimizes steric hindrance, improving conjugation efficiency.[5]

This application note provides detailed protocols for using this compound in live-cell imaging applications, including the labeling of proteins and subsequent visualization on the surface of living cells.

Principle of the Two-Step Labeling Strategy

The use of this compound for live-cell imaging typically involves a two-step process:

  • Modification of a biomolecule of interest with a DBCO group: A protein, antibody, or other amine-containing molecule is first reacted with this compound. The TFP ester forms a covalent amide bond with a primary amine on the target molecule, attaching the DBCO moiety.

  • Labeling of live cells with an azide-functionalized probe: Live cells are metabolically engineered to express azide groups on their surface glycans by culturing them with an azide-modified sugar, such as N-azidoacetylmannosamine (Ac4ManNAz).[6][7] The DBCO-modified biomolecule is then introduced to the azide-expressing cells, where the DBCO group reacts specifically with the azide via SPAAC, resulting in the covalent attachment of the biomolecule to the cell surface for subsequent imaging.

Data Presentation

Table 1: Recommended Reaction Parameters for Protein Labeling with this compound
ParameterRecommended ValueNotes
Protein Concentration 1–5 mg/mL[6]Higher concentrations can improve conjugation efficiency.
Molar Excess of this compound 10- to 40-fold[8]The optimal ratio may need to be determined empirically.
Reaction Buffer Amine-free buffer, pH 7.2-8.0[4]e.g., Phosphate-Buffered Saline (PBS).
Reaction Time 1-2 hours at room temperature or overnight at 4°C[6][8]Longer incubation times at lower temperatures can be effective.
Quenching Addition of Tris bufferTo stop the reaction by consuming unreacted TFP ester.
Purification Spin desalting columns or dialysis[6]To remove excess, unreacted this compound.
Table 2: Parameters for Metabolic Labeling of Live Cells with Ac4ManNAz
ParameterRecommended ValueNotes
Ac4ManNAz Concentration 10–50 µM[6][7]Concentration should be optimized for each cell line to maximize labeling and minimize cytotoxicity.[6]
Incubation Time 24–72 hours[4][5]The optimal time depends on the cell type and its metabolic rate.
Cell Culture Conditions Standard cell culture conditions (37°C, 5% CO2)
Table 3: Parameters for SPAAC Reaction on Live Cells
ParameterRecommended ValueNotes
DBCO-labeled Probe Concentration 10–20 µM[9]The optimal concentration should be determined to maximize signal and minimize background.
Incubation Time 30–60 minutes[9][10]The reaction is typically rapid.
Incubation Temperature 37°C[9]
Washing 2-3 washes with PBS or cell culture medium[9][11]To remove unbound DBCO-labeled probe.

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol describes the general procedure for conjugating this compound to a protein containing primary amines.

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer like PBS, pH 7.2)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.[6]

  • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Add a 10- to 40-fold molar excess of the this compound stock solution to the protein solution.[8]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6][8]

  • (Optional) Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Remove the excess, unreacted this compound using a spin desalting column or through dialysis against an appropriate buffer.

  • The DBCO-labeled protein is now ready for use in the SPAAC reaction or can be stored at 4°C for short-term use or -20°C for long-term storage.

Protocol 2: Metabolic Labeling of Live Cells with Ac4ManNAz

This protocol describes the introduction of azide groups onto the surface of live mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Ac4ManNAz

  • Anhydrous DMSO

Procedure:

  • Culture cells to the desired confluency in a suitable culture vessel (e.g., 6-well plate, 96-well plate, or on coverslips for microscopy).

  • Prepare a stock solution of Ac4ManNAz in anhydrous DMSO (e.g., 10 mM).

  • Add the Ac4ManNAz stock solution to the cell culture medium to achieve a final concentration of 10–50 µM.[6][7] It is recommended to test a range of concentrations to determine the optimal balance between labeling efficiency and cell viability for your specific cell line.[6]

  • Incubate the cells under their normal growth conditions (37°C, 5% CO2) for 24–72 hours to allow for metabolic incorporation of the azide sugar into cell surface glycans.[4][5]

Protocol 3: Live Cell Surface Labeling via SPAAC and Imaging

This protocol details the "click" reaction between the DBCO-labeled protein and azide-expressing cells, followed by imaging.

Materials:

  • Ac4ManNAz-labeled live cells (from Protocol 2)

  • DBCO-labeled protein (from Protocol 1) conjugated to a fluorophore

  • Phosphate-Buffered Saline (PBS) or complete cell culture medium for washing

  • Live-cell imaging medium

  • Fluorescence microscope equipped for live-cell imaging

Procedure:

  • After the metabolic labeling period, gently wash the cells 2-3 times with warm PBS or complete cell culture medium to remove any residual Ac4ManNAz.[9]

  • Dilute the DBCO-labeled fluorescent protein in fresh, pre-warmed cell culture medium to a final concentration of 10–20 µM.[9]

  • Add the DBCO-probe solution to the azide-labeled cells.

  • Incubate the cells for 30-60 minutes at 37°C.[9][10]

  • Gently wash the cells 2-3 times with warm PBS or cell culture medium to remove the unbound DBCO-probe.[9][11]

  • Replace the wash buffer with a suitable live-cell imaging medium.

  • Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 4: Assessment of Cell Viability (MTT Assay)

It is crucial to assess the potential cytotoxicity of the labeling procedure. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate (with and without labeling)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Following the complete labeling procedure (metabolic labeling and SPAAC), remove the medium from the cells.

  • Add 100 µL of fresh medium and 10 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Compare the absorbance of the labeled cells to untreated control cells to determine the relative viability.

Visualizations

G cluster_protein_labeling Protein Labeling with this compound protein Amine-Containing Protein reaction1 + protein->reaction1 dbco_reagent This compound dbco_reagent->reaction1 labeled_protein DBCO-Labeled Protein reaction1->labeled_protein

Caption: Workflow for labeling a protein with this compound.

G cluster_cell_labeling Live Cell Imaging Workflow live_cell Live Cell metabolic_labeling + live_cell->metabolic_labeling azide_sugar Ac4ManNAz (Azide Sugar) azide_sugar->metabolic_labeling azide_cell Azide-Expressing Live Cell spaac_reaction + azide_cell->spaac_reaction dbco_protein DBCO-Labeled Fluorescent Protein dbco_protein->spaac_reaction labeled_cell Fluorescently Labeled Live Cell imaging Fluorescence Microscopy labeled_cell->imaging metabolic_labeling->azide_cell Metabolic Incorporation spaac_reaction->labeled_cell SPAAC 'Click' Reaction

Caption: Two-step live cell imaging workflow.

G reagents This compound TFP Ester PEG4 Spacer DBCO amide_bond Stable Amide Bond reagents:tfp->amide_bond reacts with triazole_linkage Stable Triazole Linkage reagents:dbco->triazole_linkage reacts with amine Primary Amine (on Protein) amine->amide_bond azide Azide (on Cell Surface) azide->triazole_linkage

Caption: Key chemical reactions of this compound.

References

Application Notes and Protocols for Bioconjugation Using DBCO-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of DBCO-PEG4-TFP (Dibenzocyclooctyne-PEG4-Tetrafluorophenyl) ester in bioconjugation. This heterobifunctional crosslinker is a valuable tool for covalently linking molecules, enabling the creation of complex bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

Introduction

DBCO-PEG4-TFP ester facilitates a two-step bioconjugation strategy. The TFP (tetrafluorophenyl) ester group reacts with primary amines on proteins, peptides, or other molecules to form a stable amide bond. This initial step introduces a DBCO (dibenzocyclooctyne) moiety onto the target molecule. The incorporated DBCO group can then undergo a highly specific and efficient copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with an azide-containing molecule.[1][2] This bioorthogonal reaction proceeds readily in aqueous buffers under mild conditions, making it ideal for conjugating sensitive biological molecules.[3][4] The hydrophilic PEG4 (polyethylene glycol) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[5][6]

Key Features and Applications:

  • High Specificity: The TFP ester selectively reacts with primary amines, and the DBCO group exclusively reacts with azides, ensuring precise control over the conjugation process.[4][5]

  • Biocompatibility: The copper-free nature of the SPAAC reaction avoids the cytotoxicity associated with copper catalysts, making it suitable for in vivo applications.[3]

  • Mild Reaction Conditions: Conjugation reactions can be performed in aqueous buffers at physiological pH and ambient temperature, preserving the structure and function of sensitive biomolecules.[3]

  • Versatility: This technique can be used to create a wide variety of bioconjugates, including antibody-drug conjugates (ADCs), protein-oligonucleotide conjugates, and fluorescently labeled proteins.[1][7] It is also applicable for immobilizing proteins onto surfaces.[8]

Reaction Mechanism and Experimental Workflow

The overall process involves two main stages: the initial amine labeling with this compound and the subsequent copper-free click reaction with an azide-modified molecule.

Reaction_Mechanism Protein Protein-NH₂ (or other amine-containing molecule) DBCO_Protein DBCO-labeled Protein Protein->DBCO_Protein  Amine Reaction (pH 7-9)   DBCO_TFP This compound DBCO_TFP->DBCO_Protein Final_Conjugate Protein-Molecule Conjugate (Stable Triazole Linkage) DBCO_Protein->Final_Conjugate  Copper-Free Click Chemistry (SPAAC)   Azide_Molecule Azide-Molecule (e.g., drug, fluorophore, oligonucleotide) Azide_Molecule->Final_Conjugate

Caption: General reaction scheme for bioconjugation using this compound.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol describes the first step of the conjugation process: the covalent attachment of the DBCO moiety to a protein via its primary amines.

Materials:

  • Protein to be labeled (1-5 mg/mL)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Amine-free and azide-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; HEPES buffer)[1]

  • Purification resin or column (e.g., Zeba™ Spin Desalting Columns) to remove excess DBCO reagent[1]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free and azide-free buffer (e.g., PBS, pH 7.4).[1] If the protein solution contains amine-containing buffers like Tris or glycine, they must be removed by dialysis or desalting.[2]

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, prepare a 3.5 mM solution.[1] The reagent is moisture-sensitive, so it's crucial to let the vial come to room temperature before opening to prevent condensation.[2]

  • Labeling Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution. A molar excess of the DBCO reagent is typically used. The optimal molar ratio depends on the protein and the desired degree of labeling and should be empirically determined.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the labeling reaction, a quenching buffer containing primary amines can be added. For instance, add Tris-HCl to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[2]

  • Purification of the DBCO-Labeled Protein:

    • Remove the excess, unreacted this compound using a desalting column or dialysis.[1][9] This step is critical to prevent interference in the subsequent click reaction.

  • Storage:

    • Store the purified DBCO-labeled protein at 4°C, protected from light. For long-term storage, follow the recommended conditions for the specific protein, avoiding buffers containing azides.[1]

Quantitative Parameters for Protein Labeling:

ParameterRecommended Range/ValueNotes
Protein Concentration1 - 10 mg/mLHigher concentrations can improve conjugation efficiency.[2][3]
Molar Excess of DBCO Reagent10 to 50-foldFor protein concentrations >5 mg/mL, a 10-fold excess may be sufficient. For <5 mg/mL, a 20 to 50-fold excess is recommended.[2][10]
Reaction BufferPBS, HEPES, Borate, or Carbonate bufferMust be free of primary amines (e.g., Tris, glycine) and azides.[1][2]
Reaction pH7.0 - 9.0Acylation of primary amines is favored at near-neutral to slightly basic pH.[2]
Reaction Time30 min - 2 hours at RT; 2-12 hours on iceLonger incubation times can improve efficiency.[2]
Reaction TemperatureRoom Temperature (20-25°C) or 4°C
Protocol 2: Copper-Free Click Chemistry (SPAAC) with an Azide-Containing Molecule

This protocol outlines the second step, where the DBCO-labeled protein is conjugated to a molecule containing an azide group.

Materials:

  • Purified DBCO-labeled protein (from Protocol 1)

  • Azide-containing molecule (e.g., drug, fluorophore, biotin, or oligonucleotide)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare Reactants:

    • Dissolve the azide-containing molecule in a compatible buffer, such as PBS.

    • Ensure the DBCO-labeled protein is in a compatible buffer.

  • Click Reaction:

    • Mix the DBCO-labeled protein with the azide-containing molecule. A slight molar excess (1.5 to 3-fold) of one component is often used to drive the reaction to completion.[10] For antibody-small molecule conjugations, a 7.5-fold excess of the small molecule may be beneficial.[11]

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[1] Longer incubation times can lead to higher conjugation efficiency.[10]

  • Purification of the Final Conjugate:

    • Depending on the properties of the final conjugate and the excess reactants, purification may be necessary. Techniques such as size-exclusion chromatography (SEC), ion-exchange chromatography, or dialysis can be employed to remove unreacted starting materials.[3][9]

  • Characterization and Storage:

    • The final conjugate can be characterized by methods such as SDS-PAGE, which should show a shift in molecular weight, and UV-Vis spectroscopy to determine the degree of labeling.[1][3]

    • Store the final conjugate under conditions appropriate for the protein component, often at 4°C or frozen at -20°C or -80°C. If storing long-term at 4°C, the addition of a preservative like sodium azide (0.02% w/v) is possible after the DBCO-azide reaction is complete.[1]

Quantitative Parameters for SPAAC Reaction:

ParameterRecommended Range/ValueNotes
Molar Ratio of Reactants1.5 to 10-fold excess of one componentThe choice of which component is in excess depends on availability and cost.[11]
Reaction Time4 - 12 hours at RT; up to 24 hours at 4°CLonger incubation can improve yield.[1][10]
Reaction Temperature4°C to 37°CHigher temperatures generally lead to faster reaction rates.[10]

Workflow Visualization

The following diagram illustrates the sequential workflow for a typical bioconjugation experiment using this compound.

Experimental_Workflow start Start: Prepare Protein in Amine-Free Buffer prep_dbco Prepare DBCO-PEG4-TFP Ester Stock in DMSO/DMF start->prep_dbco labeling Labeling Reaction: Mix Protein and DBCO Reagent (RT, 2h or 4°C, overnight) prep_dbco->labeling purify1 Purification 1: Remove Excess DBCO Reagent (e.g., Desalting Column) labeling->purify1 click_reaction Click Reaction (SPAAC): Mix DBCO-Protein and Azide-Molecule (RT, 4-12h) purify1->click_reaction prep_azide Prepare Azide-Molecule in Reaction Buffer prep_azide->click_reaction purify2 Purification 2: Remove Excess Reactants (e.g., SEC, Dialysis) click_reaction->purify2 characterize Characterization: SDS-PAGE, UV-Vis, etc. purify2->characterize end End: Store Final Conjugate characterize->end

Caption: Step-by-step experimental workflow for a two-step bioconjugation.

Determination of Degree of Labeling (DOL)

The efficiency of the conjugation can be assessed by determining the degree of labeling (DOL), which is the average number of DBCO molecules per protein. This can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the protein at 280 nm and the DBCO group at its absorbance maximum (around 309 nm).[1]

Calculation Formula:

  • Protein Concentration (M):

    • Protein Conc. (M) = [A280 - (A309 * CF)] / ε_protein

    • Where:

      • A280 is the absorbance of the conjugate at 280 nm.

      • A309 is the absorbance of the conjugate at 309 nm.

      • CF is the correction factor for the DBCO absorbance at 280 nm (typically ~0.90 for IgG).[1]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Degree of Labeling (DOL):

    • DOL = A309 / (ε_DBCO * Protein Conc. (M))

    • Where:

      • ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (typically ~12,000 cm⁻¹M⁻¹).

These protocols and notes provide a foundational guide for utilizing this compound in bioconjugation. For specific applications, optimization of reaction conditions may be required to achieve the desired outcome. Always refer to the manufacturer's specific instructions for the reagents being used.

References

Application Notes and Protocols for Labeling Peptides with DBCO-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the labeling of peptides with DBCO-PEG4-TFP ester. This heterobifunctional crosslinker enables the covalent attachment of a dibenzocyclooctyne (DBCO) moiety to primary amines within a peptide, such as the N-terminus or the side chain of lysine residues. The tetrafluorophenyl (TFP) ester provides a highly reactive and more hydrolysis-stable alternative to N-hydroxysuccinimide (NHS) esters, leading to efficient and reproducible labeling.[1][2] The incorporated DBCO group facilitates subsequent conjugation to azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry" that is bioorthogonal and copper-free.[3][4][5] This two-step labeling strategy is a powerful tool for a variety of applications, including the development of targeted therapeutics, in vivo imaging agents, and functionalized biomaterials.[6]

Principle of the Reaction

The labeling process involves the reaction of the TFP ester group of this compound with a primary amine on the peptide to form a stable amide bond. This reaction is most efficient at a pH between 7 and 9.[3][7] The hydrophilic PEG4 spacer enhances the solubility of the DBCO moiety and provides a flexible linker between the peptide and the conjugated molecule.[4][8] Once the peptide is labeled with the DBCO group, it can be reacted with any azide-containing molecule in a copper-free click reaction to form a stable triazole linkage.[4][9]

Quantitative Data Summary

The degree of labeling (DOL), which represents the average number of DBCO molecules conjugated to each peptide, can be controlled by adjusting the molar ratio of the this compound to the peptide during the labeling reaction. The following table provides an example of the expected DOL for a generic 15-amino acid peptide containing one N-terminal amine and one lysine residue, based on data from similar labeling reactions of biomolecules.[9][10]

Molar Excess of this compoundExpected Degree of Labeling (DOL)
1-fold0.5 - 0.8
3-fold1.0 - 1.5
5-fold1.5 - 1.8
10-fold> 1.8

Experimental Protocols

Materials and Reagents

  • Peptide of interest

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., 1X Phosphate-Buffered Saline (PBS), pH 7.4; 0.1 M sodium bicarbonate, pH 8.3; or 50 mM borate buffer, pH 8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Spectrophotometer

  • HPLC system

  • Mass spectrometer

Protocol 1: Labeling of a Peptide with this compound

This protocol describes a general procedure for labeling a peptide with this compound. The optimal conditions may vary depending on the specific peptide and should be determined empirically.

  • Peptide Preparation:

    • Dissolve the peptide in the chosen amine-free reaction buffer to a final concentration of 1-5 mg/mL.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex thoroughly to ensure complete dissolution. The reagent is moisture-sensitive, so it is crucial to equilibrate the vial to room temperature before opening.[7][9]

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the peptide solution. For example, for a 5-fold molar excess, add 0.5 µL of the 10 mM stock solution for every 100 µL of a 1 mM peptide solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Quenching the Reaction (Optional but Recommended):

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP ester. Incubate for 15-30 minutes at room temperature.[7]

  • Purification of the DBCO-Labeled Peptide:

    • Remove the excess, unreacted this compound and byproducts using a desalting column according to the manufacturer's instructions.[4] This step is critical to prevent interference in downstream applications.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL can be determined using UV-Vis spectrophotometry by measuring the absorbance of the labeled peptide at 280 nm (for the peptide) and 309 nm (for the DBCO group).[9]

  • Measure the absorbance of the purified DBCO-labeled peptide solution at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).

  • Calculate the concentration of the peptide using the Beer-Lambert law, correcting for the absorbance of the DBCO group at 280 nm.

    • Corrected A₂₈₀ = A₂₈₀ - (A₃₀₉ × CF), where CF is the correction factor (A₂₈₀/A₃₀₉ of the free this compound). A typical CF for DBCO is around 0.90.[9]

    • Peptide Concentration (M) = Corrected A₂₈₀ / (ε_peptide × path length), where ε_peptide is the molar extinction coefficient of the peptide at 280 nm.

  • Calculate the concentration of the DBCO moiety.

    • DBCO Concentration (M) = A₃₀₉ / (ε_DBCO × path length), where ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (approximately 12,000 M⁻¹cm⁻¹).[9]

  • Calculate the DOL.

    • DOL = DBCO Concentration (M) / Peptide Concentration (M)

Protocol 3: Characterization of the DBCO-Labeled Peptide by HPLC and Mass Spectrometry

  • HPLC Analysis:

    • Analyze the purified DBCO-labeled peptide by reverse-phase HPLC to assess its purity. The labeled peptide should have a longer retention time than the unlabeled peptide due to the increased hydrophobicity of the DBCO group.[11]

  • Mass Spectrometry Analysis:

    • Confirm the identity of the labeled peptide by mass spectrometry (e.g., ESI-MS). The mass of the labeled peptide should be equal to the mass of the unlabeled peptide plus the mass of the incorporated DBCO-PEG4 moiety for each labeling site.[11]

Visualizations

G cluster_0 Peptide Labeling Peptide with Primary Amine Peptide with Primary Amine DBCO-labeled Peptide DBCO-labeled Peptide Peptide with Primary Amine->DBCO-labeled Peptide pH 7-9 This compound This compound This compound->DBCO-labeled Peptide

Caption: Reaction scheme for labeling a peptide with this compound.

G Start Start Prepare Peptide Solution Prepare Peptide Solution Start->Prepare Peptide Solution Mix and Incubate Mix and Incubate Prepare Peptide Solution->Mix and Incubate Prepare this compound Stock Prepare this compound Stock Prepare this compound Stock->Mix and Incubate Quench Reaction (Optional) Quench Reaction (Optional) Mix and Incubate->Quench Reaction (Optional) Purify by Desalting Column Purify by Desalting Column Quench Reaction (Optional)->Purify by Desalting Column Characterize Labeled Peptide Characterize Labeled Peptide Purify by Desalting Column->Characterize Labeled Peptide End End Characterize Labeled Peptide->End

Caption: Experimental workflow for peptide labeling with this compound.

G cluster_0 Integrin Signaling Study Azide-modified Integrin on Cell Surface Azide-modified Integrin on Cell Surface Fluorescently Labeled Cell Fluorescently Labeled Cell Azide-modified Integrin on Cell Surface->Fluorescently Labeled Cell Visualization Downstream Signaling Downstream Signaling Azide-modified Integrin on Cell Surface->Downstream Signaling Activation DBCO-labeled RGD Peptide DBCO-labeled RGD Peptide DBCO-labeled RGD Peptide->Azide-modified Integrin on Cell Surface SPAAC

Caption: Application of a DBCO-labeled RGD peptide to study integrin signaling.[3]

References

Click Chemistry Labeling of Oligonucleotides with DBCO-PEG4-TFP Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful tool for the precise and efficient labeling of biomolecules. Among the various click reactions, the strain-promoted alkyne-azide cycloaddition (SPAAC) stands out for its bioorthogonality, proceeding readily in aqueous environments without the need for a cytotoxic copper catalyst.[1][2] This makes it particularly well-suited for modifying sensitive biomolecules like oligonucleotides.

This document provides detailed application notes and protocols for the labeling of amine-modified oligonucleotides with DBCO-PEG4-TFP ester. Dibenzocyclooctyne (DBCO) is a highly reactive cyclooctyne that readily participates in SPAAC reactions with azide-containing molecules. The Polyethylene Glycol (PEG) linker (PEG4) enhances solubility and reduces steric hindrance.[2] The tetrafluorophenyl (TFP) ester is an amine-reactive functional group used to couple the DBCO-PEG4 moiety to a primary amine on the oligonucleotide.[3] TFP esters offer a significant advantage over the more common N-hydroxysuccinimide (NHS) esters due to their increased stability in aqueous solutions, especially at the basic pH required for efficient amine acylation.[4][5][6] This increased stability leads to higher labeling efficiencies and more reproducible results.

These protocols will guide researchers through the entire workflow, from the initial labeling reaction to the purification and characterization of the final DBCO-labeled oligonucleotide, which is then ready for subsequent conjugation to azide-modified molecules of interest.

Data Presentation

Table 1: Recommended Reaction Conditions for Oligonucleotide Labeling

ParameterRecommended ValueNotes
Oligonucleotide Concentration 0.1 - 1 mMHigher concentrations can improve reaction efficiency.
This compound Molar Excess 10 - 50 foldStart with a 20-fold excess and optimize as needed. For lower oligonucleotide concentrations (< 5 mg/mL), a higher excess is recommended.[7][8]
Reaction Buffer 0.1 M Sodium Bicarbonate or Sodium BoratepH 8.5 - 9.0. Avoid buffers containing primary amines (e.g., Tris, Glycine).[7][9]
Co-solvent Anhydrous DMSO or DMFUp to 25% (v/v) may be needed to ensure solubility of the DBCO reagent.[10]
Reaction Temperature Room Temperature (20-25°C)Incubation on ice (4°C) is also possible but may require longer reaction times.[7]
Reaction Time 2 - 4 hoursCan be extended to overnight, especially at lower temperatures.[1]

Table 2: Purification and Characterization of DBCO-Labeled Oligonucleotides

MethodPurposeKey Parameters & Expected Outcome
Ethanol Precipitation Removal of excess unconjugated DBCO reagent and salts.Use a 1:10 ratio of 5M NaCl and a 3:1 ratio of cold absolute ethanol to the reaction volume. Expect a visible pellet after centrifugation.[11]
Solid-Phase Extraction (SPE) Desalting and removal of hydrophobic impurities.Use a reverse-phase cartridge. The hydrophobic DBCO-labeled oligonucleotide will be retained and can be eluted with an organic solvent like acetonitrile.[12]
Reverse-Phase HPLC (RP-HPLC) High-purity separation of the labeled oligonucleotide from unlabeled strands and other impurities.Use a C18 column with a gradient of acetonitrile in a buffer like triethylammonium acetate (TEAA). The DBCO-labeled product will have a longer retention time than the unlabeled oligonucleotide.[13][14]
UV-Vis Spectroscopy Quantification and determination of the Degree of Labeling (DOL).Measure absorbance at 260 nm (oligonucleotide) and ~309 nm (DBCO). The ratio of these absorbances can be used to calculate the DOL.[1][2]
Mass Spectrometry (ESI or MALDI-TOF) Confirmation of successful conjugation and product identity.The mass spectrum should show a peak corresponding to the molecular weight of the starting oligonucleotide plus the mass of the DBCO-PEG4 moiety.[15][16]

Experimental Protocols

Preparation of Reagents
  • Amine-Modified Oligonucleotide:

    • Synthesize or procure an oligonucleotide with a primary amine modification (e.g., at the 5' or 3' terminus).

    • Ensure the oligonucleotide is desalted and quantified (e.g., by UV-Vis spectroscopy at 260 nm).

    • Dissolve the oligonucleotide in nuclease-free water to a stock concentration of 1-10 mM.

  • This compound Solution:

    • Crucially, the this compound is moisture-sensitive. [1] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the required amount of this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10-50 mM).[1] Vortex to ensure complete dissolution.

  • Reaction Buffer:

    • Prepare a 0.1 M sodium bicarbonate or sodium borate buffer and adjust the pH to 8.5-9.0.[9]

    • Filter the buffer through a 0.22 µm filter.

Labeling of Amine-Modified Oligonucleotide
  • In a microcentrifuge tube, add the calculated volume of the amine-modified oligonucleotide stock solution.

  • Add the reaction buffer to achieve the desired final oligonucleotide concentration (e.g., 0.5 mM).[11]

  • Add the calculated volume of the this compound stock solution to the oligonucleotide solution to achieve the desired molar excess (e.g., 20-fold). If necessary, add more anhydrous DMSO or DMF to ensure the ester remains in solution, but keep the final organic solvent concentration below 25% (v/v).[10]

  • Vortex the reaction mixture gently.

  • Incubate the reaction for 2-4 hours at room temperature, protected from light.[11]

Purification of the DBCO-Labeled Oligonucleotide
  • To the reaction mixture, add 1/10th volume of 5 M NaCl and mix.[11]

  • Add 3 volumes of cold (-20°C) absolute ethanol and mix well.[11]

  • Incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15-30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with 70% ethanol, being careful not to disturb the pellet.

  • Centrifuge again for 5 minutes, decant the supernatant, and air-dry the pellet.

  • Resuspend the purified DBCO-labeled oligonucleotide in nuclease-free water or a suitable buffer.

  • Equilibrate a C18 RP-HPLC column with a mobile phase of acetonitrile and an aqueous buffer (e.g., 0.1 M TEAA).[13]

  • Inject the reaction mixture onto the column.

  • Elute the components using a gradient of increasing acetonitrile concentration.

  • Monitor the elution profile at 260 nm (for the oligonucleotide) and ~309 nm (for the DBCO group). The DBCO-labeled oligonucleotide will elute later than the unlabeled oligonucleotide due to the hydrophobicity of the DBCO group.

  • Collect the fractions corresponding to the desired product peak.

  • Lyophilize the collected fractions to obtain the purified DBCO-labeled oligonucleotide.

Characterization of the DBCO-Labeled Oligonucleotide
  • Measure the absorbance of the purified DBCO-labeled oligonucleotide solution at 260 nm (A260) and ~309 nm (A309).

  • Calculate the concentration of the oligonucleotide and the DBCO moiety using their respective molar extinction coefficients (ε). The molar extinction coefficient for DBCO is approximately 12,000 M⁻¹cm⁻¹.[2]

  • The Degree of Labeling (DOL) can be calculated as: DOL = (A309 / ε_DBCO) / (A260_corrected / ε_oligo) Note: A correction factor may need to be applied to the A260 reading to account for the absorbance of the DBCO group at this wavelength.[2]

  • Analyze the purified product using either Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[15][16]

  • The resulting spectrum should show a major peak corresponding to the expected molecular weight of the DBCO-labeled oligonucleotide.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization AmineOligo Amine-Modified Oligonucleotide Reaction Incubate at RT (2-4 hours) AmineOligo->Reaction DBCOEster This compound in Anhydrous Solvent DBCOEster->Reaction Purification Ethanol Precipitation or RP-HPLC Reaction->Purification UVVis UV-Vis (DOL) Purification->UVVis MassSpec Mass Spectrometry Purification->MassSpec FinalProduct Purified DBCO-Labeled Oligonucleotide UVVis->FinalProduct MassSpec->FinalProduct

Caption: Experimental workflow for oligonucleotide labeling.

signaling_pathway cluster_labeling Step 1: Oligonucleotide Labeling cluster_conjugation Step 2: SPAAC Conjugation Oligo_NH2 Amine-Modified Oligonucleotide (R-NH2) DBCO_Oligo DBCO-Labeled Oligonucleotide Oligo_NH2->DBCO_Oligo Reaction with TFP ester DBCO_TFP This compound DBCO_TFP->DBCO_Oligo Final_Conjugate Oligonucleotide Conjugate DBCO_Oligo->Final_Conjugate SPAAC Click Reaction Azide_Molecule Azide-Modified Molecule (e.g., Protein, Fluorophore) Azide_Molecule->Final_Conjugate

Caption: Two-step click chemistry conjugation pathway.

References

Troubleshooting & Optimization

Technical Support Center: DBCO-PEG4-TFP Ester Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low labeling efficiency with DBCO-PEG4-TFP ester.

General Experimental Protocol

This protocol outlines a general procedure for labeling a protein (e.g., an antibody) with this compound. Optimization may be required for specific applications.

Materials
  • Protein (antibody) in an amine-free buffer (e.g., PBS, HEPES, Borate) at 1-5 mg/mL.

  • This compound.

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF).

  • Quenching buffer (e.g., 1 M Tris or Glycine, pH 8.0).

  • Purification columns (e.g., Zeba™ Spin Desalting Columns).

Procedure
  • Preparation of Protein : Ensure the protein sample is in an amine-free buffer like PBS.[1][2][3] If the buffer contains primary amines (e.g., Tris, glycine), the protein must be purified by dialysis or desalting.[1][2][3][4]

  • Reagent Preparation : Immediately before use, bring the vial of this compound to room temperature to prevent moisture condensation.[1][2][3] Dissolve the ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[1][2][3][4] This reagent is moisture-sensitive and should be used promptly after reconstitution.[1][2][3]

  • Labeling Reaction : Add the calculated molar excess of the this compound stock solution to the protein solution. For optimal results, a 10-fold to 50-fold molar excess is often recommended, depending on the protein concentration.[3][4]

  • Incubation : Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1]

  • Quenching : Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 50-100 mM to consume any unreacted ester.[3] Incubate for 15-30 minutes at room temperature.[3]

  • Purification : Remove excess, unreacted this compound and quenching reagents using a desalting column or dialysis.[1][5]

  • Confirmation : The degree of labeling (DOL) can be determined by measuring the absorbance of the protein at 280 nm and the DBCO group at 309 nm.[1][5]

Troubleshooting Guide & FAQs

Q1: Why is my labeling efficiency unexpectedly low?

Low labeling efficiency is a common issue that can arise from several factors related to reagent stability, reaction conditions, and buffer composition.

A1: Common Causes and Solutions

  • Hydrolysis of TFP Ester : The amine-reactive TFP ester is susceptible to hydrolysis in aqueous buffers, rendering it inactive.[2][3]

    • Solution : Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][2][3] Prepare the stock solution in anhydrous DMSO or DMF immediately before use and discard any unused portion.[1][2][3]

  • Competing Amines in Buffer : Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the TFP ester, significantly reducing labeling efficiency.[1][2][3][4]

    • Solution : Ensure your protein is in an amine-free buffer (e.g., PBS, HEPES, Borate) before starting the labeling reaction.[1][2][3]

  • Suboptimal pH : The reaction between the TFP ester and primary amines is highly pH-dependent. The optimal pH range for this reaction is typically 7.5-8.0.[6] At lower pH values, the primary amines on the protein are protonated and less available for reaction.

    • Solution : Adjust the pH of your reaction buffer to be within the optimal range of 7.5-8.0.

Q2: How does the reaction pH affect my labeling efficiency?

The pH of the reaction buffer is a critical parameter for successful labeling.

A2: The Role of pH

The TFP ester reacts with unprotonated primary amines. The pKa of the ε-amino group of lysine is around 10.5, meaning that at physiological pH, a significant portion is protonated (NH3+). Increasing the pH of the reaction buffer deprotonates these amines, making them more nucleophilic and reactive towards the TFP ester. However, at very high pH, the rate of hydrolysis of the TFP ester also increases. Therefore, a compromise is necessary.

Table 1: Effect of Reaction pH on Labeling Efficiency

Reaction pHRelative Labeling EfficiencyNotes
6.5LowAmine groups are largely protonated and non-reactive.
7.4ModerateA common starting point, but may not be optimal.
8.0 High (Optimal) Good balance between amine reactivity and ester stability. [6]
9.0Moderate to HighIncreased amine reactivity is offset by faster ester hydrolysis.[7]
Q3: I am still getting low efficiency. Should I increase the amount of this compound?

Increasing the molar excess of the labeling reagent can improve efficiency, but it's important to optimize the ratio for your specific protein.

A3: Optimizing the Molar Ratio

Adding more this compound can drive the reaction forward. However, using a very large excess can lead to protein precipitation or modification of non-target residues. The optimal molar excess depends on the protein's concentration and the number of available primary amines.

Table 2: Impact of Molar Ratio and Protein Concentration

Protein ConcentrationMolar Excess of DBCO ReagentExpected Degree of Labeling (DOL)
< 2 mg/mL20- to 50-fold2 - 5
2-5 mg/mL10- to 20-fold3 - 6
> 5 mg/mL5- to 10-fold4 - 8

Note: These are typical starting recommendations. The optimal ratio should be determined empirically for each specific application.[1][3]

Visual Guides

Chemical Reaction Pathway

The diagram below illustrates the two-step conjugation process. First, the TFP ester reacts with a primary amine on a protein. Second, the attached DBCO group reacts with an azide-containing molecule via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Click Chemistry (SPAAC) Protein Protein-NH₂ DBCO_Protein Protein-NH-CO-PEG4-DBCO Protein->DBCO_Protein pH 7.5-8.0 DBCO_TFP This compound DBCO_TFP->DBCO_Protein Azide Azide-Molecule (N₃-R) Final_Conjugate Final Bioconjugate Azide->Final_Conjugate DBCO_Protein_2 Protein-NH-CO-PEG4-DBCO DBCO_Protein_2->Final_Conjugate Copper-Free

Caption: The two-step bioconjugation workflow using this compound.

Experimental Workflow

This diagram provides a high-level overview of the experimental steps from preparation to analysis.

A Prepare Protein (Amine-free buffer, pH 7.5-8.0) C Mix and Incubate (1-2h RT or O/N 4°C) A->C B Reconstitute DBCO-PEG4-TFP (Anhydrous DMSO/DMF) B->C D Quench Reaction (e.g., Tris buffer) C->D E Purify Conjugate (Desalting Column) D->E F Analyze (Determine DOL) E->F

Caption: A summary of the key stages in the protein labeling protocol.

Troubleshooting Decision Tree

If you are experiencing issues, follow this logical guide to identify the potential cause.

Start Low Labeling Efficiency? CheckBuffer Is the buffer amine-free (e.g., no Tris)? Start->CheckBuffer CheckpH Is the pH between 7.5-8.0? CheckBuffer->CheckpH Yes Sol_Buffer Solution: Dialyze into PBS/HEPES CheckBuffer->Sol_Buffer No CheckReagent Was the reagent handled correctly? (Brought to RT, fresh DMSO) CheckpH->CheckReagent Yes Sol_pH Solution: Adjust pH of buffer CheckpH->Sol_pH No CheckRatio Is the molar ratio optimized? CheckReagent->CheckRatio Yes Sol_Reagent Solution: Use fresh reagent vial CheckReagent->Sol_Reagent No Sol_Ratio Solution: Increase molar excess CheckRatio->Sol_Ratio No Success Problem Solved CheckRatio->Success Yes

Caption: A decision tree to diagnose common causes of low labeling efficiency.

References

how to prevent hydrolysis of DBCO-PEG4-TFP ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of DBCO-PEG4-TFP ester, with a primary focus on preventing its hydrolysis to ensure successful bioconjugation experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound, helping you to identify and resolve common problems.

Problem Possible Cause Solution
Low to no labeling of amine-containing molecules. Hydrolysis of the TFP ester: The TFP ester is moisture-sensitive and can hydrolyze, rendering it unreactive towards amines.Proper Storage and Handling: Store the reagent at -20°C with a desiccant.[1][2] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][3] • Use Anhydrous Solvents: Dissolve the this compound in anhydrous DMSO or DMF immediately before use.[1][4] Do not prepare stock solutions in aqueous buffers for storage.[1] • Optimal Reaction pH: Perform the conjugation reaction at a pH between 7.2 and 8.0. While TFP esters are more stable than NHS esters at basic pH, prolonged exposure to high pH will still lead to hydrolysis.[5]
Presence of primary amines in the buffer: Buffers such as Tris or glycine will compete with the target molecule for reaction with the TFP ester.Use Amine-Free Buffers: Employ buffers like PBS (phosphate-buffered saline), HEPES, or borate buffer for your conjugation reaction.[2][3]
Insufficient molar excess of the reagent. Optimize Molar Ratio: Empirically determine the optimal molar excess of the this compound to your target molecule. A 10- to 50-fold molar excess is often a good starting point for protein labeling.[3]
Inconsistent labeling results between experiments. Variable levels of TFP ester hydrolysis: Inconsistent handling, storage, or reaction setup can lead to varying degrees of reagent degradation.Standardize Protocols: Strictly adhere to a standardized protocol for reagent handling, dissolution, and reaction setup to ensure reproducibility. • Use Freshly Prepared Reagent: Always dissolve the this compound immediately before each experiment.[1] Discard any unused reconstituted reagent.[1]
Degradation of the solvent: DMF can degrade over time to form primary amines, which will react with the TFP ester.Use High-Purity, Fresh Solvents: Use fresh, anhydrous grade DMSO or DMF for dissolving the reagent.[4]
Precipitation of the reagent upon addition to the aqueous reaction buffer. Low aqueous solubility of the non-sulfonated this compound. Controlled Addition: Slowly add the dissolved reagent in organic solvent to the aqueous reaction mixture while vortexing to ensure proper mixing and minimize precipitation. • Limit Organic Solvent Concentration: Keep the final concentration of the organic solvent in the reaction mixture low (typically ≤10%) to avoid protein denaturation or precipitation.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: this compound should be stored at -20°C and always kept desiccated to protect it from moisture.[1][2]

Q2: What is the best way to dissolve this compound?

A2: The reagent should be dissolved in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][4] Do not dissolve it directly in aqueous buffers for storage as it will rapidly hydrolyze.

Q3: Why is it important to let the vial warm to room temperature before opening?

A3: This prevents moisture from the air from condensing inside the cold vial, which would lead to the hydrolysis of the moisture-sensitive TFP ester.[1][3]

Q4: What buffers are recommended for the conjugation reaction?

A4: Amine-free buffers with a pH between 7.2 and 8.0 are recommended. Suitable buffers include phosphate-buffered saline (PBS), HEPES, and borate buffer.[2][3] Avoid buffers containing primary amines like Tris or glycine.

Q5: How does the stability of TFP esters compare to NHS esters?

A5: TFP esters are significantly more stable towards hydrolysis than N-hydroxysuccinimide (NHS) esters, particularly at basic pH.[5][6][7] This provides a longer reaction window and can lead to more efficient and reproducible conjugations.

Q6: Can I prepare a stock solution of this compound?

A6: It is strongly recommended to prepare the solution fresh for each use.[1] Stock solutions, especially in the presence of any residual moisture, will exhibit degradation over time. If a stock solution in anhydrous DMSO or DMF is prepared, it should be used within a very short period and stored under inert gas.

Quantitative Data

The stability of active esters is highly dependent on the pH of the aqueous environment. The following table summarizes the half-life of TFP esters compared to NHS esters at different pH values, demonstrating the superior stability of TFP esters.

pHTFP Ester Half-Life (minutes)NHS Ester Half-Life (minutes)
7.0 ~420~220
8.0 ~180~60
10.0 ~360~39
Data adapted from a study on self-assembled monolayers at room temperature.[5]

Experimental Protocols

Protocol for Dissolving and Handling this compound
  • Equilibration: Remove the vial of this compound from the -20°C storage and allow it to sit at room temperature for at least 15-20 minutes before opening. This is a critical step to prevent moisture condensation.[1][3]

  • Solvent Preparation: Use only anhydrous grade DMSO or DMF for dissolution.[1]

  • Dissolution: Just before you are ready to perform the conjugation, add the appropriate volume of anhydrous solvent to the vial to achieve the desired concentration. Vortex gently until the reagent is fully dissolved.

  • Immediate Use: Proceed with adding the dissolved reagent to your reaction mixture without delay. Do not store the reconstituted reagent.[1]

General Protocol for Protein Labeling
  • Buffer Exchange: Ensure your protein or other amine-containing molecule is in an amine-free buffer (e.g., PBS, HEPES, borate buffer) at a pH between 7.2 and 8.0.

  • Reagent Preparation: Prepare a fresh solution of this compound in anhydrous DMSO or DMF as described in the protocol above.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the dissolved this compound to your protein solution while gently vortexing.

    • The final concentration of the organic solvent should be kept to a minimum (ideally ≤10%) to avoid affecting protein stability.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.

  • Quenching (Optional): To stop the reaction, you can add an amine-containing buffer like Tris to a final concentration of 20-50 mM.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column, dialysis, or size exclusion chromatography.

Visualizations

Hydrolysis_Pathway DBCO_Ester This compound (Active) Hydrolyzed_Ester Hydrolyzed DBCO-PEG4 Acid (Inactive) DBCO_Ester->Hydrolyzed_Ester Hydrolysis Conjugate DBCO-PEG4-Amide Conjugate (Successful Labeling) DBCO_Ester->Conjugate Reaction with Amine Amine Primary Amine (Target Molecule) Amine->Conjugate Water H₂O (Moisture) Water->Hydrolyzed_Ester

Caption: Competing reaction pathways for this compound.

Troubleshooting_Flowchart decision decision result result success success start Start: Low Labeling Efficiency check_storage Was the reagent stored at -20°C with desiccant? start->check_storage check_handling Was the vial warmed to RT before opening? check_storage->check_handling Yes hydrolysis_likely High probability of hydrolysis. check_storage->hydrolysis_likely No check_solvent Was anhydrous DMSO/DMF used for fresh dissolution? check_handling->check_solvent Yes check_handling->hydrolysis_likely No check_buffer Is the reaction buffer amine-free (e.g., PBS)? check_solvent->check_buffer Yes check_solvent->hydrolysis_likely No check_ph Is the reaction pH between 7.2 and 8.0? check_buffer->check_ph Yes check_buffer->hydrolysis_likely No, buffer contains amines optimize_ratio Consider optimizing the molar excess of the reagent. check_ph->optimize_ratio Yes check_ph->hydrolysis_likely No, pH is too high/low successful_labeling Labeling should be successful. optimize_ratio->successful_labeling

Caption: Troubleshooting flowchart for low labeling efficiency.

References

Technical Support Center: Optimizing DBCO-PEG4-TFP Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for optimizing buffer conditions for reactions involving DBCO-PEG4-TFP ester. It includes frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental protocols to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting a TFP ester with a primary amine?

A1: The optimal pH for TFP ester reactions with primary amines is typically between 7.2 and 8.5.[1] While a higher pH can increase the nucleophilicity of the amine, it also accelerates the hydrolysis of the TFP ester, which is a competing and undesirable side reaction.[1][2] Some protocols suggest a slightly higher pH range of 7.5-8.0 for optimal results.[3] For specific applications, a pH up to 9.0 has been recommended for TFP esters.[4]

Q2: Which buffers are recommended for this reaction?

A2: Amine-free buffers are essential to prevent the buffer from competing with your target molecule. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, borate, and carbonate-bicarbonate buffers.[5][6][7]

Q3: Which buffers should be avoided?

A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided during the conjugation reaction as they will react with the TFP ester.[5][6][7] However, Tris can be used to quench the reaction after it has been completed.[1][6] Also, avoid buffers containing sodium azide if the DBCO group will be used in a subsequent reaction, as azide will react with DBCO.[6][8]

Q4: How should I dissolve the this compound?

A4: this compound is often sparingly soluble in aqueous buffers and is sensitive to moisture.[6] It should first be dissolved in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution immediately before use.[6][8][9][10] This stock solution can then be added to your protein or molecule in the appropriate aqueous reaction buffer. The final concentration of the organic solvent should ideally be kept below 10% to minimize the risk of protein denaturation.[11]

Q5: What is the primary side reaction I should be concerned about?

A5: The primary competing reaction is the hydrolysis of the TFP ester by water.[2][6] This reaction renders the ester inactive and unable to react with your target amine. The rate of hydrolysis increases with pH.[2] TFP esters are generally less susceptible to hydrolysis than NHS esters, providing a greater degree of control over the reaction.[12]

Q6: How can I stop or "quench" the reaction?

A6: The reaction can be stopped by adding a buffer containing primary amines, such as Tris or glycine.[5][1][6] Adding Tris buffer to a final concentration of 50-100 mM will effectively quench any remaining active TFP ester.[6][8][9]

Buffer Selection and Reaction pH

Optimizing the buffer and pH is critical for a successful conjugation. The table below summarizes recommended buffers and their optimal pH ranges for the TFP ester-amine reaction.

Buffer SystemRecommended ConcentrationOptimal pH RangeAdvantagesDisadvantages
Phosphate-Buffered Saline (PBS)20-50 mM7.2 - 8.0Physiologically relevant, readily available.[6]Phosphate can sometimes interfere with downstream applications.
HEPES20-50 mM7.2 - 8.2Good buffering capacity in this pH range.[6]
Borate50-100 mM8.0 - 9.0Effective at slightly more alkaline pH.[4][6]Can interfere with some analytical techniques.
Carbonate-Bicarbonate100 mM8.0 - 9.0Useful for reactions requiring a higher pH.[5][6]pH can be sensitive to CO2 absorption from the atmosphere.

Troubleshooting Guide

This guide addresses common issues encountered during this compound reactions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Labeling Efficiency 1. Hydrolysis of TFP ester: Reagent was exposed to moisture or dissolved in aqueous buffer too long before use.[6][13] 2. Incorrect pH: pH is too low, leading to protonated (non-reactive) amines.[1] 3. Inactive Reagent: Improper storage of the this compound. 4. Presence of competing primary amines: Use of incompatible buffers like Tris or glycine.[5][6] 5. Insufficient molar excess of the reagent: The ratio of this compound to the target molecule is too low.[9]1. Always allow the reagent vial to come to room temperature before opening to prevent condensation.[6][13] Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[6][10] 2. Verify the pH of your reaction buffer. Perform small-scale optimization experiments at different pH values within the 7.2-8.5 range. 3. Store the reagent at -20°C, protected from moisture.[3][14] 4. Perform a buffer exchange using dialysis or a desalting column to move your protein into a recommended amine-free buffer like PBS.[15] 5. Increase the molar excess of the this compound. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[6][8][9]
Precipitation of Protein During Reaction 1. High concentration of organic solvent: The final concentration of DMSO or DMF is too high, causing the protein to denature and precipitate.[11] 2. Protein instability at reaction pH: The chosen pH for the reaction is outside the stability range of your protein.1. Keep the final concentration of the organic solvent below 10%. If the reagent has low solubility, add the stock solution to the protein solution slowly while gently vortexing. 2. Perform a stability test for your protein at the intended reaction pH before proceeding with the conjugation. If necessary, choose a buffer and pH that represents a compromise between protein stability and reaction efficiency.
High Background or Non-specific Labeling 1. Excess reagent not removed: Unreacted this compound remains in the sample. 2. Reaction time is too long: Prolonged incubation can sometimes lead to non-specific interactions.1. After the reaction, remove excess, unreacted reagent using a desalting column, dialysis, or tangential flow filtration.[9][13] 2. Optimize the reaction time. Typical reactions are run for 30 minutes to 2 hours at room temperature or overnight at 4°C.[6][8][9]

Experimental Protocols

General Protocol for Protein Labeling

This protocol is a starting point and should be optimized for your specific application.

  • Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS) at the desired pH (typically 7.4-8.0). The protein concentration should ideally be 1-5 mg/mL.[10]

  • Prepare Reagent Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[6][8][9]

  • Initiate Reaction: Add the calculated amount of the this compound stock solution to your protein solution. For a protein concentration of ≥ 5 mg/mL, a 10-fold molar excess of the reagent is recommended. For more dilute protein solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be required.[6][8][9]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[6][9]

  • Quench Reaction (Optional): To stop the reaction, add a 1 M Tris-HCl, pH 8.0 solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[6][8][9]

  • Purification: Remove the excess, unreacted reagent and byproducts using a desalting column, dialysis, or another suitable purification method.[9]

Protocol for Optimizing Reaction pH
  • Prepare Buffers: Prepare several small batches of an amine-free buffer (e.g., 50 mM HEPES) at different pH values (e.g., 7.0, 7.5, 8.0, 8.5).

  • Set up Parallel Reactions: Aliquot your protein into each of the different pH buffers.

  • Initiate Reactions: Add the same molar excess of freshly prepared this compound stock solution to each reaction tube.

  • Incubate and Purify: Incubate all reactions for the same amount of time and at the same temperature. After incubation, purify each sample using the same method to remove excess reagent.

  • Analyze Results: Analyze the degree of labeling for each sample using an appropriate method (e.g., mass spectrometry or functional assay) to determine the optimal pH for your specific protein.

Visual Guides

TFP_Ester_Amine_Reaction TFP_Ester This compound p1 TFP_Ester->p1 p2 TFP_Ester->p2 Protein_Amine Protein-NH₂ (Primary Amine) Protein_Amine->p1 Water H₂O (Water) Water->p2 Conjugate DBCO-PEG4-Protein (Stable Amide Bond) Hydrolyzed_Ester Hydrolyzed Ester (Inactive) p1->Conjugate Desired Reaction (pH 7.2-8.5) p2->Hydrolyzed_Ester Competing Hydrolysis (Increases with pH)

Caption: Reaction pathway for this compound with a primary amine.

Troubleshooting_Workflow Start Low Labeling Efficiency Check_Buffer Is buffer amine-free (e.g., PBS, HEPES)? Start->Check_Buffer Check_pH Is pH between 7.2-8.5? Check_Buffer->Check_pH Yes Buffer_Exchange Perform buffer exchange into PBS or HEPES. Check_Buffer->Buffer_Exchange No Check_Reagent Was reagent handled under anhydrous conditions? Check_pH->Check_Reagent Yes Adjust_pH Adjust buffer pH. Check_pH->Adjust_pH No Check_Ratio Is molar excess of reagent sufficient? Check_Reagent->Check_Ratio Yes Use_Fresh_Reagent Use fresh reagent and anhydrous solvent. Check_Reagent->Use_Fresh_Reagent No Increase_Ratio Increase molar excess of reagent. Check_Ratio->Increase_Ratio No Success Re-run Experiment Check_Ratio->Success Yes Buffer_Exchange->Success Adjust_pH->Success Use_Fresh_Reagent->Success Increase_Ratio->Success

Caption: Workflow for troubleshooting low labeling efficiency.

References

Technical Support Center: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during SPAAC experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter.

My SPAAC reaction has a low yield. What are the possible causes and solutions?

Low reaction yield is a common issue in SPAAC. Several factors can contribute to this problem. A systematic evaluation of the following parameters is recommended.

  • Suboptimal Reaction Conditions: The kinetics of SPAAC are sensitive to the reaction environment.

    • pH: The pH of the reaction buffer can significantly influence the reaction rate. While SPAAC is generally stable across a range of pH values, the optimal pH is often between 7 and 9.[1] For reactions involving N-hydroxysuccinimide (NHS) esters for azide or alkyne installation, a pH range of 7-9 is a good balance between the rate of amine acylation and hydrolysis of the NHS ester.[1]

    • Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be mindful of the thermal stability of your biomolecules.[2][3] Reactions can be performed at temperatures ranging from 4°C (overnight for sensitive molecules) to 37°C or higher.[1][4]

    • Solvent: While aqueous buffers are common for biological applications, the addition of organic co-solvents like DMSO or acetonitrile can sometimes improve the solubility of hydrophobic reactants and enhance reaction rates.[2][5] However, it has been observed that 1,3-dipolar cycloaddition reactions tend to increase in rate with an increasing mole fraction of water in the solvent.[2][5]

    • Buffer Type: Different buffer systems can affect reaction kinetics. For instance, HEPES buffer at pH 7 has been shown to result in higher rate constants compared to PBS at the same pH.[2][3]

  • Reagent Quality and Concentration:

    • Degradation of Reagents: Ensure the stability of your azide and cyclooctyne reagents. Azides are generally stable, but some complex cyclooctynes can be prone to decomposition or oligomerization over time, especially if not stored correctly.[6]

    • Incorrect Stoichiometry: While a 1:1 stoichiometry is theoretical, in practice, using a slight excess (1.5-2 equivalents) of one reagent (often the smaller, more easily removable one) can drive the reaction to completion.

    • Low Reagent Concentration: The traditional cyclooctyne reaction can be slow, sometimes requiring higher reagent concentrations to achieve completion.[7]

  • Steric Hindrance: The bulky nature of some cyclooctynes and the local environment around the azide can lead to steric hindrance, slowing down the reaction.[8][9] The inclusion of a PEG linker between the reactive moiety and the biomolecule can reduce steric hindrance and improve reaction rates.[2][3][10]

My SPAAC reaction is very slow. How can I increase the reaction rate?

Slow reaction kinetics are a known limitation of some SPAAC reactions compared to their copper-catalyzed counterparts (CuAAC).[8][9] Here are several strategies to accelerate your SPAAC reaction:

  • Choice of Cyclooctyne: The structure of the cyclooctyne has a dramatic impact on the reaction rate.[7][11] More strained cyclooctynes generally react faster. Some widely used, highly reactive, and stable cyclooctynes include:

    • Dibenzocyclooctyne (DBCO) and its derivatives.[7]

    • Bicyclononyne (BCN).[7][12]

    • Difluorinated cyclooctynes (DIFO) exhibit significantly increased reaction rates due to electron-withdrawing fluorine groups.[13]

    • Biarylazacyclooctynone (BARAC) is known for its extremely high reactivity.[12]

  • Reaction Parameter Optimization: As detailed in the "low yield" section, optimizing the pH, temperature, and buffer system can significantly enhance reaction speed.[2][3]

  • Micellar Catalysis: For reactions involving hydrophobic reactants, the use of surfactants to form micelles can lead to a substantial rate enhancement, in some cases up to 179-fold.[14]

I am observing unexpected side reactions. What could be the cause?

While SPAAC is highly bioorthogonal, side reactions can occur under certain conditions.

  • Reaction with Thiols: Some cyclooctyne reagents are known to react with free thiols, such as those in cysteine residues, through a thiol-yne mechanism.[1] To mitigate this, you can pre-incubate your protein with iodoacetamide to block the free cysteine residues.[1]

  • Instability of Highly Reactive Cyclooctynes: While highly strained cyclooctynes lead to faster reactions, they can also be less stable and more prone to side reactions or decomposition.[7] It's a trade-off between reactivity and stability.

How can I effectively purify my SPAAC product?

Purification is crucial to remove unreacted starting materials and any byproducts. The choice of purification method depends on the nature of your product.

  • Size Exclusion Chromatography (SEC): SEC is a common method for separating larger conjugated biomolecules from smaller unreacted reagents.[15]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is effective for separating molecules based on hydrophobicity. It can be particularly useful for separating unreacted small molecule azides or cyclooctynes from the final conjugate.[15] A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a common starting point.[15]

  • Affinity Chromatography: If one of your reaction partners has an affinity tag (e.g., a His-tag or GST-tag), you can use affinity chromatography for purification.[16]

Quantitative Data on SPAAC Reaction Rates

The rate of a SPAAC reaction is highly dependent on the specific azide and cyclooctyne used, as well as the reaction conditions. The tables below summarize some reported second-order rate constants to aid in reagent selection and experimental design.

Table 1: Effect of Buffer, pH, and Temperature on SPAAC Rate Constants (M⁻¹s⁻¹)

CyclooctyneAzideBuffer (pH)Temperature (°C)Rate Constant (M⁻¹s⁻¹)
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranosidePBS (7)250.32–0.85
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideHEPES (7)250.55–1.22
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideDMEM370.59-0.97
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideRPMI370.27-0.77

Data sourced from Knight, J. C., et al. (2025). Org. Biomol. Chem.[2][3]

Table 2: Comparison of Second-Order Rate Constants for Different Cyclooctynes

CyclooctyneAzideSolventRate Constant (M⁻¹s⁻¹)
[9+1]CPPBenzyl azideDMSO-d62.2 x 10⁻³
[11+1]CPPBenzyl azideDMSO-d64.5 x 10⁻⁴
m[9+1]CPPBenzyl azideDMSO-d69.6 x 10⁻³
fluor[11+1]CPPBenzyl azideDMSO-d64.4 x 10⁻³

Data sourced from Bonifassi, P. N., et al. (2021). Chem. Sci.[17]

Experimental Protocols

General Protocol for a Small-Scale SPAAC Reaction

This protocol provides a general starting point for the conjugation of an azide-modified protein with a DBCO-functionalized molecule.

  • Reagent Preparation:

    • Dissolve the azide-modified protein in a suitable buffer (e.g., 1x PBS or 100 mM HEPES, pH 7.4) to a final concentration of 1-5 mg/mL.

    • Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) to prepare a 10-20 mM stock solution.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the azide-modified protein solution.

    • Add the DBCO-functionalized molecule stock solution to the protein solution to achieve the desired molar excess (e.g., 5-10 equivalents). The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.

    • Gently mix the reaction by pipetting up and down or by brief vortexing.

  • Incubation:

    • Incubate the reaction at the desired temperature (e.g., room temperature, 37°C, or 4°C) for a specific duration (e.g., 1-24 hours). The optimal time should be determined empirically. Reaction progress can be monitored by techniques like SDS-PAGE, mass spectrometry, or HPLC.

  • Purification:

    • Remove the excess unreacted DBCO-reagent using a suitable purification method such as size exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol for Monitoring SPAAC Kinetics using UV-Vis Spectrophotometry

The disappearance of the characteristic absorbance of DBCO around 309 nm can be used to monitor the progress of the reaction.

  • Instrument Setup:

    • Set a UV-Vis spectrophotometer to measure absorbance at 309 nm.

    • Equilibrate the cuvette holder to the desired reaction temperature.

  • Sample Preparation:

    • Prepare a solution of the DBCO reagent in the chosen reaction buffer at a known concentration (e.g., 100 µM).

    • Prepare a concentrated stock solution of the azide reagent.

  • Measurement:

    • Place the DBCO solution in a cuvette and record the initial absorbance (A₀) at 309 nm.

    • Initiate the reaction by adding a small volume of the concentrated azide stock solution to the cuvette (to achieve a pseudo-first-order condition with the azide in large excess).

    • Immediately start recording the absorbance at 309 nm over time (Aₜ) until the reaction reaches completion (the absorbance stabilizes).

  • Data Analysis:

    • Plot ln(Aₜ/A₀) versus time. For a pseudo-first-order reaction, this plot should be linear.

    • The pseudo-first-order rate constant (k_obs) can be determined from the negative of the slope of this line.

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the azide.

Visualizations

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reagent_Prep Prepare Azide and Cyclooctyne Reagents Mixing Mix Reactants Reagent_Prep->Mixing Buffer_Prep Prepare Reaction Buffer (e.g., PBS, HEPES) Buffer_Prep->Mixing Incubation Incubate (Control T°, Time) Mixing->Incubation Monitoring Monitor Progress (HPLC, MS, SDS-PAGE) Incubation->Monitoring Purification Purify Product (SEC, RP-HPLC, Affinity) Monitoring->Purification Characterization Characterize Final Product Purification->Characterization

Caption: A general experimental workflow for a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Troubleshooting_SPAAC Start Low Yield or Slow Reaction? Check_Reagents Check Reagent Quality and Concentration Start->Check_Reagents Yes Side_Reactions Side Reactions Observed? Start->Side_Reactions No Optimize_Conditions Optimize Reaction Conditions (pH, T°, Buffer, Solvent) Check_Reagents->Optimize_Conditions Change_Cyclooctyne Consider a More Reactive Cyclooctyne Optimize_Conditions->Change_Cyclooctyne Check_Sterics Assess Steric Hindrance (Add Linker?) Change_Cyclooctyne->Check_Sterics Success Successful Reaction Check_Sterics->Success Resolved Block_Thiols Block Free Thiols (e.g., with iodoacetamide) Side_Reactions->Block_Thiols Yes Purification_Issues Purification Issues? Side_Reactions->Purification_Issues No Block_Thiols->Success Optimize_Purification Optimize Purification Method (SEC, RP-HPLC, Affinity) Purification_Issues->Optimize_Purification Yes Purification_Issues->Success No Optimize_Purification->Success

Caption: A decision tree for troubleshooting common issues in SPAAC reactions.

References

Technical Support Center: Purification of DBCO-Labeled Proteins and Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of DBCO-labeled proteins and antibodies.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before starting the DBCO labeling of my protein/antibody?

A1: Before initiating the labeling reaction, it is crucial to prepare your protein or antibody sample correctly. This involves ensuring the buffer composition is compatible with the labeling chemistry. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the DBCO-NHS ester.[1][2] Similarly, buffers containing sodium azide should not be used as azide will react with the DBCO group.[1][3] It is recommended to exchange the buffer to a non-amine, azide-free buffer like phosphate-buffered saline (PBS) at a pH of 7.2-8.0.[3][4] Additives like BSA and gelatin should also be removed.[3]

Q2: How do I choose the optimal molar excess of DBCO reagent for my protein?

A2: The optimal molar excess of DBCO reagent to your protein needs to be determined empirically.[4] A common starting point is a 10- to 40-fold molar excess.[4] However, the ideal ratio depends on several factors, including the protein concentration and the number of available primary amines on the protein surface.[4] For protein concentrations of 5 mg/mL or higher, a 10-fold molar excess is often recommended, while for concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[1][2]

Q3: How can I remove the unreacted DBCO reagent after the labeling reaction?

A3: It is essential to remove the excess, unreacted DBCO reagent before proceeding with the subsequent click reaction with an azide-containing molecule.[4][5] Several methods can be employed for this purification step:

  • Spin Desalting Columns: These are a rapid and convenient method for removing small molecules from protein samples and generally provide good protein recovery (>85%).[4]

  • Dialysis: This is a suitable method for removing excess reagent, especially for larger sample volumes.[1]

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and is effective for purifying the labeled protein from smaller, unreacted DBCO molecules.[6]

  • Ion-Exchange Chromatography (IEX): This method can be used to purify antibody-oligonucleotide conjugates.[7]

Q4: How do I determine if the DBCO labeling was successful and quantify the degree of labeling (DOL)?

A4: The success of the labeling reaction can be confirmed and the degree of labeling (DOL), which is the number of DBCO molecules per protein molecule, can be quantified using spectrophotometry.[1][4] This is achieved by measuring the absorbance of the purified DBCO-labeled protein at 280 nm (for the protein) and 309 nm (for the DBCO group).[4][5] The following formulas are used for the calculation:

ParameterFormulaNotes
Protein Concentration (M) ([A280 - (A309 * 0.90)]) / ε_proteinε_protein is the molar extinction coefficient of the protein at 280 nm. For a typical IgG, this is approximately 203,000 M⁻¹cm⁻¹. The value 0.90 is a correction factor for the absorbance of the DBCO group at 280 nm.[4][5]
Degree of Labeling (DOL) (A309 * Dilution Factor) / (ε_DBCO * Protein Concentration (M))ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm, which is approximately 12,000 M⁻¹cm⁻¹.[4][5]

Q5: What are the best storage conditions for my purified DBCO-labeled protein?

A5: For short-term storage, the purified DBCO-labeled protein can be kept at 2-8°C, protected from light.[4] For longer-term storage, it is recommended to store the conjugate at -20°C.[1][3] It's important to note that the DBCO functional group can lose reactivity over time, with an estimated 3-5% loss of reactivity over 4 weeks when stored at 4°C or -20°C.[1] Buffers containing azides or thiols should be avoided during storage.[1]

Troubleshooting Guide

Observation Possible Cause Recommended Action
No or Low DBCO Labeling Buffer contains primary amines (e.g., Tris, glycine).[1][2]Exchange the protein into an amine-free buffer such as PBS before labeling.[3]
DBCO-NHS ester was hydrolyzed.[5]Allow the DBCO-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2][5]
Insufficient molar excess of DBCO reagent.[4][5]Increase the molar excess of the DBCO labeling reagent.[4][5]
Impure protein sample.Ensure the protein or antibody is of high purity before labeling.[4]
Low Recovery of Labeled Protein Protein precipitation during the reaction.The concentration of organic solvent (DMSO or DMF) should be kept to a minimum to avoid protein precipitation.[1]
Inefficient purification method.For low sample volumes where recovery from dialysis can be challenging, consider using spin desalting columns.[8] Regenerated cellulose filters may also improve recovery during ultrafiltration.[8]
No or Low Conjugation to Azide Partner One or both of the coupling partners are not labeled.Confirm that both the protein is successfully labeled with DBCO and that the binding partner contains an azide group.[4][5]
Excess, unreacted DBCO reagent was not removed.Ensure the purification step after DBCO labeling is thorough. Unreacted DBCO can compete for binding to the azide partner.[4][5]
Suboptimal reaction conditions for the click reaction.Optimize the click reaction conditions by adjusting the molar excess of one partner, increasing the concentration of reactants, or increasing the incubation time and temperature (e.g., 37°C).[4][5]
Inconsistent Degree of Labeling (DOL) Variation in reaction conditions.Keep reaction parameters such as protein concentration, molar excess of DBCO reagent, incubation time, and temperature consistent between batches.
Inaccurate protein concentration measurement.Accurately determine the initial protein concentration before calculating the amount of DBCO reagent to add.

Experimental Protocols

Protocol 1: DBCO Labeling of an Antibody using DBCO-NHS Ester
  • Buffer Exchange: Ensure the antibody is in an amine-free and azide-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 0.5-5 mg/mL.[4]

  • Prepare DBCO-NHS Ester Solution: Allow the vial of DBCO-NHS ester to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[3]

  • Labeling Reaction: Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution.[3] The final concentration of DMSO in the reaction mixture should be around 20%.[3]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[3]

  • Quench Reaction (Optional but Recommended): Add Tris buffer to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.[2][3]

  • Purification: Remove the excess, unreacted DBCO-NHS ester and quenching agent using a spin desalting column or by dialysis against PBS.[3][4]

  • Quantification: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and 309 nm as described in the FAQ section.[4]

Protocol 2: Purification of DBCO-Labeled Protein using a Spin Desalting Column
  • Column Preparation: Remove the bottom closure of the spin desalting column and loosen the cap. Place the column in a collection tube.

  • Centrifugation: Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.[4]

  • Equilibration: Add 400 µL of PBS to the column and centrifuge at 1,000 x g for 2 minutes. Discard the flow-through. Repeat this step to ensure the column is properly equilibrated and any residual storage solution is removed.[4]

  • Sample Loading: Place the equilibrated column into a new collection tube. Slowly apply the DBCO labeling reaction mixture to the center of the resin bed.[4]

  • Elution: Centrifuge the column at 1,000 x g for 2 minutes to collect the purified DBCO-labeled protein in the collection tube.[4]

  • Storage: The purified protein is now ready for the click reaction or can be stored at 2-8°C (short-term) or -20°C (long-term), protected from light.[4]

Visualized Workflows

DBCO_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Protein_Prep Protein/Antibody in Amine-Free Buffer Labeling Incubate Protein with DBCO-NHS Ester Protein_Prep->Labeling DBCO_Prep Prepare DBCO-NHS Ester in DMSO/DMF DBCO_Prep->Labeling Quench Quench with Tris Buffer Labeling->Quench Purify Remove Excess DBCO (Spin Column/Dialysis) Quench->Purify Analyze Calculate DOL (A280/A309) Purify->Analyze Store Store Purified DBCO-Protein Analyze->Store

Caption: General workflow for DBCO labeling and purification of proteins and antibodies.

Troubleshooting_Tree Start Low Yield of Final Azide-Conjugated Product Check_DOL Is the DOL of the DBCO-Protein Low? Start->Check_DOL Low_DOL Increase Molar Excess of DBCO Check for Amine Buffers Verify DBCO Reagent Integrity Check_DOL->Low_DOL Yes Good_DOL DOL is Adequate Check_DOL->Good_DOL No Check_Purification Was Excess DBCO Removed? Good_DOL->Check_Purification Improper_Purification Improve Purification Step (e.g., repeat spin column wash) Check_Purification->Improper_Purification No Good_Purification Purification is Complete Check_Purification->Good_Purification Yes Check_Click_Conditions Optimize Click Reaction (Concentration, Time, Temp) Good_Purification->Check_Click_Conditions

Caption: A decision tree for troubleshooting low yields in DBCO-azide conjugation.

References

side reactions to consider with DBCO-PEG4-TFP ester

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DBCO-PEG4-TFP Ester

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals successfully use this bifunctional linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups on this compound and what do they target?

The this compound is a heterobifunctional crosslinker with two distinct reactive ends.[1][2]

  • TFP (2,3,5,6-Tetrafluorophenyl) Ester: This is an amine-reactive group that forms a stable, covalent amide bond with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue.[3][4]

  • DBCO (Dibenzocyclooctyne): This group reacts with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][5] This reaction is bioorthogonal, meaning it proceeds with high specificity in complex biological systems without interfering with native biochemical processes.[1]

Q2: My conjugation yield is low. What is the most common cause?

Low conjugation yield is often due to the hydrolysis of the TFP ester. The TFP ester is moisture-sensitive and can react with water, converting it into a non-reactive carboxylic acid. This competing side reaction is highly dependent on pH. To minimize hydrolysis, it is crucial to dissolve the reagent in an anhydrous solvent like DMSO or DMF immediately before use and to work with fresh, high-quality reagents.[1]

Q3: Why is my DBCO-labeled protein not reacting efficiently with my azide-containing molecule in the second step?

There are several potential reasons for low efficiency in the SPAAC reaction:

  • Buffer Contamination: Ensure that no buffers used during the labeling or purification steps contain sodium azide, as it will react with and consume the DBCO groups on your protein.[5]

  • DBCO Instability: While generally stable, the DBCO group can degrade under harsh conditions such as strong acids or certain oxidizing agents. Long-term storage of the DBCO-labeled conjugate should be in azide-free and thiol-free buffers.

  • Suboptimal Reaction Conditions: SPAAC reactions are more efficient at higher concentrations. Consider increasing the concentration of one or both reactants. A molar excess of 1.5 to 10-fold of one component can also improve efficiency.[1]

Q4: Can I use a Tris-based buffer for the TFP ester reaction?

No. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the TFP ester, significantly reducing your labeling efficiency. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate buffers at a pH of 7.5-8.0.[2]

Q5: The TFP ester is more stable than an NHS ester. What does this mean for my experiment?

TFP esters are less susceptible to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, especially at the slightly basic pH required for amine labeling.[3][4] This provides a wider time window for your conjugation reaction and can lead to more consistent and efficient labeling.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound.

Observation / Issue Potential Cause Recommended Solution
Low or no amine labeling (TFP reaction) 1. Hydrolysis of TFP ester: Reagent was exposed to moisture or dissolved in aqueous buffer for too long before use. 2. Incorrect Buffer: Use of amine-containing buffers (e.g., Tris, glycine) is quenching the reaction. 3. Incorrect pH: Reaction pH is too low (<7), causing protonation of primary amines and reducing their nucleophilicity.1. Always equilibrate the reagent vial to room temperature before opening to prevent condensation.[1] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1] 2. Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or borate at pH 7.5-8.0.[2] 3. Adjust the reaction buffer pH to the optimal range of 7.5-8.0.[2]
Low or no click reaction (SPAAC) 1. DBCO group was consumed: Buffer used for purification or storage contained sodium azide.[5] 2. DBCO degradation: Labeled protein was exposed to harsh conditions (e.g., strong acids). 3. Inefficient reaction: Low concentration of reactants or insufficient incubation time.1. Ensure all buffers are azide-free after the initial TFP ester labeling step. 2. Avoid extreme pH or the presence of strong oxidizing/reducing agents during purification and storage. 3. Increase the concentration of the reactants and/or the incubation time. Reactions can be performed for 4-12 hours at room temperature or overnight at 4°C.
Unexpected mass in LC-MS analysis 1. Hydrolyzed Reagent: A mass corresponding to your protein plus the hydrolyzed linker (DBCO-PEG4-COOH) is observed. 2. Multiple Labeling: The protein has been labeled at multiple sites (e.g., several lysine residues).1. This confirms the TFP ester hydrolysis side reaction. Improve handling of the reagent to minimize moisture exposure. 2. Reduce the molar excess of the this compound in the reaction to better control the degree of labeling.
Precipitation of protein during labeling 1. High organic solvent concentration: The concentration of DMSO or DMF used to dissolve the linker is too high (>15-20%), causing the protein to precipitate.[5] 2. Hydrophobicity: The DBCO moiety is hydrophobic, and high labeling ratios can decrease the solubility of the final conjugate.1. Keep the final concentration of the organic co-solvent below 10-15% of the total reaction volume. 2. Consider using a sulfonated version of the reagent (e.g., Sulfo-DBCO-PEG4-TFP ester) for improved water solubility.

Data Presentation

The primary side reaction involving the TFP ester is hydrolysis. TFP esters offer improved stability over traditional NHS esters, providing a significant advantage in aqueous conjugation reactions.

Table 1: Comparison of Hydrolysis Half-Life for TFP vs. NHS Esters

pHTFP Ester Half-Life (t½)NHS Ester Half-Life (t½)Stability Advantage
7.0 4.8 hours2.9 hours~1.7x more stable
8.0 2.0 hours0.8 hours (48 mins)~2.5x more stable
10.0 0.5 hours (30 mins)0.05 hours (3 mins)~10x more stable
Data synthesized from studies on self-assembled monolayers, providing a relative comparison of hydrolytic stability.

Visualizations

Reaction Workflow and Side Reactions

The following diagram illustrates the intended two-step conjugation process and highlights the key side reactions to consider.

G cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Copper-Free Click Chemistry (SPAAC) A This compound C DBCO-Labeled Molecule A->C + (B) pH 7.5 - 8.0 Amine-free buffer S1 Hydrolysis (Inactive Carboxylic Acid) A->S1 Competing Reaction (H₂O, high pH) B Amine-Containing Molecule (e.g., Protein) E Final Conjugate (Stable Triazole Linkage) C->E + (D) Azide-free buffer S2 DBCO Degradation (e.g., Strong Acid) C->S2 Potential Side Reaction (Harsh Conditions) D Azide-Containing Molecule

Diagram of the this compound reaction pathway and potential side reactions.
Troubleshooting Workflow

This flowchart provides a logical path to diagnose and solve common experimental issues.

G start Start: Low Final Yield q1 Which step has low efficiency? start->q1 step1_issue Issue: Amine Labeling (Step 1) q1->step1_issue Step 1 step2_issue Issue: Click Reaction (Step 2) q1->step2_issue Step 2 q2 Was an amine-free buffer (e.g., PBS, HEPES) used? step1_issue->q2 sol_buffer Solution: Buffer exchange into PBS or HEPES at pH 7.5-8.0 q2->sol_buffer No q3 Was reagent handled under anhydrous conditions? q2->q3 Yes sol_reagent Solution: Use fresh anhydrous DMSO/DMF. Equilibrate reagent to RT before opening. q3->sol_reagent No q4 Were all post-labeling buffers and reagents azide-free? step2_issue->q4 sol_azide Solution: Ensure no sodium azide is present during purification, storage, or click reaction. q4->sol_azide No q5 Are reactant concentrations adequate? q4->q5 Yes sol_conc Solution: Increase reactant concentrations or use a 1.5-10x molar excess of one component. q5->sol_conc No

A troubleshooting workflow for low-yield conjugation reactions.

Experimental Protocols

Protocol 1: Labeling a Protein with this compound

This protocol describes a general procedure for labeling an amine-containing protein. Optimization may be required based on the specific protein.

Materials:

  • Protein solution (1-5 mg/mL)

  • Amine-free reaction buffer (e.g., PBS, 20 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0)

  • This compound

  • Anhydrous DMSO or DMF[1]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)

Procedure:

  • Prepare the Protein: Buffer exchange the protein into the amine-free reaction buffer. Adjust the protein concentration to 1-5 mg/mL.[1]

  • Prepare the Reagent: Immediately before use, equilibrate the vial of this compound to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. For protein concentrations below 2 mg/mL, a higher molar excess may be required. The final volume of DMSO/DMF should not exceed 10-15% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM Tris. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound using a desalting column according to the manufacturer's instructions.

  • Storage: Store the purified DBCO-labeled protein in an azide-free buffer at 4°C (short-term) or -20°C (long-term).

Protocol 2: SPAAC "Click" Reaction

This protocol describes the conjugation of the DBCO-labeled protein to an azide-functionalized molecule.

Materials:

  • Purified DBCO-labeled protein

  • Azide-functionalized molecule

  • Azide-free reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: Ensure both the DBCO-labeled protein and the azide-functionalized molecule are in a compatible, azide-free buffer.

  • Reaction: Combine the DBCO-labeled protein and the azide-functionalized molecule in the reaction buffer. A 1.5- to 10-fold molar excess of one component is often used to drive the reaction to completion.[1]

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. Longer incubation times may improve yield.

  • Analysis/Purification: The final conjugate can be analyzed by methods such as SDS-PAGE or LC-MS. If necessary, purify the final conjugate from excess starting material using size-exclusion chromatography or other appropriate methods.

References

improving the stability of DBCO-PEG4-TFP ester conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability and success of conjugation reactions using DBCO-PEG4-TFP ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation. It contains two key reactive groups:

  • DBCO (Dibenzocyclooctyne): This is a strained alkyne that reacts with azide-containing molecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it occurs with high specificity in biological systems without interfering with native biochemical processes.[1][2]

  • TFP (Tetrafluorophenyl) Ester: This is an amine-reactive group that forms stable amide bonds with primary amines, such as those found on the side chains of lysine residues in proteins.[3][4]

The PEG4 (polyethylene glycol) spacer is a short, hydrophilic linker that improves solubility and reduces potential steric hindrance during conjugation.[5] This reagent is primarily used to "activate" proteins or other amine-containing molecules with a DBCO group, making them ready for subsequent conjugation to an azide-tagged partner.

Q2: What are the main factors affecting the stability of the this compound reagent?

A2: The primary factor affecting the stability of the TFP ester in an experimental setting is hydrolysis. TFP esters are sensitive to moisture and will hydrolyze in aqueous solutions, rendering the reagent inactive for amine conjugation.[2][6] The rate of this hydrolysis is significantly influenced by pH, with higher (more basic) pH levels accelerating the process.[6] For this reason, it is critical to handle the reagent properly to minimize exposure to moisture and to use it promptly after reconstitution.

Q3: How does the stability of a TFP ester compare to the more common NHS ester?

A3: TFP esters are significantly more stable against hydrolysis than N-hydroxysuccinimide (NHS) esters, particularly at the neutral to basic pH ranges typically used for amine labeling (pH 7-9).[3][4][7] This increased stability provides a larger window for the conjugation reaction to proceed efficiently and can lead to higher labeling yields, as the competing hydrolysis reaction is slower.[8]

Q4: How should the solid this compound reagent be stored?

A4: The solid, un-reconstituted reagent is sensitive to moisture. It should be stored at -20°C in a desiccated environment.[5][9] Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture from condensing onto the product.[1][6]

Q5: How should I store my final DBCO-conjugated biomolecule?

A5: Once the TFP ester has reacted and your biomolecule is labeled with DBCO, the conjugate is generally stable. For short-term storage, 2-8°C is often suitable.[1] For longer-term storage, it is recommended to store the DBCO-functionalized protein at -20°C.[2] It's important to note that while the DBCO group itself is stable, buffers containing azides must be avoided as they will react with the DBCO.[1][5] Some evidence suggests that the DBCO group may lose some reactivity over several weeks, even when frozen.[5]

Reaction and Hydrolysis Pathways

The following diagrams illustrate the intended reaction pathway for this compound and the competing hydrolysis side reaction.

reaction_pathway cluster_reactants Reactants cluster_products Products reagent This compound conjugate DBCO-PEG4-Amide-Biomolecule (Stable Conjugate) reagent->conjugate Amine Reaction (pH 7-9) tfp Tetrafluorophenol (Byproduct) protein Biomolecule-NH₂ (e.g., Protein) protein->conjugate

Figure 1. Amine Conjugation Pathway of this compound.

hydrolysis_pathway cluster_reactants Reactants cluster_products Products reagent This compound hydrolyzed DBCO-PEG4-Carboxylic Acid (Inactive) reagent->hydrolyzed Hydrolysis (Competing Reaction) tfp Tetrafluorophenol (Byproduct) water H₂O (Aqueous Buffer) water->hydrolyzed

Figure 2. Competing Hydrolysis Pathway of this compound.

Quantitative Data: TFP Ester Stability

The stability of the active TFP ester is highly dependent on the pH of the aqueous buffer. TFP esters show significantly greater resistance to hydrolysis compared to NHS esters, especially at basic pH.

pHTFP Ester Half-Life (t½)NHS Ester Half-Life (t½)TFP Stability Advantage
7.0 ~14.7 hours~7.7 hours~1.9x longer
8.0 ~4.6 hours~1.5 hours~3.0x longer
10.0 ~6.4 hours~39 minutes~8.5x longer

Data adapted from a study on self-assembled monolayers (SAMs) on gold surfaces and may vary for solution-phase reactions, but the relative stability trends are consistent with established literature.[6]

Troubleshooting Guide

This section addresses common issues encountered during the conjugation process.

troubleshooting_workflow start Start: Low Conjugation Efficiency or No Product q_reagent Was the TFP ester reconstituted fresh in anhydrous DMSO/DMF? start->q_reagent a_reagent_no Action: Re-run experiment. Always use fresh, anhydrous solvent and reconstitute immediately before use. q_reagent->a_reagent_no No q_buffer Does your reaction buffer contain primary amines (e.g., Tris, Glycine)? q_reagent->q_buffer Yes a_buffer_yes Action: Switch to an amine-free buffer like PBS, HEPES, or Borate. q_buffer->a_buffer_yes Yes q_ph Is the reaction pH within the optimal range of 7.0-9.0? q_buffer->q_ph No a_ph_no Action: Adjust buffer pH. Low pH reduces amine reactivity, very high pH increases hydrolysis. q_ph->a_ph_no No q_molar Was a sufficient molar excess of the DBCO reagent used? q_ph->q_molar Yes a_molar_no Action: Increase molar excess. (e.g., 10x for >5mg/mL protein, 20-50x for <5mg/mL). q_molar->a_molar_no No q_quenching Was excess reagent properly quenched or removed post-reaction? q_molar->q_quenching Yes a_quenching_no Action: Ensure unreacted DBCO does not interfere with downstream quantification or click reaction. q_quenching->a_quenching_no No end Further investigation needed: Consider protein concentration, incubation time/temp, or quantification method. q_quenching->end Yes

Figure 3. Troubleshooting Workflow for DBCO-TFP Ester Conjugation.

Problem: Low or no conjugation of the DBCO reagent to my protein.

  • Possible Cause 1: Hydrolysis of the TFP Ester.

    • Explanation: The TFP ester is moisture-sensitive and can be inactivated by hydrolysis before it has a chance to react with the protein's amines.[2][6] This is the most common cause of failure.

    • Solution:

      • Always allow the reagent vial to reach room temperature before opening to prevent condensation.[1]

      • Reconstitute the this compound in a high-quality, anhydrous (dry) solvent like DMSO or DMF immediately before you plan to add it to your protein solution.[1][6] Do not prepare stock solutions in aqueous buffers for storage.

      • Once the reagent is added to the aqueous reaction buffer, proceed with the conjugation without delay.

  • Possible Cause 2: Incompatible Reaction Buffer.

    • Explanation: Buffers containing primary amines (e.g., Tris, Glycine) will compete with the protein for reaction with the TFP ester, drastically reducing conjugation efficiency.[6] Buffers containing sodium azide should also be avoided as the azide can react with the DBCO group.[1][5]

    • Solution: Use a non-amine, non-azide containing buffer within the recommended pH range of 7-9. Recommended buffers include PBS (Phosphate-Buffered Saline), HEPES, or Borate buffer.[6]

  • Possible Cause 3: Suboptimal Molar Excess.

    • Explanation: An insufficient amount of the DBCO reagent relative to the amount of protein will result in a low degree of labeling.

    • Solution: The optimal molar excess depends on the protein concentration. For protein concentrations ≥ 5 mg/mL, use a 10-fold molar excess of the reagent. For more dilute protein solutions (< 5 mg/mL), a 20- to 50-fold molar excess is recommended to drive the reaction forward.[5][6]

Key Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol is a general guideline and may require optimization for your specific protein and application.

1. Materials and Preparation:

  • Protein Sample: Prepare your protein at a concentration of 1-5 mg/mL in an appropriate amine-free reaction buffer (e.g., PBS, pH 7.4).[1] If your protein is in an incompatible buffer (like Tris), perform a buffer exchange using a desalting column or dialysis prior to labeling.[1]

  • This compound: Allow the vial to warm to room temperature before opening.

  • Anhydrous Solvent: Use high-quality, anhydrous DMSO or DMF.

  • Quenching Buffer: Prepare a 1 M Tris-HCl solution, pH 8.0.

2. Reagent Reconstitution:

  • Immediately before starting the reaction, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[6] Vortex to ensure it is fully dissolved. Do not store this solution; use it immediately.

3. Conjugation Reaction:

  • Calculate the required volume of the 10 mM DBCO reagent stock to achieve the desired molar excess (e.g., 10-50x) and add it to your protein solution.

  • Mix gently but thoroughly.

  • Incubate the reaction. Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice.[6] Longer incubation times can sometimes improve efficiency, especially at 4°C.[5]

4. Quenching the Reaction:

  • To stop the labeling reaction, add the Quenching Buffer (e.g., 1 M Tris-HCl) to a final concentration of 50-100 mM.[6]

  • Incubate for an additional 15 minutes at room temperature. This will consume any unreacted TFP ester.

5. Purification of the Conjugate:

  • Remove the excess, unreacted DBCO reagent and reaction byproducts (like tetrafluorophenol) from your labeled protein.

  • This is typically achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis.[1]

6. Quantification and Storage:

  • Determine the degree of labeling (the average number of DBCO molecules per protein) by measuring the absorbance of the protein at 280 nm and the DBCO group at ~309 nm.[1]

  • Store the purified DBCO-labeled protein at 2-8°C for short-term use or at -20°C for long-term storage.[1]

References

Technical Support Center: Labeling Low Concentration Proteins with DBCO-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-PEG4-TFP ester protein labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during the labeling of low-concentration proteins.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the labeling of low-concentration proteins with this compound.

Q1: Why is my labeling efficiency low when working with low-concentration proteins?

A1: Low protein concentration can be a significant factor in reduced labeling efficiency. The reaction between the TFP ester and primary amines on the protein is a bimolecular reaction, and its rate is dependent on the concentration of both reactants.

  • Troubleshooting Steps:

    • Increase Molar Excess of DBCO Reagent: For protein concentrations below 5 mg/mL, a higher molar excess of the this compound is recommended. You may need to use a 20- to 50-fold molar excess.[1][2][3] For very low concentrations, empirical optimization of the molar ratio is crucial.

    • Increase Protein Concentration: If possible, concentrate your protein sample before labeling. A concentration of at least 0.5-5 mg/mL is generally recommended.[4]

    • Optimize Reaction Time: While typical reactions are incubated for 30 minutes to 2 hours at room temperature, extending the incubation time (e.g., overnight at 4°C) can improve yield for low-concentration samples.[4][5]

Q2: My labeling reaction is not working at all. What are the possible causes?

A2: Complete failure of the labeling reaction can be due to several factors, from reagent integrity to buffer composition.

  • Troubleshooting Steps:

    • Check for Primary Amines in Buffer: The labeling reaction targets primary amines (e.g., lysine side chains, N-terminus). Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the TFP ester, quenching the reaction.[3] Use amine-free buffers like PBS (phosphate-buffered saline), HEPES, or borate buffer at a pH of 7-9.[1][5]

    • Reagent Hydrolysis: this compound is moisture-sensitive.[1][6] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[1][4][5] Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused reconstituted reagent.[1][5] Hydrolysis of the TFP ester is a competing reaction that becomes more significant with prolonged exposure to aqueous environments.[7]

    • Impure Protein Sample: The presence of other amine-containing molecules in an impure protein sample can interfere with the labeling reaction.[4] Ensure your protein is sufficiently purified before proceeding.

Q3: How can I remove unreacted this compound after the labeling reaction?

A3: It is crucial to remove the excess, unreacted DBCO reagent to prevent interference in downstream applications.

  • Purification Methods:

    • Spin Desalting Columns: These are effective for rapid removal of unconjugated crosslinker with high protein recovery (typically >85%).[4]

    • Dialysis: Dialysis is another common method for removing small molecules from protein solutions.

    • Size Exclusion Chromatography (SEC): SEC can also be used to separate the labeled protein from the smaller, unreacted DBCO reagent.

Q4: How do I determine the degree of labeling (DOL)?

A4: The degree of labeling, or the number of DBCO molecules per protein, can be determined spectrophotometrically.

  • Procedure:

    • Measure the absorbance of the purified, labeled protein at 280 nm (A280) for the protein and 309 nm (A309) for the DBCO group.[4][5]

    • Calculate the protein concentration, correcting for the DBCO absorbance at 280 nm. A correction factor of 0.90 is typically used for the DBCO contribution to A280.[4][5]

    • Calculate the molar concentration of the DBCO group using its molar extinction coefficient.

    • The DOL is the ratio of the molar concentration of DBCO to the molar concentration of the protein.[2][4][5]

Q5: What is the optimal pH for the labeling reaction?

A5: The optimal pH for the reaction of TFP esters with primary amines is between 7 and 9.[1][5] While TFP esters are more stable to hydrolysis at basic pH compared to NHS esters, the rate of hydrolysis still increases with pH.[7][8] Therefore, maintaining the pH within the recommended range is a critical parameter for successful labeling.

Quantitative Data Summary

The following table summarizes key quantitative parameters for labeling proteins with this compound.

ParameterRecommended ValueNotes
Protein Concentration ≥ 5 mg/mLFor lower concentrations (< 5 mg/mL), increase the molar excess of the DBCO reagent.[1][2][3]
Molar Excess of DBCO Reagent 10-foldFor protein concentrations ≥ 5 mg/mL.[1][2]
20- to 50-foldFor protein concentrations < 5 mg/mL.[1][2][3]
Reaction Buffer pH 7.0 - 9.0Amine-free buffers such as PBS, HEPES, or borate are recommended.[1][5]
Reaction Time 30 minutes - 2 hoursAt room temperature.[1][5]
Overnight (>12 hours)At 4°C, can be beneficial for low concentration samples.[4][5]
DBCO Absorbance Maximum 309 nmUsed for determining the degree of labeling.[4][5]

Experimental Protocols

Protocol 1: Labeling of Low-Concentration Protein with this compound

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 0.5-2 mg/mL. If necessary, perform a buffer exchange using a spin desalting column or dialysis.

  • Reagent Preparation: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 20- to 50-fold molar excess of the 10 mM this compound stock solution to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional): To stop the reaction, you can add an amine-containing buffer like Tris to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Remove the unreacted this compound using a spin desalting column according to the manufacturer's instructions.[4]

  • Determination of Labeling Degree: Measure the absorbance of the purified conjugate at 280 nm and 309 nm to calculate the degree of labeling.[4][5]

  • Storage: Store the DBCO-labeled protein at 2-8°C, protected from light.[4][5] For long-term storage, avoid buffers containing azides or thiols.[2]

Visualizations

Diagram 1: Experimental Workflow for Protein Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_output Final Product Protein Low Concentration Protein Buffer_Exchange Buffer Exchange (Amine-free, pH 7-9) Protein->Buffer_Exchange Mix Mix Protein and DBCO Reagent Buffer_Exchange->Mix DBCO_Reagent Prepare DBCO-PEG4-TFP Ester in an. DMSO DBCO_Reagent->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Remove Excess Reagent (Spin Column/Dialysis) Incubate->Purify Analyze Determine Degree of Labeling (DOL) Purify->Analyze Labeled_Protein DBCO-Labeled Protein Analyze->Labeled_Protein troubleshooting_tree Start Low or No Labeling Efficiency Check_Buffer Is the reaction buffer amine-free (e.g., PBS)? Start->Check_Buffer Check_Reagent Was the DBCO reagent handled correctly? Check_Buffer->Check_Reagent Yes Use_Amine_Free_Buffer Action: Use amine-free buffer (PBS, HEPES) Check_Buffer->Use_Amine_Free_Buffer No Check_Concentration Is the protein concentration very low? Check_Reagent->Check_Concentration Yes Handle_Reagent_Properly Action: Equilibrate to RT before opening, use fresh anhy. DMSO Check_Reagent->Handle_Reagent_Properly No Check_Molar_Excess Was a sufficient molar excess of DBCO used? Check_Concentration->Check_Molar_Excess Yes Increase_Concentration Action: Concentrate protein if possible Check_Concentration->Increase_Concentration No (but can be improved) Increase_Molar_Excess Action: Increase molar excess to 20-50x Check_Molar_Excess->Increase_Molar_Excess No Optimize_Time Action: Increase incubation time (e.g., overnight at 4°C) Check_Molar_Excess->Optimize_Time Yes Success Improved Labeling Use_Amine_Free_Buffer->Success Handle_Reagent_Properly->Success Increase_Concentration->Success Increase_Molar_Excess->Success Optimize_Time->Success

References

Technical Support Center: Post-Conjugation Purification of DBCO-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess DBCO-PEG4-TFP ester following conjugation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the purification process.

Observation Possible Cause Recommended Action
Low yield of conjugated product after purification. Precipitation of the conjugate: The buffer exchange during purification may have led to conditions that decrease the solubility of the conjugated molecule.Ensure the purification buffer is optimal for the solubility of your specific conjugate. Consider screening a range of pH and ionic strengths.
Non-specific binding to purification media: The conjugate may be interacting with the desalting column matrix or dialysis membrane.For desalting columns, ensure the column material is appropriate for your biomolecule. For dialysis, select a membrane with low protein binding properties.
Loss during handling: Multiple transfer steps can lead to sample loss, especially with small volumes.Minimize the number of transfer steps. Use low-retention microcentrifuge tubes and pipette tips.
Presence of residual, unreacted this compound in the final product. Inefficient purification method: The chosen method may not be suitable for the complete removal of the small molecule linker from the much larger conjugate.Optimize the purification parameters. For size exclusion chromatography, ensure a sufficient difference in size between the conjugate and the free linker. For dialysis, increase the dialysis time and the volume of the dialysis buffer, and perform multiple buffer changes.[1][2]
Hydrolyzed TFP ester: The TFP ester can hydrolyze, creating a non-reactive DBCO-PEG4 species that may be more difficult to remove.Perform the conjugation reaction and subsequent purification steps as quickly as possible. Ensure the use of anhydrous solvents for the initial reagent preparation to minimize hydrolysis.[2][3]
Conjugate appears aggregated after purification. Inappropriate buffer conditions: The final buffer composition may not be suitable for maintaining the stability of the conjugate.Ensure the final buffer has the appropriate pH and excipients to maintain the stability and solubility of your conjugate.
Concentration effects: If the purification method also concentrates the sample, it might lead to aggregation.Monitor the concentration of your conjugate during the purification process. If necessary, dilute the sample into a suitable storage buffer immediately after purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing excess this compound after a conjugation reaction?

A1: The most common and effective methods for removing small molecules like this compound from larger biomolecules after conjugation are size exclusion chromatography (often in the form of desalting columns), dialysis, and tangential flow filtration (TFF).[][5] The choice of method depends on factors such as the scale of the reaction, the desired purity of the final product, and the properties of the conjugated molecule.[]

Q2: How does size exclusion chromatography (desalting column) work to remove the excess linker?

A2: Size exclusion chromatography separates molecules based on their size. The conjugated biomolecule is much larger than the unreacted this compound. When the reaction mixture is passed through a desalting column, the larger conjugate moves through the column more quickly and elutes first, while the smaller, unreacted linker molecules enter the pores of the chromatography resin and are delayed, eluting later.[]

Q3: When is dialysis a suitable method for purification?

A3: Dialysis is a gentle method that is well-suited for removing small molecules from protein samples.[5][6] It involves placing the sample in a semi-permeable membrane bag with a specific molecular weight cut-off (MWCO). The bag is then placed in a large volume of buffer. Small molecules like the excess this compound can pass through the pores of the membrane into the surrounding buffer, while the larger conjugate is retained inside the bag.[5][6] This method is particularly useful for buffer exchange and removing low-molecular-weight impurities, though it can be less efficient than chromatography.[]

Q4: What is tangential flow filtration (TFF) and when should it be used?

A4: Tangential flow filtration (TFF), also known as cross-flow filtration, is a rapid and efficient method for separating and purifying biomolecules.[7][8][9][10] In TFF, the sample solution flows parallel to the filter membrane.[7][9] The pressure difference drives smaller molecules, like the excess linker and buffer components, through the membrane (permeate), while the larger conjugate is retained and recirculated (retentate).[9] TFF is highly scalable and is often used in bioprocessing for concentration and diafiltration (buffer exchange).[7][11]

Q5: How do I choose the right molecular weight cut-off (MWCO) for my dialysis membrane or TFF filter?

A5: The MWCO of the membrane should be significantly smaller than the molecular weight of your conjugated biomolecule to ensure its retention, but large enough to allow for the efficient removal of the unreacted this compound (Molecular Weight: ~635 Da). A general rule of thumb is to select a MWCO that is at least 3 to 5 times smaller than the molecular weight of the molecule you want to retain.

Experimental Protocols

Size Exclusion Chromatography (Desalting Column)

This protocol is suitable for rapid purification and buffer exchange for small-scale reactions.

Materials:

  • Pre-packed desalting column (e.g., Zeba™ Spin Desalting Columns) with an appropriate MWCO for your conjugate.

  • Collection tubes.

  • Reaction mixture containing the conjugate and excess this compound.

  • Desired exchange buffer.

  • Centrifuge with a rotor compatible with the desalting column.

Procedure:

  • Equilibrate the desalting column by removing the storage buffer and washing it with the desired exchange buffer according to the manufacturer's instructions. This typically involves centrifugation steps.

  • Apply the reaction mixture slowly to the center of the packed resin bed.

  • Place the column in a collection tube.

  • Centrifuge the column according to the manufacturer's protocol to collect the purified conjugate. The larger conjugate will elute, while the smaller, unreacted linker will be retained in the column.

SEC_Workflow cluster_0 Column Preparation cluster_1 Sample Loading & Elution Equilibrate Equilibrate Column with Exchange Buffer Load_Sample Load Reaction Mixture Equilibrate->Load_Sample Ready for use Centrifuge Centrifuge Load_Sample->Centrifuge Collect Collect Purified Conjugate Centrifuge->Collect

Caption: Workflow for Size Exclusion Chromatography.

Dialysis

This protocol is a gentle method suitable for buffer exchange and removal of small molecule impurities.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO.

  • Dialysis clips (if using tubing).

  • Large beaker or container.

  • Stir plate and stir bar.

  • Reaction mixture.

  • Large volume of dialysis buffer (at least 200 times the sample volume).

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.

  • Load the reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.

  • Securely close the tubing with clips or seal the cassette.

  • Place the sealed dialysis bag/cassette in a beaker containing a large volume of the desired dialysis buffer.

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for at least 4 hours, or overnight for more complete removal.

  • Change the dialysis buffer at least two to three times to ensure efficient removal of the unreacted linker.

  • After the final dialysis period, carefully remove the sample from the dialysis bag/cassette.

Dialysis_Workflow cluster_0 Preparation cluster_1 Dialysis Process cluster_2 Sample Recovery Prepare_Membrane Prepare Dialysis Membrane Load_Sample Load Sample into Membrane Prepare_Membrane->Load_Sample Immerse Immerse in Dialysis Buffer Load_Sample->Immerse Stir Stir Gently Immerse->Stir Change_Buffer Change Buffer (2-3 times) Stir->Change_Buffer After 4-12 hours Recover_Sample Recover Purified Conjugate Change_Buffer->Recover_Sample After final change TFF_Workflow cluster_0 System Setup cluster_1 Diafiltration cluster_2 Concentration & Recovery Assemble Assemble TFF System Equilibrate Equilibrate with Buffer Assemble->Equilibrate Load_Sample Load Reaction Mixture Equilibrate->Load_Sample Circulate Circulate Sample Load_Sample->Circulate Diafilter Perform Diafiltration (5-10 volumes) Circulate->Diafilter Concentrate Concentrate Sample (Optional) Diafilter->Concentrate Recover Recover Purified Conjugate Concentrate->Recover

References

impact of temperature on DBCO-PEG4-TFP ester reaction rate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-PEG4-TFP ester. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for reacting this compound with a primary amine?

The optimal temperature for the reaction depends on the desired balance between reaction speed and the stability of the molecule of interest. Generally, the reaction can be performed at room temperature (approximately 20-25°C) for 2 hours or at 4°C (on ice) overnight.[1] For the subsequent strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, incubation at room temperature for 4-12 hours is common, though some protocols suggest that 37°C can enhance conjugation efficiency.[1]

Q2: How does temperature affect the reaction rate of the TFP ester with primary amines?

While specific kinetic data for every application can vary, the reaction rate generally increases with temperature. A common rule of thumb for many chemical reactions is that the rate can double for every 10°C increase in temperature. However, higher temperatures can also increase the rate of hydrolysis of the TFP ester and potentially affect the stability of sensitive biomolecules.

Q3: What is the role of the TFP (tetrafluorophenyl) ester?

The TFP ester is an amine-reactive group that forms a stable amide bond with primary amines on biomolecules.[2][3] TFP esters are known to be more resistant to spontaneous hydrolysis, particularly at basic pH, compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters.[2][3][4] This increased stability leads to more efficient and reproducible labeling of biomolecules.[2]

Q4: What buffer conditions are recommended for the reaction?

It is crucial to use a buffer that is free of primary amines (e.g., Tris, glycine) and azides, as these will compete with the intended reaction.[5] A near-neutral pH range of 6-9 is generally favored for the acylation of primary amines.[1] Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a commonly used buffer.

Q5: How should I prepare and store the this compound?

This compound is moisture-sensitive.[1] It is important to allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][5] The reagent should be dissolved in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[1][5] Any unused reconstituted reagent should be discarded.[1] For long-term storage, the unreconstituted product should be kept at -20°C.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No or low conjugation of DBCO to the amine-containing molecule Hydrolyzed TFP ester: The this compound was exposed to moisture.Always allow the reagent vial to reach room temperature before opening. Prepare the reagent solution immediately before use.[1][5]
Incorrect buffer: The reaction buffer contained primary amines (e.g., Tris, glycine).Use a non-amine-containing buffer such as PBS at a pH between 6 and 9.[1]
Insufficient labeling: The molar excess of the labeling reagent was too low.Increase the molar excess of the this compound. For protein concentrations of 1-5 mg/mL, a 10- to 40-fold molar excess is a good starting point.[6]
Suboptimal reaction conditions: Incubation time was too short for the chosen temperature.Increase the incubation time or consider performing the reaction at a slightly higher temperature (e.g., room temperature instead of 4°C), keeping in mind the stability of your biomolecule.
Low yield of the final conjugate after the SPAAC reaction Inefficient SPAAC reaction: Reaction conditions for the click chemistry step were not optimal.Optimize the SPAAC reaction conditions by adjusting the molar ratio of the azide-containing molecule to the DBCO-labeled molecule or by increasing the reaction temperature to 37°C.[1]
Unreacted reagents not removed: Excess, unreacted DBCO reagent from the first step was not adequately removed and competed in the second reaction.Ensure efficient removal of unreacted this compound using desalting columns or dialysis after the initial labeling step.[1]
Precipitation of the protein during the reaction High concentration of organic solvent: The concentration of DMSO or DMF used to dissolve the this compound is too high in the final reaction volume.While many proteins can tolerate up to 10-15% DMSO or DMF, it is best to use the most concentrated stock of the labeling reagent as possible to minimize the final volume of organic solvent.

Impact of Temperature on Reaction Rate

The temperature at which the this compound reaction is performed is a critical parameter that influences the reaction rate and the stability of the reagents and biomolecules. The following table summarizes the general impact of different temperature conditions.

TemperatureReaction RateRecommended Incubation TimeConsiderations
4°C (On Ice) SlowerOvernight (e.g., >12 hours)[1][6]- Minimizes hydrolysis of the TFP ester.- Ideal for temperature-sensitive proteins or biomolecules.- Longer reaction time is required for sufficient labeling.
Room Temperature (20-25°C) Moderate1-2 hours[6]- Good balance between reaction speed and reagent stability.- Most common starting point for many protocols.- Hydrolysis of the TFP ester is slightly increased compared to 4°C.
37°C FasterShorter (requires optimization)- Significantly increases the reaction rate.- Also increases the rate of TFP ester hydrolysis, which can reduce labeling efficiency if the reaction is not rapid.- May not be suitable for all biomolecules due to the risk of denaturation.- More commonly recommended for optimizing the subsequent SPAAC reaction.[1]

Experimental Protocol: Protein Labeling with this compound

This protocol describes a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Desalting columns for purification

Procedure:

  • Prepare the Protein Sample:

    • Dissolve the protein in an amine-free buffer at a concentration of 1-5 mg/mL.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Reaction:

    • Add a 10- to 40-fold molar excess of the dissolved this compound to the protein solution.

    • Incubate the reaction mixture. Choose one of the following conditions:

      • Room temperature for 2 hours.[1]

      • 4°C (on ice) overnight.[1]

  • Purification:

    • Remove the unreacted this compound using a desalting column or through dialysis.[1]

  • Subsequent SPAAC Reaction:

    • The purified DBCO-labeled protein is now ready for the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with an azide-containing molecule.

    • Incubate the DBCO-labeled protein with the azide-containing molecule at room temperature for 4-12 hours or at 4°C overnight.[1][6] For potentially higher efficiency, the reaction can be performed at 37°C.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_spaac SPAAC Reaction prep_protein Prepare Protein in Amine-Free Buffer reaction Incubate Protein + DBCO Ester (Room Temp or 4°C) prep_protein->reaction prep_dbco Prepare DBCO-PEG4-TFP Ester in Anhydrous DMSO prep_dbco->reaction purify Remove Excess DBCO Ester (Desalting Column) reaction->purify spaac Incubate DBCO-Protein + Azide Molecule purify->spaac final_product Final Bioconjugate spaac->final_product

Caption: Experimental workflow for bioconjugation using this compound.

troubleshooting_guide start Low or No Final Bioconjugate Yield check_labeling Was the initial DBCO labeling successful? start->check_labeling check_spaac Was the SPAAC reaction efficient? check_labeling->check_spaac Yes solution_hydrolysis Check for TFP Ester Hydrolysis: - Equilibrate vial to RT before opening - Use anhydrous solvent check_labeling->solution_hydrolysis No solution_buffer Verify Buffer Composition: - Ensure no primary amines (Tris, glycine) - pH 6-9 check_labeling->solution_buffer No solution_molar_ratio Optimize Molar Ratio: - Increase molar excess of DBCO ester check_labeling->solution_molar_ratio No solution_reaction_conditions Adjust Reaction Conditions: - Increase incubation time or temperature check_labeling->solution_reaction_conditions No solution_purification Ensure Proper Purification: - Efficiently remove unreacted DBCO ester check_spaac->solution_purification No solution_spaac_conditions Optimize SPAAC Conditions: - Adjust molar ratios - Increase temperature (e.g., 37°C) check_spaac->solution_spaac_conditions No

Caption: Troubleshooting decision tree for this compound reactions.

References

Validation & Comparative

A Head-to-Head Comparison: DBCO-PEG4-TFP Ester vs. DBCO-PEG4-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker can be critical to the success of an experiment. Among the array of options for amine-reactive crosslinkers, DBCO-PEG4-TFP (Dibenzocyclooctyne-Tetrafluorophenyl) ester and DBCO-PEG4-NHS (N-hydroxysuccinimidyl) ester are two prominent choices for introducing a DBCO moiety onto proteins, antibodies, and other biomolecules for subsequent copper-free click chemistry. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for your specific application.

At the heart of the decision between TFP and NHS esters lies the balance between reactivity and stability. Both are activated esters designed to react with primary amines (e.g., the side chain of lysine residues) to form a stable amide bond. However, their performance under common bioconjugation conditions, particularly concerning their susceptibility to hydrolysis, is a key differentiating factor.

Performance Comparison: Reactivity and Stability

The primary advantage of TFP esters over NHS esters is their enhanced stability in aqueous solutions, especially at neutral to moderately basic pH levels where amine labeling is most efficient.[1][2][3] NHS esters are known to be highly susceptible to hydrolysis, a competing reaction that reduces the efficiency of the desired bioconjugation.[1][4] This rapid hydrolysis can necessitate a larger excess of the NHS reagent and can lead to variability in conjugation efficiency.

A study comparing the hydrolysis of TFP and NHS ester-terminated self-assembled monolayers (SAMs) provides quantitative insight into their relative stabilities at different pH values.

pHActivating EsterRate Constant (k', s⁻¹)Half-Reaction Time (t½)
7.0TFP1.1 x 10⁻⁵17.5 hours
NHS2.1 x 10⁻⁵9.2 hours
8.0TFP3.8 x 10⁻⁵5.1 hours
NHS1.1 x 10⁻⁴1.7 hours
10.0TFP3.3 x 10⁻⁴35 minutes
NHS3.0 x 10⁻³3.9 minutes

Data adapted from a study on self-assembled monolayers, which demonstrates the relative stability of the ester linkages.[1]

As the data indicates, the TFP ester exhibits significantly greater stability, with a half-life nearly twice that of the NHS ester at pH 7.0 and almost ten times longer at pH 10.0.[1] This increased stability of the TFP ester allows for more controlled and reproducible conjugations, especially in reactions that require longer incubation times or are performed at a higher pH to facilitate amine reactivity.

While both esters react efficiently with primary amines, the higher stability of the TFP ester can lead to higher overall conjugation yields, as more of the reagent remains active throughout the course of the reaction.[5]

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for the conjugation of a protein with DBCO-PEG4-TFP ester and DBCO-PEG4-NHS ester. It is important to note that optimal conditions may vary depending on the specific biomolecule and experimental goals.

Protocol 1: Protein Labeling with this compound

This protocol is based on a generalized procedure for labeling proteins with amine-reactive TFP esters.[6]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted DBCO reagent and byproducts using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Protein Labeling with DBCO-PEG4-NHS Ester

This protocol is a generalized procedure for labeling proteins with amine-reactive NHS esters.[7][8][9]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • DBCO-PEG4-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer. For optimal reactivity, a pH of 8.0-8.5 is often recommended for NHS esters.

  • Reagent Preparation: Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. Due to its moisture sensitivity, the NHS ester vial should be allowed to come to room temperature before opening.[7][8]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved DBCO-PEG4-NHS ester to the protein solution.[8] A higher excess may be required compared to the TFP ester to compensate for hydrolysis.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7][8] Shorter incubation times are often used for NHS esters to minimize the impact of hydrolysis.

  • Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubating for 15 minutes.

  • Purification: Purify the DBCO-labeled protein using a desalting column or dialysis.

Visualizing the Process

To better understand the underlying chemistry and experimental flow, the following diagrams have been generated.

ReactionMechanism cluster_TFP This compound Reaction cluster_NHS DBCO-PEG4-NHS Ester Reaction DBCO_TFP This compound TFP_product DBCO-PEG4-Amide (Stable Conjugate) DBCO_TFP->TFP_product Reaction TFP_amine Primary Amine (e.g., Lysine) TFP_amine->TFP_product TFP_leaving_group Tetrafluorophenol TFP_product->TFP_leaving_group Byproduct DBCO_NHS DBCO-PEG4-NHS Ester NHS_product DBCO-PEG4-Amide (Stable Conjugate) DBCO_NHS->NHS_product Reaction NHS_amine Primary Amine (e.g., Lysine) NHS_amine->NHS_product NHS_leaving_group N-hydroxysuccinimide NHS_product->NHS_leaving_group Byproduct ExperimentalWorkflow start Start: Protein in Amine-Free Buffer prep_reagent Prepare 10 mM DBCO-ester in DMSO/DMF start->prep_reagent conjugation Add Molar Excess of DBCO-ester to Protein prep_reagent->conjugation incubation Incubate (Time and Temperature Dependent) conjugation->incubation quenching Quench Reaction with Tris Buffer incubation->quenching purification Purify Conjugate (Desalting/Dialysis) quenching->purification end End: Purified DBCO-labeled Protein purification->end

References

A Head-to-Head Battle of Amine-Reactive Crosslinkers: TFP vs. NHS Esters

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation and drug development, the precise and efficient labeling of proteins, peptides, and other biomolecules is paramount. N-hydroxysuccinimide (NHS) esters have long been the gold standard for modifying primary amines. However, the emergence of 2,3,5,6-tetrafluorophenyl (TFP) esters has presented researchers with a compelling alternative. This guide provides an objective, data-driven comparison of the reactivity and stability of TFP and NHS esters to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific applications.

Executive Summary

TFP esters exhibit significantly greater hydrolytic stability, particularly under neutral to basic pH conditions, compared to NHS esters.[1] This enhanced stability translates to a longer half-life in aqueous solutions, providing a wider time window for conjugation reactions and potentially leading to higher and more consistent labeling efficiencies. While NHS esters are highly reactive, their rapid hydrolysis can be a significant drawback, leading to lower conjugation yields. The choice between TFP and NHS esters will ultimately depend on the specific requirements of the experiment, including the pH of the reaction, the stability of the target molecule, and the desired degree of labeling.

Data Showdown: Reactivity and Stability Compared

The performance of TFP and NHS esters can be quantitatively assessed by examining their rates of hydrolysis (an undesirable side reaction) and aminolysis (the desired conjugation reaction).

Hydrolytic Stability: The Achilles' Heel of NHS Esters

Hydrolysis is the primary competing reaction that deactivates the ester, rendering it incapable of reacting with the target amine. The data below clearly demonstrates the superior stability of TFP esters against hydrolysis across a range of pH values.

pHTFP Ester Half-life (t½)NHS Ester Half-life (t½)
7.0~7.7 hours~4.6 hours
8.0~4.8 hours~53 minutes
10.0~6.5 hours~39 minutes
Data derived from a study on self-assembled monolayers (SAMs) on gold surfaces and may vary for solution-phase kinetics.[1]

As the pH increases, the rate of hydrolysis for NHS esters accelerates dramatically, with a half-life of less than an hour at pH 8.0. In stark contrast, TFP esters maintain remarkable stability, even at a highly basic pH of 10.0.[1]

Aminolysis Reactivity: A Closer Look at Conjugation Efficiency

While high stability is desirable, it must be balanced with sufficient reactivity towards the target amine. The following table presents pseudo-first-order rate constants (k') for the reaction of polymer brushes functionalized with either a TFP ester or an NHS ester with various amines. A higher k' value indicates a faster reaction rate.

AmineTFP Ester-based Polymer (k')NHS Ester-based Polymer (k')
1-aminomethylpyrene (Alkyl amine)2.46 x 10⁻¹ s⁻¹3.49 x 10⁻³ s⁻¹
1-aminopyrene (Aromatic amine)5.11 x 10⁻³ s⁻¹Not reported
Data from a study comparing the aminolysis kinetics of different active ester polymer brush platforms.

In this study, the TFP ester-based polymer demonstrated a significantly faster reaction rate with the alkyl amine compared to the NHS ester-based polymer.

Under the Hood: Experimental Methodologies

The following are representative protocols for determining the hydrolysis and aminolysis rates of activated esters.

Protocol for Determining Hydrolysis Rate

This protocol is based on monitoring the decrease in the activated ester concentration over time using UV-Vis spectrophotometry.

  • Preparation of Solutions:

    • Prepare buffer solutions at the desired pH values (e.g., pH 7.0, 8.0, 9.0).

    • Prepare a stock solution of the TFP or NHS ester in a water-miscible organic solvent (e.g., DMSO or DMF).

  • Kinetic Measurement:

    • Equilibrate the buffer solution to the desired temperature in a cuvette.

    • Initiate the reaction by adding a small aliquot of the ester stock solution to the buffer.

    • Immediately begin monitoring the absorbance of the solution at a wavelength where the activated ester absorbs and the hydrolysis product does not (or has a significantly different molar absorptivity). The release of NHS can be monitored at 260 nm.

    • Record the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis:

    • The pseudo-first-order rate constant (k') can be determined by plotting the natural logarithm of the absorbance versus time. The slope of this line will be equal to -k'.

    • The half-life (t½) of the ester can then be calculated using the equation: t½ = ln(2) / k'.

Protocol for Determining Aminolysis Rate

This protocol measures the rate of amide bond formation by monitoring the disappearance of the amine or the formation of the product.

  • Preparation of Solutions:

    • Prepare a buffer solution at the desired pH for the conjugation reaction.

    • Prepare stock solutions of the TFP or NHS ester and the amine of interest.

  • Reaction and Quenching:

    • Initiate the reaction by mixing the ester and amine solutions in the reaction buffer.

    • At various time points, withdraw an aliquot of the reaction mixture and quench the reaction. This can be done by adding a large excess of a primary amine (like Tris or glycine) to consume any remaining activated ester or by acidifying the solution.

  • Analysis:

    • Analyze the quenched samples using a suitable technique such as HPLC or LC-MS to quantify the amount of unreacted amine or the amount of amide product formed.

    • Plot the concentration of the reactant or product against time.

  • Data Analysis:

    • Determine the initial reaction rate from the slope of the concentration versus time plot.

    • Under pseudo-first-order conditions (where the amine is in large excess), the rate constant can be determined similarly to the hydrolysis rate measurement.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the key chemical structures and reaction pathways.

Caption: Chemical structures of TFP and NHS esters.

ActivatedEster Activated Ester (TFP or NHS) Amide Stable Amide Bond R-CO-NH-R' ActivatedEster->Amide + Amine Amine Primary Amine R'-NH₂ LeavingGroup Leaving Group (TFP-OH or NHS) Amide->LeavingGroup + Leaving Group

Caption: General reaction scheme for aminolysis.

ActivatedEster Activated Ester (TFP or NHS) CarboxylicAcid Inactive Carboxylic Acid R-COOH ActivatedEster->CarboxylicAcid + H₂O Water Water H₂O LeavingGroup Leaving Group (TFP-OH or NHS) CarboxylicAcid->LeavingGroup + Leaving Group

Caption: Competing hydrolysis side reaction.

cluster_nhs NHS Ester cluster_tfp TFP Ester start Choosing an Amine-Reactive Ester nhs_reactivity High Reactivity start->nhs_reactivity tfp_reactivity High Reactivity start->tfp_reactivity nhs_stability Low Hydrolytic Stability (especially at pH > 7) nhs_use Ideal for: - Rapid conjugations - pH-controlled reactions (pH 6.5-7.5) nhs_stability->nhs_use tfp_stability High Hydrolytic Stability (stable at basic pH) tfp_use Ideal for: - Reactions requiring longer incubation times - Conjugations at physiological to basic pH - Improved consistency tfp_stability->tfp_use

Caption: Decision guide for ester selection.

Conclusion: Making an Informed Choice

The selection of an amine-reactive crosslinker is a critical decision in the design of bioconjugation experiments. While NHS esters have a long history of use and are effective under specific conditions, the superior hydrolytic stability of TFP esters offers a significant advantage in many scenarios. The extended half-life of TFP esters in aqueous buffers, particularly at physiological and basic pH, provides greater flexibility in reaction setup, can lead to higher conjugation yields, and improves the reproducibility of results. For applications where reaction conditions are challenging or when maximizing conjugation efficiency is critical, TFP esters represent a robust and often superior alternative to traditional NHS esters.

References

Navigating the Landscape of Copper-Free Click Chemistry: A Guide to Alternatives for DBCO-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the realm of bioconjugation, copper-free click chemistry offers a powerful toolkit for selectively and efficiently labeling biomolecules. Dibenzocyclooctyne (DBCO) reagents, such as DBCO-PEG4-TFP ester, have become a staple for strain-promoted azide-alkyne cycloaddition (SPAAC). However, the expanding demands of modern research necessitate a nuanced understanding of the available alternatives, each with its own distinct advantages in terms of reaction kinetics, stability, and steric profile. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to inform your selection process.

The primary alternatives to DBCO-based SPAAC fall into two main categories: other cyclooctyne-based reagents and the exceptionally rapid inverse-electron-demand Diels-Alder (IEDDA) reaction, most commonly employing tetrazine and trans-cyclooctene (TCO) derivatives.

At a Glance: Performance Comparison of Key Copper-Free Click Chemistry Reagents

The choice of a bioorthogonal reaction pair is often a trade-off between reaction speed, stability of the reagents, and the steric hindrance they introduce. The following table summarizes key quantitative data for DBCO and its principal alternatives.

Reagent TypeReaction PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
DBCO (Dibenzocyclooctyne)Azide~0.1 - 1.0[1][2]Well-established, good balance of reactivity and stability.
BCN (Bicyclo[6.1.0]nonyne)Azide~0.07 - 0.2[3]Smaller and less hydrophobic than DBCO, potentially offering advantages in sterically hindered environments.[4] Can exhibit greater stability than DBCO in the presence of certain biological reducing agents like glutathione (GSH).
TCO (trans-Cyclooctene)Tetrazine~800 - 30,000[5]Exceptionally fast reaction kinetics, ideal for rapid labeling at low concentrations.[2][5]

Deep Dive into the Alternatives:

Bicyclo[6.1.0]nonyne (BCN): The Compact Contender

BCN is another strained cyclooctyne that participates in SPAAC reactions with azides. Its key distinguishing feature is its smaller size and reduced hydrophobicity compared to DBCO.[4] This can be advantageous when labeling sterically sensitive biomolecules or when aiming to minimize the perturbation of a biological system. While its reaction kinetics with azides are generally slower than those of DBCO, BCN has demonstrated superior stability in certain contexts. For instance, in the presence of the biological thiol glutathione (GSH), BCN exhibits greater stability than DBCO.

trans-Cyclooctene (TCO) and Tetrazine Ligation: The Speed Champions

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, most notably TCO, represents the fastest known bioorthogonal reaction.[5] With second-order rate constants several orders of magnitude higher than SPAAC reactions, this chemistry is ideal for applications requiring rapid labeling, particularly at low reactant concentrations.[2][5] The reaction is highly specific and proceeds rapidly in aqueous environments. Various derivatives of both tetrazines and TCO are commercially available, allowing for fine-tuning of reactivity and stability. For example, methyl-substituted tetrazines offer a good balance of high stability in aqueous media and rapid kinetics.[5]

Visualizing the Chemistries:

To better understand the molecular players and their interactions, the following diagrams illustrate the core structures and reaction pathways.

cluster_DBCO This compound cluster_TCO TCO-PEG4-TFP Ester cluster_BCN BCN-NHS Ester DBCO TCO BCN

Figure 1. Structures of common amine-reactive copper-free click chemistry reagents.

Biomolecule-NH2 Biomolecule-NH2 Biomolecule-DBCO Biomolecule-DBCO Biomolecule-NH2->Biomolecule-DBCO + this compound DBCO-PEG4-TFP DBCO-PEG4-TFP Labeled Biomolecule (SPAAC) Labeled Biomolecule (SPAAC) Biomolecule-DBCO->Labeled Biomolecule (SPAAC) + Azide-Probe Azide-Probe Azide-Probe Biomolecule-NH2 Biomolecule-NH2 Biomolecule-TCO Biomolecule-TCO Biomolecule-NH2->Biomolecule-TCO + TCO-PEG4-TFP Ester TCO-PEG4-TFP TCO-PEG4-TFP Labeled Biomolecule (IEDDA) Labeled Biomolecule (IEDDA) Biomolecule-TCO->Labeled Biomolecule (IEDDA) + Tetrazine-Probe Tetrazine-Probe Tetrazine-Probe

References

A Comparative Guide to the Mass Spectrometry Characterization of DBCO-PEG4-TFP Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DBCO-PEG4-TFP ester with its common alternatives for the conjugation of biomolecules, focusing on their characterization by mass spectrometry. The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate bifunctional linker for their specific applications and in accurately interpreting the resulting mass spectrometry data.

Introduction

Dibenzocyclooctyne-Polyethylene Glycol-Tetrafluorophenyl (DBCO-PEG4-TFP) ester is a popular amine-reactive bifunctional linker used in bioconjugation, particularly for applications requiring copper-free click chemistry. The TFP ester group reacts with primary amines on biomolecules, such as proteins and peptides, to introduce the DBCO moiety. This DBCO group can then specifically and efficiently react with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Accurate characterization of the resulting conjugates is crucial for ensuring the quality, efficacy, and safety of the final product in research and drug development. Mass spectrometry is a primary analytical technique for this purpose.

This guide will compare the properties and mass spectrometric characterization of conjugates formed using this compound with two common alternatives: DBCO-PEG4-NHS ester and Sulfo-DBCO-PEG4-TFP ester.

Comparison of Bifunctional Linkers

The choice of a bifunctional linker can significantly impact the efficiency of conjugation, the stability of the resulting conjugate, and the ease of characterization. Below is a comparison of key features of this compound and its alternatives.

FeatureThis compoundDBCO-PEG4-NHS EsterSulfo-DBCO-PEG4-TFP Ester
Reactive Group Tetrafluorophenyl (TFP) esterN-hydroxysuccinimide (NHS) esterTetrafluorophenyl (TFP) ester
Reactivity with Amines HighHighHigh
Hydrolytic Stability More stable than NHS esters, especially at pH > 7.5[1][2][3]Less stable, prone to hydrolysis, particularly at higher pH[1]More stable than NHS esters, similar to non-sulfonated TFP ester
Solubility Soluble in organic solvents (e.g., DMSO, DMF), less soluble in aqueous buffers[4]Similar to TFP esterHigh water solubility due to the sulfonate group[5][6][7][8][9]
Optimal Reaction pH 7.5 - 8.0[4]7.0 - 7.57.5 - 8.0
Byproducts TetrafluorophenolN-hydroxysuccinimideTetrafluorophenol

Mass Spectrometry Characterization

Mass spectrometry is an indispensable tool for confirming the successful conjugation of the DBCO-PEG4 linker to a biomolecule and for assessing the purity and homogeneity of the product. The primary techniques used are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry, often coupled with liquid chromatography (LC-MS).

Expected Mass Shift

Upon successful conjugation of a single this compound molecule to a primary amine (e.g., the N-terminus or the side chain of a lysine residue) on a peptide or protein, the mass of the biomolecule will increase by the mass of the DBCO-PEG4 moiety. The TFP group is a leaving group and is not part of the final conjugate.

Molecular Weight of this compound: ~700.7 g/mol [10]

Mass of DBCO-PEG4 moiety (added to the biomolecule):

  • Calculated as: (Molecular Weight of this compound) - (Molecular Weight of Tetrafluorophenol)

  • This results in a specific mass addition that can be precisely measured by mass spectrometry.

Representative Mass Spectrometry Data

MALDI-TOF Analysis: A MALDI-TOF spectrum of a protein before and after conjugation will show a clear shift in the molecular weight corresponding to the number of linker molecules attached. For example, a study on the conjugation of Protein A with DBCO-PEG5-NHS ester showed distinct peaks for the unconjugated protein and the protein with one, two, or more linkers attached, demonstrating the ability of MALDI-TOF to resolve different conjugation states.

ESI-MS Analysis: ESI-MS, particularly when coupled with liquid chromatography (LC-MS), can be used to separate and identify different conjugate species. Deconvolution of the resulting multi-charged ion series will provide the accurate molecular weight of the conjugate, confirming the mass addition of the DBCO-PEG4 moiety.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is used to confirm the site of conjugation and to further characterize the structure of the conjugate. In a typical collision-induced dissociation (CID) experiment, the PEG chain is known to fragment through the characteristic loss of ethylene glycol units (44 Da). The fragmentation pattern of the peptide backbone will also be observed, allowing for the identification of the specific amino acid residue where the linker is attached. The presence of the DBCO moiety may also lead to specific fragmentation patterns that can be used as a diagnostic signature. The fragmentation of deprotonated PEG molecules is dominated by intramolecular S(N)2 reactions involving the terminal oxide anion[11].

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the characterization of this compound conjugates.

Conjugation of this compound to a Peptide/Protein

Materials:

  • Peptide or protein with accessible primary amines

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.5-8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Dissolve the peptide or protein in the reaction buffer at a suitable concentration.

  • Add the desired molar excess of the this compound stock solution to the peptide/protein solution. The optimal molar ratio should be determined empirically.

  • Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.

  • Purify the conjugate using a desalting column or dialysis to remove unreacted linker and byproducts.

MALDI-TOF Mass Spectrometry Analysis

Materials:

  • Purified conjugate sample

  • MALDI matrix (e.g., sinapinic acid for proteins, α-cyano-4-hydroxycinnamic acid for peptides)

  • Matrix solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid)

  • MALDI target plate

Procedure:

  • Prepare a saturated solution of the MALDI matrix in the matrix solvent.

  • Mix the purified conjugate sample with the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Acquire the mass spectrum using a MALDI-TOF mass spectrometer in the appropriate mass range.

  • Analyze the spectrum to determine the molecular weights of the unconjugated and conjugated species.

LC-MS/MS Analysis

Materials:

  • Purified conjugate sample

  • Solvents for liquid chromatography (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • A suitable C18 column for reversed-phase chromatography

  • An ESI-tandem mass spectrometer

Procedure:

  • Inject the purified conjugate sample onto the LC system.

  • Separate the components using a gradient of increasing organic solvent.

  • Introduce the eluent into the ESI source of the mass spectrometer.

  • Acquire full scan mass spectra (MS1) to determine the m/z of the intact conjugate ions.

  • Select the precursor ions of interest for fragmentation (MS/MS) using an appropriate fragmentation method (e.g., CID).

  • Analyze the MS/MS spectra to identify characteristic fragment ions of the PEG linker and the peptide/protein backbone to confirm the conjugation site.

Signaling Pathways and Experimental Workflows

The use of this compound is a key step in workflows for creating antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics. The following diagrams illustrate the general experimental workflow.

experimental_workflow cluster_conjugation Bioconjugation cluster_characterization Mass Spectrometry Characterization Biomolecule Biomolecule Conjugation Conjugation Biomolecule->Conjugation DBCO-PEG4-TFP DBCO-PEG4-TFP DBCO-PEG4-TFP->Conjugation Purification Purification Conjugation->Purification DBCO-Biomolecule DBCO-Biomolecule Purification->DBCO-Biomolecule MALDI-TOF MALDI-TOF DBCO-Biomolecule->MALDI-TOF LC-MS LC-MS DBCO-Biomolecule->LC-MS Click_Reaction Click Chemistry (SPAAC) DBCO-Biomolecule->Click_Reaction Data_Analysis Data_Analysis MALDI-TOF->Data_Analysis LC-MS/MS LC-MS/MS LC-MS->LC-MS/MS LC-MS/MS->Data_Analysis Final_Conjugate Final_Conjugate Click_Reaction->Final_Conjugate Azide-Molecule Azide-Molecule Azide-Molecule->Click_Reaction

Caption: Experimental workflow for bioconjugation and mass spectrometry characterization.

Conclusion

The selection of a bifunctional linker is a critical step in the development of bioconjugates. This compound offers a balance of reactivity and stability, making it a suitable choice for many applications. For applications requiring high aqueous solubility, the sulfonated version, Sulfo-DBCO-PEG4-TFP ester, is a superior alternative. While NHS esters are also widely used, their lower hydrolytic stability can be a disadvantage in certain reaction conditions.

Thorough characterization of the resulting conjugates by mass spectrometry is essential. By utilizing the protocols and understanding the expected outcomes outlined in this guide, researchers can confidently produce and characterize well-defined bioconjugates for their research and development needs.

References

A Researcher's Guide to Quantifying DBCO-Labeled Proteins: UV-Vis Spectroscopy vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

The precise quantification of dibenzocyclooctyne (DBCO) molecules conjugated to proteins is a critical step in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other protein-based tools. This guide provides a detailed comparison of the widely used UV-Vis spectroscopy method with other common analytical techniques, offering researchers the data and protocols needed to select the most appropriate method for their application.

UV-Vis Spectroscopy: The Go-To Method

UV-Vis spectroscopy is a rapid and accessible method for determining the Degree of Labeling (DOL)—the average number of DBCO molecules per protein. This technique leverages the unique absorbance signature of the DBCO group, which has an absorbance maximum around 309 nm.[1][2] By measuring the absorbance of the conjugate at both 280 nm (for the protein) and 309 nm (for DBCO), the DOL can be calculated using the Beer-Lambert law.

Key Parameters for DBCO Quantification:

  • DBCO Molar Extinction Coefficient (ε_DBCO_): Approximately 12,000 M⁻¹cm⁻¹ at 309 nm.[2][3][4]

  • Protein Molar Extinction Coefficient (ε_prot_): This is specific to the protein. For a typical IgG, it is approximately 203,000 M⁻¹cm⁻¹ or 204,000 M⁻¹cm⁻¹ at 280 nm.[1][3]

A correction factor is necessary to account for the DBCO group's contribution to absorbance at 280 nm.[1][5]

Comparative Analysis of Quantification Methods

While UV-Vis spectroscopy is convenient, other methods offer distinct advantages in terms of sensitivity, precision, and the level of detail they provide. The choice of method depends on the specific requirements of the experiment, available equipment, and the nature of the protein conjugate.

Method Principle Key Advantages Key Limitations Typical Throughput Destructive?
UV-Vis Spectroscopy Measures absorbance of DBCO (~309 nm) and protein (~280 nm) to calculate a molar ratio.Rapid, non-destructive, accessible equipment (spectrophotometer).[1]Lower sensitivity, potential for interference from other absorbing species, relies on accurate extinction coefficients.HighNo
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the intact conjugate to determine the distribution of species with different numbers of labels.High precision and accuracy, provides distribution of labeled species, not just an average. Can identify site-specificity.Requires expensive instrumentation, more complex sample preparation, can be lower throughput.[6][7]Low to MediumYes
HABA Assay (for Biotin-DBCO) A colorimetric displacement assay where biotin displaces HABA from an avidin complex, causing a measurable decrease in absorbance at 500 nm.[8][9]High sensitivity, suitable for plate-reader formats, good for biotinylated molecules.[8][10]Indirect method (requires biotin tag), susceptible to interference from free biotin.[8]HighNo
Reverse-Phase HPLC (RP-HPLC) Separates protein conjugates based on hydrophobicity. The addition of hydrophobic DBCO labels results in a retention time shift that can be correlated with the DOL.Can separate different labeled species, provides purity information.Can be destructive depending on conditions, requires method development.MediumYes

Detailed Experimental Protocols

Protocol 1: Quantification by UV-Vis Spectroscopy

This protocol outlines the steps to determine the Degree of Labeling (DOL) for a DBCO-conjugated protein.

Materials:

  • Purified DBCO-protein conjugate

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • UV-compatible cuvettes or a NanoDrop spectrophotometer

Procedure:

  • Sample Preparation: Ensure the DBCO-protein conjugate is purified from any excess, unreacted DBCO reagent using methods like dialysis or size-exclusion chromatography.[1]

  • Spectrometer Setup: Blank the spectrophotometer with the buffer used to dissolve the conjugate.

  • Absorbance Measurement:

    • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).[1][11]

    • If the sample is concentrated, dilute it with a known factor to ensure the absorbance readings are within the linear range of the instrument.

  • Calculations:

    • Step 1: Calculate the molar concentration of the protein. A correction factor is needed to subtract the contribution of DBCO absorbance at 280 nm. The correction factor (CF) for DBCO is approximately 0.90 to 1.089.[1][5] Protein Concentration (M) = [A₂₈₀ - (A₃₀₉ × CF)] / ε_prot_

    • Step 2: Calculate the molar concentration of DBCO. DBCO Concentration (M) = A₃₀₉ / ε_DBCO_

    • Step 3: Calculate the Degree of Labeling (DOL). DOL = [DBCO Concentration (M)] / [Protein Concentration (M)][3]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for quantifying DBCO-protein conjugates using UV-Vis spectroscopy.

G Workflow for DBCO Labeling Quantification via UV-Vis cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis p1 Protein Labeling with DBCO Reagent p2 Purification (e.g., Desalting Column) to Remove Excess DBCO p1->p2 m1 Blank Spectrophotometer with Buffer p2->m1 m2 Measure Absorbance at 280 nm (A_280) and 309 nm (A_309) m1->m2 a1 Calculate Protein Concentration (Corrected for DBCO) m2->a1 a2 Calculate DBCO Concentration a1->a2 a3 Calculate Degree of Labeling (DOL = [DBCO]/[Protein]) a2->a3 end_node Result: Average DOL a3->end_node

Caption: UV-Vis quantification workflow.

References

A Researcher's Guide to HPLC Analysis of DBCO-PEG4-TFP Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and bioconjugation, the precise analysis of reaction products is paramount. This guide provides a comparative overview of the High-Performance Liquid Chromatography (HPLC) analysis of reactions involving DBCO-PEG4-TFP (Dibenzocyclooctyne-Polyethylene Glycol-Tetrafluorophenyl) ester, a key reagent in copper-free click chemistry. We will delve into experimental protocols, present comparative data, and visualize the underlying processes to facilitate a deeper understanding and practical application in your research.

Performance Comparison: DBCO-PEG4-TFP Ester vs. Alternatives

The choice of an active ester can significantly impact the efficiency and outcome of a bioconjugation reaction. The this compound is often compared to its N-hydroxysuccinimide (NHS) ester counterpart. While both react with primary amines to form stable amide bonds, their performance characteristics can differ, particularly in terms of stability and reactivity. TFP esters are generally considered more resistant to hydrolysis in aqueous media compared to NHS esters, which can lead to more efficient and reproducible labeling of biomolecules.[1]

FeatureThis compoundDBCO-PEG4-NHS EsterJustification
Reactivity with Primary Amines HighHighBoth TFP and NHS esters are effective acylating agents for primary amines.
Hydrolytic Stability in Aqueous Buffers HigherLowerTFP esters generally exhibit greater stability against hydrolysis, leading to less reagent loss and potentially higher conjugation yields.[1]
Optimal Reaction pH 6-97-9Both perform well at neutral to slightly basic pH.[2]
Byproducts of Reaction 2,3,5,6-TetrafluorophenolN-hydroxysuccinimideThese byproducts are typically removed during purification steps.
Typical HPLC Purity of Commercial Reagent >95%>95%High purity is standard for these reagents to ensure reliable conjugation.[3]

Visualizing the Reaction and Workflow

To better understand the processes involved, the following diagrams illustrate the chemical reaction and the analytical workflow.

cluster_reactants Reactants cluster_products Products DBCO_PEG4_TFP This compound Conjugate DBCO-PEG4-Amide Conjugate DBCO_PEG4_TFP->Conjugate Reaction with primary amine TFP 2,3,5,6-Tetrafluorophenol DBCO_PEG4_TFP->TFP Release of leaving group Amine Amine-containing Molecule (R-NH2) Amine->Conjugate

Figure 1: Reaction of this compound with a Primary Amine.

A Prepare Reaction Mixture (DBCO-PEG4-TFP + Amine) B Incubate at Room Temperature (e.g., 2 hours) A->B C Quench Reaction (Optional) B->C D Prepare Sample for HPLC (Dilution in Mobile Phase) C->D E Inject Sample onto Reverse-Phase HPLC D->E F Analyze Chromatogram (Identify Peaks and Quantify) E->F

Figure 2: Experimental Workflow for HPLC Analysis.

Experimental Protocol: HPLC Analysis of a this compound Reaction

This protocol provides a general method for monitoring the reaction between this compound and an amine-containing molecule using reverse-phase HPLC.

1. Apparatus and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound

  • Amine-containing molecule of interest

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF for dissolving the this compound

2. Sample Preparation and Reaction:

  • Prepare a stock solution of the this compound (e.g., 10 mM) in anhydrous DMSO or DMF.[2]

  • Dissolve the amine-containing molecule in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL for a protein).[2]

  • Add the desired molar excess of the this compound stock solution to the amine-containing molecule solution.

  • Incubate the reaction mixture at room temperature for a set time (e.g., 2 hours) or overnight on ice.[2]

  • At various time points, take aliquots of the reaction mixture for HPLC analysis.

  • Dilute the aliquots with Mobile Phase A to a suitable concentration for HPLC injection.

3. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Flow Rate: 1.0 mL/min

  • UV Detection: 254 nm and 309 nm (DBCO absorbance)[4]

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B (linear gradient)

    • 35-40 min: 5% B (re-equilibration)

4. Data Analysis:

  • Peak Identification:

    • Inject standards of the starting materials (this compound and the amine-containing molecule) to determine their retention times.

    • The product peak should have a different retention time. Due to the addition of the hydrophobic DBCO group, the conjugate will typically be more retained and have a longer retention time than the original amine-containing molecule.

    • A peak corresponding to the hydrolyzed DBCO-PEG4-acid may also be observed.

  • Quantification:

    • The reaction progress can be monitored by observing the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.

    • The percentage of conversion can be calculated from the peak areas.

This guide provides a foundational understanding for researchers working with this compound. For specific applications, optimization of the reaction and HPLC conditions may be necessary to achieve the best results.

References

TFP Esters vs. Other Amine-Reactive Chemistries: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a fundamental technique. The choice of reactive chemistry is paramount to the success of these conjugations, directly impacting the efficiency, stability, and reproducibility of the resulting conjugates. Among the various functional groups available for targeting primary amines, such as those on lysine residues and the N-terminus of proteins, 2,3,5,6-tetrafluorophenyl (TFP) esters have emerged as a superior alternative to more traditional amine-reactive groups. This guide provides an objective comparison of TFP esters with other common amine-reactive chemistries, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific needs.

Executive Summary

TFP esters offer a significant advantage over other amine-reactive groups, most notably N-hydroxysuccinimide (NHS) esters, due to their enhanced stability in aqueous solutions, particularly at the basic pH conditions typically required for efficient amine acylation. This increased hydrolytic stability translates to more efficient and reproducible conjugation reactions, as the TFP ester remains reactive for longer periods, allowing for greater yields of the desired bioconjugate with less reagent. While NHS esters are widely used, their rapid hydrolysis can lead to inconsistent results and the need for larger excesses of the labeling reagent. Other amine-reactive groups, such as sulfo-NHS esters and isothiocyanates, offer specific advantages like increased water solubility or a different linkage chemistry, but TFP esters often provide the best overall balance of reactivity, stability, and efficiency for a broad range of bioconjugation applications.

Comparison of Amine-Reactive Groups

The selection of an appropriate amine-reactive group depends on several factors, including the desired reaction kinetics, the stability of the resulting bond, the solubility of the reagent, and the specific application. Here, we compare TFP esters to NHS esters, sulfo-NHS esters, and isothiocyanates.

Reaction with Primary Amines

The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the ester, leading to the formation of a stable amide bond.

G Protein Labeling Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Post-Reaction A Dissolve Protein in Amine-Free Buffer C Add TFP Ester to Protein Solution A->C B Dissolve TFP Ester in DMSO/DMF B->C D Incubate (1-2h RT or O/N 4°C) C->D E Quench Reaction (Optional) D->E F Purify Conjugate (e.g., SEC) E->F G Characterize Conjugate (e.g., DOL) F->G G ADC Synthesis using TFP Ester cluster_0 Components cluster_1 Conjugation cluster_2 Product Ab Antibody (with Lysine residues) Reaction Amine-TFP Ester Reaction (Controlled pH and Stoichiometry) Ab->Reaction Linker Linker-TFP Ester Linker->Reaction Drug Cytotoxic Drug Drug->Linker ADC Antibody-Drug Conjugate (Homogeneous DAR) Reaction->ADC

Assessing the Biological Activity of Proteins After DBCO-PEG4-TFP Ester Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the impact of conjugation on protein bioactivity is paramount. This guide provides an objective comparison of protein performance after conjugation with DBCO-PEG4-TFP ester, supported by experimental data and detailed protocols.

The use of Dibenzocyclooctyne-PEG4-Tetrafluorophenyl (DBCO-PEG4-TFP) ester has become a cornerstone in bioconjugation, particularly for the creation of antibody-drug conjugates (ADCs) and other targeted protein therapeutics. Its popularity stems from the ability to link a DBCO moiety to primary amines on a protein, which can then undergo a highly specific and bioorthogonal "click" reaction with an azide-tagged molecule.[1] This copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) is advantageous as it minimizes off-target reactions within complex biological systems.[1]

However, the addition of any chemical moiety to a protein carries the risk of altering its structure and, consequently, its biological function. This guide explores the assessment of protein bioactivity post-conjugation and compares this method to other common bioconjugation techniques.

Comparison of Conjugation Chemistries

The choice of linker chemistry can significantly influence the final conjugate's properties, including its stability, pharmacokinetics, and, crucially, its biological activity.

FeatureThis compound (Click Chemistry)NHS EsterMaleimide
Target Residue Primary amines (e.g., Lysine, N-terminus)Primary amines (e.g., Lysine, N-terminus)Thiols (e.g., Cysteine)
Reaction pH 6.0 - 9.0[1][2]7.2 - 8.5[]6.5 - 7.5
Selectivity High for primary amines[1]High for primary amines[]High for thiols
Bioorthogonality Excellent; DBCO and azides are not naturally present in biological systems.[4]Lower; primary amines are abundant.Moderate; free thiols are less common than amines.
Potential Impact on Bioactivity Generally considered to have a lower impact due to the specificity of the subsequent click reaction. However, modification of lysines in or near the active/binding site can still affect function.Can lead to a loss of activity if lysines crucial for protein function are modified. The reaction is less specific to a particular site.[]Site-specific conjugation is possible if a free cysteine is engineered at a desired location, potentially preserving bioactivity.
In Vivo Stability The resulting triazole linkage is highly stable.[4]The amide bond formed is stable under physiological conditions.[]The thioether bond is generally stable, but can undergo retro-Michael addition, especially in the presence of other thiols.
Hydrophobicity The DBCO group can be hydrophobic, which in some cases may lead to protein aggregation[5] or affect pharmacokinetics.[6]Generally less hydrophobic than DBCO.Can introduce some hydrophobicity.

Assessing Bioactivity Post-Conjugation: A Case Study with Trastuzumab (Herceptin)

Trastuzumab, a monoclonal antibody targeting the HER2 receptor, is a prime example of a protein where maintaining biological activity after conjugation is critical for its therapeutic effect.[7][8] Its mechanisms of action include blocking downstream signaling pathways to inhibit cell proliferation and flagging tumor cells for destruction by the immune system (antibody-dependent cellular cytotoxicity, or ADCC).[7][8]

Here, we outline a general workflow for conjugating Trastuzumab with this compound and subsequently assessing its bioactivity.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis cluster_bioactivity Bioactivity Assays a Trastuzumab in amine-free buffer c Incubate Trastuzumab with This compound a->c b This compound in DMSO b->c d Quench reaction c->d e Remove excess reagent (e.g., spin desalting column) d->e f Characterize conjugate (e.g., UV-Vis, Mass Spec) e->f g Assess Bioactivity f->g h HER2 Binding Assay (e.g., ELISA, SPR) g->h Binding i Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) g->i Function j ADCC Assay g->j Effector Function

Caption: Experimental workflow for DBCO conjugation and bioactivity assessment.

Experimental Protocols

1. Conjugation of Trastuzumab with this compound

  • Materials:

    • Trastuzumab

    • This compound

    • Anhydrous Dimethyl Sulfoxide (DMSO)[9]

    • Amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.4)[1]

    • Quenching buffer (e.g., Tris buffer)[2]

    • Spin desalting columns[9]

  • Procedure:

    • Prepare Trastuzumab at a concentration of 1-5 mg/mL in an amine-free buffer.[1]

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.[2]

    • Add a 10- to 40-fold molar excess of the this compound solution to the Trastuzumab solution.[9] The optimal ratio should be determined empirically.[1]

    • Incubate the reaction for 1-2 hours at room temperature or overnight on ice.[1][2]

    • Quench the reaction by adding a quenching buffer to stop the conjugation.[2]

    • Remove unreacted this compound using a spin desalting column.[9]

    • Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and 309 nm (for the DBCO group).[1]

2. Bioactivity Assessment

  • HER2 Binding Affinity Assay (Surface Plasmon Resonance - SPR):

    • Immobilize recombinant human HER2 protein on an SPR sensor chip.

    • Flow different concentrations of both unconjugated and DBCO-conjugated Trastuzumab over the chip.

    • Measure the association and dissociation rates to determine the equilibrium dissociation constant (Kd). A significant increase in Kd for the conjugated antibody would indicate reduced binding affinity.

  • Cell Proliferation Assay (MTT Assay):

    • Seed HER2-overexpressing cancer cells (e.g., SK-BR-3) in 96-well plates.

    • Treat the cells with serial dilutions of unconjugated and DBCO-conjugated Trastuzumab.

    • After a set incubation period (e.g., 72 hours), add MTT reagent and incubate.

    • Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

    • Calculate the IC50 (half-maximal inhibitory concentration) for both antibodies. A significant increase in IC50 for the conjugated antibody indicates a reduction in its ability to inhibit cell proliferation.

Trastuzumab Signaling Pathway

The binding of Trastuzumab to the HER2 receptor inhibits downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[10][11][12]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activates MAPK MAPK HER2->MAPK Activates Trastuzumab Trastuzumab Trastuzumab->HER2 Binds & Blocks Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes MAPK->Proliferation Promotes

Caption: Simplified Trastuzumab signaling pathway.

Conclusion

The conjugation of proteins with this compound is a powerful tool in the development of targeted therapeutics. While the bioorthogonal nature of the subsequent click chemistry reaction is a significant advantage, it is crucial to empirically verify that the initial amine labeling step does not compromise the protein's biological activity. A thorough assessment, including binding affinity and functional cell-based assays, is essential to ensure the therapeutic potential of the final bioconjugate. The choice of conjugation chemistry should always be guided by the specific protein, the desired application, and a careful evaluation of its impact on function.

References

A Comparative Analysis of PEG Spacer Lengths in DBCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of dibenzocyclooctyne (DBCO) linkers in copper-free click chemistry, specifically strain-promoted alkyne-azide cycloaddition (SPAAC), has become a cornerstone of bioconjugation techniques for targeted drug delivery, imaging, and diagnostics. The incorporation of a polyethylene glycol (PEG) spacer within the DBCO linker is critical for enhancing solubility, reducing steric hindrance, and improving the pharmacokinetic profile of the resulting conjugate. This guide provides a comparative analysis of different PEG spacer lengths in DBCO linkers, supported by experimental data, to aid researchers in selecting the optimal linker for their specific application.

Impact of PEG Spacer Length on Performance

The length of the PEG spacer in a DBCO linker significantly influences several key performance parameters, including reaction kinetics, solubility, and in vitro/in vivo efficacy. Longer PEG chains generally lead to increased hydrophilicity and can provide a greater "stealth" effect, reducing non-specific protein binding and clearance by the immune system. However, the optimal PEG length is often application-dependent, representing a balance between improved physicochemical properties and potential steric hindrance that could affect binding affinity or reaction kinetics.

Data Presentation

The following tables summarize the quantitative data gathered from various studies on the impact of PEG spacer length on the performance of DBCO linkers.

Table 1: Reaction Kinetics of DBCO-PEG-Azide Cycloaddition

DBCO LinkerReactantSecond-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)Experimental ConditionsReference
DBCO-PEG4-acidAzide-PEG4-acid2.1 ± 0.237°C in PBS, pH 7.4[1]

Note: Direct comparative studies on the reaction kinetics of a series of DBCO linkers with varying PEG lengths are limited. The provided data point serves as a reference for the SPAAC reaction rate.

Table 2: Aqueous Solubility of DBCO-PEG Linkers

DBCO LinkerSolubility in Aqueous BufferReference
DBCO-PEG4-NHS EsterUp to 1.5 mM[2]
Sulfo DBCO-PEG4-MaleimideWater-soluble[3]

General Trend: The hydrophilicity and aqueous solubility of DBCO linkers increase with the length of the PEG spacer.[4][5]

Table 3: In Vitro & In Vivo Performance of Nanocarriers with Different PEG-DBCO Linkers

PEG Spacer Length (in Nanocarrier)Key FindingsModel SystemReference
0.65 kDaHigher uptake in DC2.4 cell line.Dendritic Cell Targeting[6]
2 kDaReduced cell internalization compared to 0.65 kDa.Macrophage and Dendritic Cell Uptake[6]
5 kDaRequired for specific accumulation in primary BMDCs and splenocytic cDC1s; Reduced cell internalization by macrophages.Dendritic Cell Targeting and Macrophage Uptake[6]
2 kDa vs. 5 kDa vs. 10 kDaLonger PEG linkers (up to 10 kDa) showed increased tumor accumulation in vivo.Folate-Targeted Liposomes[5]
PEG2 vs. PEG3 vs. PEG4 vs. PEG6Minor influence on biodistribution, but PEG3 showed lower liver uptake. IC50 values increased with spacer length.68Ga-Labeled Bombesin Antagonists[7]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with DBCO-PEG-NHS Ester

This protocol describes the covalent attachment of a DBCO-PEG linker to a protein via its primary amines (e.g., lysine residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG-NHS Ester (e.g., DBCO-PEG4-NHS Ester)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-5 mg/mL.

  • Prepare DBCO-PEG-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO-PEG-NHS ester using a desalting column.

  • Characterization: The degree of labeling can be determined by UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "click" reaction between a DBCO-labeled protein and an azide-containing molecule.

Materials:

  • DBCO-labeled protein

  • Azide-containing molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: Dissolve the DBCO-labeled protein and the azide-containing molecule in the reaction buffer.

  • Reaction: Mix the two reactants. A 1.5 to 3-fold molar excess of one reactant over the other is often used to ensure complete conjugation of the limiting reagent.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times can vary depending on the specific reactants and their concentrations.

  • Purification: If necessary, purify the resulting conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted components.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Protein Activation cluster_step2 Step 2: SPAAC Reaction cluster_step3 Step 3: Purification Protein Protein (with primary amines) Activated_Protein DBCO-Labeled Protein Protein->Activated_Protein NHS Ester Reaction DBCO_Linker DBCO-PEG-NHS Ester DBCO_Linker->Activated_Protein Activated_Protein2 DBCO-Labeled Protein Azide_Molecule Azide-Containing Molecule Conjugate Final Conjugate Azide_Molecule->Conjugate Conjugate2 Final Conjugate Activated_Protein2->Conjugate Click Chemistry Purification Purification (e.g., SEC) Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate Conjugate2->Purification

Caption: Experimental workflow for bioconjugation using a DBCO-PEG-NHS linker.

signaling_pathway cluster_cell Target Cell Receptor Target Receptor Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Drug_Release Drug Release Endosome->Drug_Release Target Intracellular Target (e.g., DNA, Kinase) Drug_Release->Target Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect ADC Antibody-Drug Conjugate (with DBCO-PEG Linker) ADC->Receptor Binding

Caption: Signaling pathway of a targeted drug delivery system using an antibody-drug conjugate.

References

A Comparative Guide to Site-Specific Antibody Labeling: Validating DBCO-PEG4-TFP Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving precise and stable conjugation of molecules to antibodies is paramount. This guide provides an objective comparison of site-specific antibody labeling using DBCO-PEG4-TFP ester against other common methodologies, supported by experimental data and detailed protocols.

The development of antibody-drug conjugates (ADCs) and other targeted therapeutics hinges on the ability to create homogeneous and stable bioconjugates. Traditional labeling methods that target abundant amino acid residues like lysine often result in heterogeneous mixtures with unpredictable drug-to-antibody ratios (DARs) and potential loss of antibody function. Site-specific labeling technologies have emerged to overcome these challenges, offering greater control over conjugate stoichiometry and preserving the antibody's antigen-binding affinity.

This compound is a popular reagent for site-specific labeling. It is a heterobifunctional crosslinker containing a tetrafluorophenyl (TFP) ester that reacts with primary amines and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry. This allows for a two-step labeling process where the DBCO handle is first introduced onto the antibody, followed by the attachment of an azide-modified payload.

Performance Comparison of Site-Specific Labeling Methods

The choice of a labeling strategy can significantly impact the performance of the final antibody conjugate. Here, we compare key performance parameters of site-specific labeling using this compound with other common techniques.

FeatureThis compound (Click Chemistry)Thiol-Maleimide Conjugation (Site-Specific)Enzymatic Conjugation (e.g., Glycoengineering)
Specificity High, when combined with site-specific amine introduction (e.g., engineered lysine or enzymatic modification).High, targets engineered cysteines or reduced native disulfides.Very High, targets specific glycan sites or enzyme recognition sequences.
Homogeneity (DAR) High, can achieve a well-defined DAR.High, can achieve a well-defined DAR.Very High, typically results in a highly uniform DAR.
Reaction Conditions Mild, physiological pH.Mild, requires a reducing agent for disulfide bonds.Mild, requires specific enzyme and substrate.
Stability of Linkage High, triazole linkage is very stable.Moderate, thiosuccinimide linkage can be susceptible to retro-Michael addition, leading to drug deconjugation[1][2].High, the resulting linkage is generally stable.
Versatility High, compatible with a wide range of azide-modified payloads.Moderate, requires thiol-reactive payloads.Moderate, depends on the specific enzyme and its substrate tolerance.
Impact on Antibody Minimal, when directed to a non-critical site.Can impact antibody stability and increase aggregation propensity[1].Minimal, as it targets sites away from the antigen-binding region.
In Vivo Performance Favorable pharmacokinetics and biodistribution reported[3].Can be less stable in plasma compared to other linkages[3].Generally shows good in vivo stability and efficacy.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental results. Below are protocols for key experiments related to site-specific labeling with this compound.

Protocol 1: Site-Specific Antibody Labeling with this compound

This protocol describes the two-step process of first introducing a DBCO group onto an antibody via an engineered lysine or an enzymatically installed amine handle, followed by conjugation to an azide-modified payload.

Materials:

  • Antibody with a site-specific primary amine

  • This compound (e.g., from Thermo Fisher Scientific)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5, amine-free

  • Azide-modified payload (e.g., drug, fluorophore)

  • Zeba™ Spin Desalting Columns (or similar) for purification

Procedure:

  • Antibody Preparation:

    • Prepare the antibody at a concentration of 1-5 mg/mL in amine-free PBS.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Antibody-DBCO Conjugation:

    • Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of DBCO-labeled Antibody:

    • Remove excess, unreacted this compound using a desalting column equilibrated with PBS.

  • Click Reaction with Azide-Payload:

    • Add the azide-modified payload to the purified DBCO-labeled antibody. A 3- to 5-fold molar excess of the payload is recommended.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Final Purification:

    • Purify the final antibody conjugate using a desalting column or size-exclusion chromatography to remove the excess payload.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

    • Assess the purity and aggregation of the conjugate by size-exclusion chromatography (SEC).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

Procedure:

  • Measure the absorbance of the purified antibody conjugate at 280 nm (for the antibody) and the wavelength corresponding to the maximum absorbance of the payload (e.g., drug or fluorophore).

  • Calculate the concentration of the antibody using the Beer-Lambert law, correcting for the absorbance of the payload at 280 nm if necessary.

  • Calculate the concentration of the payload using its known molar extinction coefficient.

  • The DAR is the molar ratio of the payload to the antibody.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological and chemical processes. Below are Graphviz diagrams illustrating the experimental workflow for site-specific labeling and the underlying chemical reaction.

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_dbco_conjugation DBCO Conjugation cluster_purification1 Purification cluster_click_reaction Click Reaction cluster_purification2 Final Purification & Analysis Antibody Antibody with Site-Specific Amine Reaction1 Incubate 1-2h RT or overnight 4°C Antibody->Reaction1 DBCO_Ester This compound in DMSO DBCO_Ester->Reaction1 DBCO_Antibody DBCO-labeled Antibody Reaction1->DBCO_Antibody Purify1 Remove Excess DBCO (Desalting Column) DBCO_Antibody->Purify1 Reaction2 Incubate 4-12h RT or overnight 4°C Purify1->Reaction2 Azide_Payload Azide-modified Payload Azide_Payload->Reaction2 Final_Conjugate Final Antibody Conjugate Reaction2->Final_Conjugate Purify2 Remove Excess Payload (SEC or Desalting) Final_Conjugate->Purify2 Analysis Characterization (DAR, Purity) Purify2->Analysis

Caption: Experimental workflow for site-specific antibody labeling with this compound.

chemical_reaction cluster_step1 Step 1: DBCO Installation cluster_step2 Step 2: Click Chemistry Antibody_NH2 Antibody-NH₂ DBCO_Antibody Antibody-NH-CO-PEG4-DBCO Antibody_NH2->DBCO_Antibody + DBCO_TFP DBCO-PEG4-TFP DBCO_TFP->DBCO_Antibody TFP_leaving TFP DBCO_Antibody->TFP_leaving + DBCO_Ab_input Antibody-NH-CO-PEG4-DBCO Final_Conjugate Antibody-Conjugate (Stable Triazole Linkage) DBCO_Ab_input->Final_Conjugate + Azide_Payload N₃-Payload Azide_Payload->Final_Conjugate

Caption: Chemical pathway of this compound conjugation.

Conclusion

Site-specific labeling with this compound offers a robust and versatile method for producing homogeneous and stable antibody conjugates. The copper-free click chemistry approach provides high efficiency and biocompatibility. While other site-specific methods, such as enzymatic conjugation, may offer even greater homogeneity, the this compound strategy presents a compelling balance of specificity, versatility, and ease of use. For researchers aiming to develop next-generation antibody-based therapeutics and diagnostics, a thorough understanding and validation of these advanced conjugation techniques are essential.

References

Safety Operating Guide

Proper Disposal of DBCO-PEG4-TFP Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of DBCO-PEG4-TFP ester, a heterobifunctional crosslinker commonly used in bioconjugation and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Key Chemical Data

For quick reference, the table below summarizes the key identifiers and storage conditions for this compound.

PropertyValue
Chemical Name Dibenzoazacyclooctyne-tetra(ethylene glycol)-propionyl 2,3,5,6-tetrafluorophenol ester
Synonyms This compound
CAS Number 2247993-79-7[1]
Molecular Formula C37H38F4N2O8[1]
Form Solid or viscous liquid
Storage Conditions Store at -20°C, protected from moisture and light.[1][2][3]

Immediate Safety and Handling Protocols

Before handling or disposing of this compound, it is imperative to be familiar with its properties and to use appropriate personal protective equipment (PPE). While it may not be classified as a hazardous substance under all regulations, its toxicological properties have not been thoroughly investigated, warranting a cautious approach.[4]

Personal Protective Equipment (PPE)
  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing.

Handling Precautions
  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5][6]

  • This compound is moisture-sensitive.[7] Vials should be allowed to equilibrate to room temperature before opening to prevent condensation.[7][8]

  • Avoid creating dust if handling the solid form.

  • Solutions are typically prepared in anhydrous solvents like DMSO or DMF.[7] Handle these solvents with appropriate care.

Step-by-Step Disposal Procedures

The proper disposal route for this compound and its associated waste depends on its form (pure substance, solution, or contaminated material) and the specific regulations of your institution and locality.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_labware Contaminated Labware Disposal cluster_final Final Disposal A Identify Waste Type (Unused solid, solution, contaminated labware) B Consult Institutional Safety Office & SDS A->B Verify Regulations C Segregate Waste Streams B->C Categorize D Place unused solid this compound in original or labeled container. C->D Solid F Collect solutions (e.g., in DMSO/DMF) in a dedicated, sealed waste container. C->F Liquid H Collect disposable labware (pipette tips, tubes) in a sealed, labeled bag or container. C->H Labware E Label as 'Halogenated Organic Waste' D->E J Arrange for pickup by Environmental Health & Safety (EHS) E->J Consolidate G Label as 'Halogenated Organic Waste' F->G G->J Consolidate I Label as 'Solid Chemical Waste' H->I I->J Consolidate

Disposal workflow for this compound.
Protocol 1: Disposal of Unused or Expired Solid this compound

  • Container: Keep the compound in its original vial or a clearly labeled, sealed container.

  • Labeling: The container must be labeled as hazardous waste in accordance with your institution's guidelines. At a minimum, the label should include:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound"

    • The primary hazard: "Irritant" (as a precaution) and "Halogenated Organic"

  • Segregation: Store this waste container separately from incompatible chemicals.

  • Disposal: Transfer the container to your institution's designated hazardous waste accumulation area for pickup by the Environmental Health & Safety (EHS) department.

Protocol 2: Disposal of this compound Solutions (e.g., in DMSO or DMF)
  • Waste Collection: Collect all solutions containing this compound in a designated, leak-proof, and sealable waste container.

    • Note: Since the compound contains fluorine, it should be treated as halogenated organic waste . Do not mix with non-halogenated solvent waste.[9]

  • Container Labeling: Label the liquid waste container as "Halogenated Organic Waste" and list all components, including the solvent (e.g., "this compound in DMSO").

  • Storage: Keep the waste container sealed when not in use and store it in a secondary container within a fume hood or designated satellite accumulation area.

  • Disposal: When the container is full, arrange for pickup through your institution's EHS office.

Protocol 3: Disposal of Contaminated Labware
  • Segregation: Collect all disposable items that have come into direct contact with this compound (e.g., pipette tips, microfuge tubes, gloves) in a separate, sealed plastic bag or a designated solid waste container.

  • Labeling: Clearly label the bag or container as "Solid Chemical Waste" and specify the contaminant, "Contaminated with this compound."

  • Rinsing Non-Disposables: For non-disposable items like glassware, rinse them three times with a suitable solvent (e.g., the solvent used to make the solution). The first rinse must be collected and disposed of as liquid hazardous waste.[10] Subsequent rinses may also need to be collected, depending on institutional policy.

  • Disposal: Dispose of the sealed bag or container through the EHS-managed solid hazardous waste stream.

Logical Relationships in Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from experiments involving this compound.

G start Waste Generated from This compound Use q1 Is the waste a liquid solution? start->q1 yes1 Collect in sealed container. Label as 'Halogenated Organic Waste'. q1->yes1 Yes no1 Is the waste a solid (unused reagent or contaminated labware)? q1->no1 No end Transfer to EHS for Disposal yes1->end yes2 Is it unused reagent? no1->yes2 Yes yes3 Place in original or sealed container. Label as 'Halogenated Organic Waste'. yes2->yes3 Yes no2 Place in sealed bag/container. Label as 'Solid Chemical Waste'. yes2->no2 No yes3->end no2->end

Decision tree for this compound waste segregation.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and your local, state, and federal regulations for chemical waste disposal.

References

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